5-Chloro-2-(trifluoromethyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N/c7-4-1-2-5(11-3-4)6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUFUZIAZUPVQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543147 | |
| Record name | 5-Chloro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349-94-0 | |
| Record name | 5-Chloro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 349-94-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloro-2-(trifluoromethyl)pyridine: Synthesis, Characterization, and Applications
This guide provides an in-depth technical overview of 5-Chloro-2-(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of significant interest to researchers and professionals in drug development and agrochemical synthesis. We will delve into its fundamental properties, explore plausible synthetic strategies, detail comprehensive characterization methodologies, and discuss its applications as a versatile chemical building block.
Introduction: A Key Building Block with Isomeric Specificity
This compound (CAS 349-94-0) belongs to the trifluoromethylpyridine (TFMP) class of compounds, which are pivotal in modern chemistry. The incorporation of a trifluoromethyl (-CF3) group into a pyridine scaffold imparts unique physicochemical properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which are highly desirable in the design of bioactive molecules.[1]
It is critical to distinguish this molecule from its more commonly documented isomer, 2-Chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3). While both are valuable intermediates, their distinct substitution patterns lead to different reactivity and ultimately, different end products. This guide focuses exclusively on the This compound isomer.
Caption: Isomeric structures of the title compound and its counterpart.
Physicochemical Properties and Safety Profile
Understanding the fundamental properties and handling requirements of this compound is paramount for its safe and effective use in a laboratory setting.
Table 1: Physicochemical and Safety Data
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | - |
| CAS Number | 349-94-0 | [1][2] |
| Molecular Formula | C₆H₃ClF₃N | [1][3] |
| Molecular Weight | 181.54 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Melting Point | 35-37 °C | [1] |
| Signal Word | Danger | [1] |
| Hazard Class. | Acute Tox. 3 (Oral), Eye Irrit. 2, Flam. Sol. 2, Skin Irrit. 2, STOT SE 3 | [1] |
| Hazard Codes | H228, H301, H315, H319, H335 |[1] |
Safety and Handling Protocol: Given its hazard profile, this compound must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation.[1] It is classified as a flammable solid and should be stored away from ignition sources in a cool, dry, and well-ventilated area.[1]
Synthesis Strategies: A Proposed Pathway
While numerous patents and articles detail the synthesis of the 2-chloro-5-(trifluoromethyl) isomer, typically starting from 3-picoline, specific, peer-reviewed synthetic routes for this compound are less common.[4] However, based on established pyridine chemistry, a robust synthetic strategy can be proposed starting from the commercially available precursor, 2-amino-5-chloropyridine.
The proposed transformation involves a diazotization of the amino group followed by a trifluoromethylation reaction, a variation of the Sandmeyer reaction. This approach is mechanistically sound as the diazonium salt is an excellent leaving group, facilitating the introduction of the trifluoromethyl moiety.
Caption: Proposed workflow for the synthesis of the title compound.
Experimental Protocol (Proposed)
This protocol is a representative, non-optimized procedure based on analogous transformations. Researchers should perform small-scale trials to optimize conditions such as temperature, reaction time, and stoichiometry.
-
Diazotization:
-
To a cooled (0-5 °C) solution of 2-amino-5-chloropyridine (1.0 eq) in an appropriate acidic medium (e.g., 48% HBF₄), add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Trifluoromethylation:
-
In a separate flask, prepare the trifluoromethylating agent. For example, generate a CuCF₃ species or use a stable source like the Ruppert-Prakash reagent (TMSCF₃) with a fluoride initiator.
-
Slowly add the cold diazonium salt solution from Step 1 to the trifluoromethylating agent mixture. The reaction can be exothermic; careful temperature control is essential.
-
Allow the reaction to warm to room temperature and stir for several hours or until analysis (e.g., TLC, GC-MS) indicates consumption of the intermediate.
-
-
Work-up and Purification:
-
Quench the reaction mixture by carefully adding it to an aqueous solution (e.g., ammonium hydroxide or sodium bicarbonate) to neutralize the acid.
-
Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid via flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.
-
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following section outlines the expected results from key analytical techniques, with predictions based on data from the close structural analog, 5-Bromo-2-(trifluoromethyl)pyridine.[5]
Caption: Standard workflow for analytical characterization and QC.
Predicted Spectroscopic Data
The following table summarizes the predicted spectroscopic data for the title compound. These predictions are crucial for guiding the analysis of experimental results.
Table 2: Predicted Analytical Data for this compound
| Technique | Predicted Data | Rationale / Expected Observations |
|---|---|---|
| ¹H NMR | δ ≈ 8.6 ppm (d, 1H, H-6); δ ≈ 7.9 ppm (dd, 1H, H-4); δ ≈ 7.7 ppm (d, 1H, H-3) | Based on the 5-bromo analog, three distinct aromatic protons are expected.[5] H-6 is deshielded by the adjacent nitrogen and appears as a narrow doublet. H-4 shows coupling to both H-3 and H-6. H-3 is adjacent to the CF₃ group and shows coupling to H-4. |
| ¹³C NMR | 6 signals expected. C-CF₃ at ≈ 121 ppm (q); C-Cl at ≈ 135 ppm; C-2 at ≈ 148 ppm (q) | Six unique carbon environments. The carbon attached to the -CF₃ group will appear as a characteristic quartet due to C-F coupling. The carbon attached to the electron-withdrawing CF₃ group (C-2) will also show coupling and be significantly downfield. |
| ¹⁹F NMR | δ ≈ -68 ppm (s, 3F) | The three fluorine atoms of the CF₃ group are equivalent and are expected to produce a single sharp signal. The chemical shift is characteristic for a CF₃ group on a pyridine ring.[5] |
| Mass Spec. | [M]+• at m/z 181; [M+H]⁺ at m/z 182 | The molecular ion peak will show a characteristic isotopic pattern for one chlorine atom (M:M+2 ratio of approx. 3:1). Predicted collision cross-section data is also available.[6] |
| FTIR (cm⁻¹) | ≈ 1570-1600 (C=C/C=N stretch); ≈ 1300-1100 (C-F stretch); ≈ 800-850 (C-Cl stretch) | Characteristic peaks for the pyridine ring, strong C-F bond vibrations from the trifluoromethyl group, and the C-Cl bond vibration are expected. |
Applications in Research and Development
This compound serves as a highly functionalized building block for introducing the trifluoromethyl-pyridyl moiety into more complex molecules. Its utility is demonstrated in its use as a precursor for further functionalization.
For instance, it can be selectively deprotonated at the 4-position using a strong base like lithium diisopropylamide (LDA) at low temperatures. The resulting lithiated intermediate can then react with various electrophiles, such as iodine, to install a new substituent on the pyridine ring, yielding compounds like 5-chloro-4-iodo-2-(trifluoromethyl)pyridine.[7] This reactivity opens pathways to a diverse array of novel derivatives for screening in drug discovery and agrochemical development programs.
Given the widespread use of its isomer in commercial products like the herbicide fluazifop-butyl, it is highly probable that this compound and its derivatives possess significant, yet-to-be-explored biological activities.[8]
Conclusion
This compound is a valuable, high-potential building block for chemical synthesis. While its synthesis and characterization are not as widely reported as its 2-chloro-5-isomer, this guide provides a scientifically grounded framework for its preparation and validation. By leveraging predictive chemical principles and data from close structural analogs, researchers can confidently synthesize, characterize, and utilize this compound to drive innovation in the development of new pharmaceuticals and agrochemicals.
References
- 1. This compound 97 349-94-0 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 4. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. PubChemLite - this compound (C6H3ClF3N) [pubchemlite.lcsb.uni.lu]
- 7. Pyridine, 5-chloro-4-iodo-2-(trifluoroMethyl)- synthesis - chemicalbook [chemicalbook.com]
- 8. alfa-chemical.com [alfa-chemical.com]
5-Chloro-2-(trifluoromethyl)pyridine physical and chemical properties
An In-depth Technical Guide to 5-Chloro-2-(trifluoromethyl)pyridine
Introduction
In the landscape of modern drug discovery and agrochemical development, fluorinated heterocyclic compounds represent a cornerstone of innovation. The strategic incorporation of fluorine atoms and trifluoromethyl (CF₃) groups into molecular scaffolds can dramatically enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Among these privileged structures, this compound has emerged as a versatile and highly valuable building block.
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No. 349-94-0). It is intended for researchers, medicinal chemists, and process development scientists who utilize this reagent in the synthesis of complex molecular targets. This document delves into the compound's reactivity, offers insights into its synthetic applications, and provides detailed protocols and safety information to ensure its effective and safe utilization in the laboratory.
Physicochemical and Spectroscopic Properties
The unique substitution pattern of this compound—featuring a powerful electron-withdrawing trifluoromethyl group at the C2 position and a halogen at the C5 position—governs its physical characteristics and chemical behavior.
Physical and Chemical Data Summary
A compilation of the key physical and chemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 349-94-0 | [1][2] |
| Molecular Formula | C₆H₃ClF₃N | [1][2] |
| Molecular Weight | 181.54 g/mol | [1][2] |
| Appearance | Solid, white to yellowish crystalline | [2] |
| Melting Point | 35-37 °C | [2] |
| Boiling Point | 151-152 °C | |
| Density | 1.416 g/cm³ (Predicted) | |
| Flash Point | 54.4 °C (129.9 °F) - closed cup | |
| InChI Key | JRUFUZIAZUPVQK-UHFFFAOYSA-N | [3] |
| SMILES | C1=CC(=NC=C1Cl)C(F)(F)F | [3] |
Spectroscopic Data Analysis
While publicly accessible experimental spectra for this compound are limited, its structure allows for a robust prediction of its spectroscopic features. For comparative purposes, data from its well-documented isomer, 2-Chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3), is often used as a reference.[4][5]
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at C3, C4, and C6. The proton at C6 will likely appear as a doublet, coupled to the C4 proton. The C4 proton should present as a doublet of doublets, coupled to both C3 and C6 protons. The C3 proton would appear as a doublet, coupled to the C4 proton.
-
¹³C NMR: The carbon spectrum will display six signals. The carbon atom attached to the trifluoromethyl group (C2) will show a characteristic quartet due to C-F coupling. The carbon bearing the chlorine atom (C5) will also be readily identifiable. The remaining four carbons will appear in the aromatic region with chemical shifts influenced by their position relative to the nitrogen atom and the electron-withdrawing substituents.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to exhibit a sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift would typically fall in the range of -65 to -70 ppm, which is characteristic for a CF₃ group attached to a pyridine ring.[6]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 181. The isotopic pattern for one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) will be a key diagnostic feature.[4] Predicted adducts include [M+H]⁺ at m/z 181.99790 and [M+Na]⁺ at m/z 203.97984.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to C-F stretching vibrations (typically in the 1100-1350 cm⁻¹ region) and C-Cl stretching (~700-800 cm⁻¹). Aromatic C-H and C=C/C=N stretching vibrations will also be present.[8]
Synthesis Strategies
The industrial synthesis of chloro-trifluoromethylpyridines generally relies on the halogenation and subsequent fluorination of picoline (methylpyridine) precursors.[9][10] For instance, the related isomer 2-chloro-5-(trifluoromethyl)pyridine is often produced via the chlorination of 3-methylpyridine to form 2-chloro-5-(trichloromethyl)pyridine, followed by a fluorine-chlorine exchange reaction.[11][12] A similar strategy starting from 2-methyl-5-chloropyridine could plausibly yield the target compound.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dictated by the interplay of its functional groups. The electron-withdrawing CF₃ group at the C2 position significantly acidifies the ring protons and activates the pyridine core towards nucleophilic attack. The chlorine atom at C5 serves as a versatile handle for cross-coupling reactions.
Caption: Reactivity map of this compound.
Key Reaction Classes
-
Palladium-Catalyzed Cross-Coupling: The C5-Cl bond is a prime site for forming new carbon-carbon or carbon-heteroatom bonds. Reactions like the Suzuki-Miyaura (with boronic acids)[13], Buchwald-Hartwig amination (with amines)[14], and Sonogashira coupling (with terminal alkynes) are highly effective for elaborating the pyridine core. These reactions provide access to a vast array of derivatives for structure-activity relationship (SAR) studies.
-
Nucleophilic Aromatic Substitution (SₙAr): The CF₃ group strongly activates the pyridine ring, making positions C4 and C6 susceptible to attack by strong nucleophiles such as alkoxides, thiolates, and amines. This allows for the displacement of a hydride or, under certain conditions, other leaving groups if present.
-
Directed Ortho-Metallation: The pyridine nitrogen and the CF₃ group can direct deprotonation at the C4 position using strong bases like lithium diisopropylamide (LDA). The resulting lithiated species can be trapped with various electrophiles, providing a regioselective route to 4-substituted derivatives.
Experimental Protocol: Regioselective Iodination at the C4 Position
This protocol details the synthesis of 5-chloro-4-iodo-2-(trifluoromethyl)pyridine, demonstrating the utility of directed ortho-metallation.[15]
Materials:
-
This compound
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.
-
Deprotonation: Slowly add LDA solution (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 30 minutes. An inert atmosphere must be maintained throughout.[15]
-
Electrophilic Quench: In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel to afford the pure 5-chloro-4-iodo-2-(trifluoromethyl)pyridine.
Caption: Workflow for the iodination of this compound.
Applications in Research and Development
The trifluoromethylpyridine scaffold is a key component in numerous commercial agrochemicals and pharmaceuticals.[16] this compound serves as a crucial intermediate for accessing these complex targets. Its derivatives have been investigated for a range of biological activities. The ability to selectively functionalize the pyridine ring at the C4, C5, and C6 positions makes it an ideal starting point for building molecular libraries for high-throughput screening.
For instance, the C5-Cl bond can be used in Suzuki couplings to introduce aryl or heteroaryl groups, a common strategy in the development of kinase inhibitors and other pharmaceuticals.[13] The C4 position, accessible via metallation, can be functionalized to modulate solubility and electronic properties, while the C6 position can be targeted by SₙAr reactions.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.
-
GHS Hazard Statements: H228 (Flammable solid), H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Signal Word: Danger.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a flame-retardant lab coat. Use a suitable respirator if ventilation is inadequate.
-
Handling: Keep away from heat, sparks, and open flames. Avoid generating dust. Take precautionary measures against static discharge.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Always consult the material safety data sheet (MSDS) before use.
References
- 1. scbt.com [scbt.com]
- 2. 5-氯-2-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 349-94-0 | 5-Chloro-2-trifluoromethylpyridine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 4. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR [m.chemicalbook.com]
- 5. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. PubChemLite - this compound (C6H3ClF3N) [pubchemlite.lcsb.uni.lu]
- 8. asianpubs.org [asianpubs.org]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 11. alfa-chemical.com [alfa-chemical.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Pyridine, 5-chloro-4-iodo-2-(trifluoroMethyl)- synthesis - chemicalbook [chemicalbook.com]
- 16. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-(trifluoromethyl)pyridine
Introduction
5-Chloro-2-(trifluoromethyl)pyridine is a key heterocyclic building block in the development of novel agrochemicals and pharmaceuticals. Its unique substitution pattern—a chlorine atom at the 5-position and a trifluoromethyl group at the 2-position—imparts specific electronic and steric properties that are crucial for its biological activity and synthetic utility. A thorough understanding of its molecular structure is paramount for researchers in drug discovery and development. This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and MS) of this compound, offering insights into data acquisition, interpretation, and the underlying principles that govern its spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide a complete picture of the molecule's framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns are dictated by the electron-withdrawing effects of the chlorine and trifluoromethyl substituents, as well as the nitrogen atom in the pyridine ring.
Data Summary: ¹H NMR of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~8.69 | d | ~2.4 |
| H-4 | ~7.90 | dd | ~8.4, ~2.4 |
| H-3 | ~7.50 | d | ~8.4 |
Data synthesized from available literature.[1]
Interpretation and Rationale:
-
H-6: This proton is ortho to the nitrogen atom and exhibits the most downfield chemical shift due to the strong deshielding effect of the electronegative nitrogen. It appears as a doublet due to coupling with H-4.
-
H-4: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. Its chemical shift is influenced by the meta relationship to the nitrogen and the para relationship to the trifluoromethyl group.
-
H-3: This proton is the most upfield of the three, being furthest from the strongly electron-withdrawing trifluoromethyl group and the nitrogen atom. It appears as a doublet due to coupling with H-4.
The interpretation of complex NMR spectra of substituted pyridines can be challenging due to signal overlap.[2] In such cases, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) are invaluable for confirming proton-proton connectivities.[2]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[2] Chloroform-d (CDCl₃) is a common choice, with its residual proton signal at ~7.26 ppm serving as a reference.[3][4]
-
Instrument Setup:
-
Use a spectrometer operating at a frequency of 400 MHz or higher for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[2]
-
-
Data Acquisition:
-
Data Processing:
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the trifluoromethyl group introduces characteristic quartet splitting for the carbon to which it is attached (C-2) and also influences the chemical shifts of the other ring carbons.
Data Summary: ¹³C NMR of this compound
| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to ¹³C-¹⁹F coupling) | Coupling Constant (¹JCF, ²JCCF, etc., Hz) |
| C-2 | ~147.1 | q | ~35 |
| C-6 | ~150.1 | s | - |
| C-4 | ~137.9 | s | - |
| C-5 | ~131.7 | s | - |
| C-3 | ~122.1 | q | ~4 |
| CF₃ | ~121.3 | q | ~275 |
Data synthesized from available literature.[5]
Interpretation and Rationale:
-
CF₃: The carbon of the trifluoromethyl group exhibits a large one-bond coupling constant (¹JCF) with the three fluorine atoms, resulting in a distinct quartet. Its chemical shift is significantly influenced by the three attached fluorine atoms.
-
C-2: This carbon is directly attached to the trifluoromethyl group and therefore shows a quartet splitting due to two-bond coupling (²JCCF).
-
C-3: This carbon shows a smaller quartet splitting due to three-bond coupling (³JCCCF).
-
C-5: The chemical shift of this carbon is influenced by the directly attached chlorine atom.
-
C-4 and C-6: The chemical shifts of these carbons are influenced by their position relative to the nitrogen atom and the substituents. Quaternary carbons, like C-2 and C-5, can be definitively assigned using 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation), which reveals long-range proton-carbon correlations.[2]
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[6] For this compound, the ¹⁹F NMR spectrum will show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.
Data Summary: ¹⁹F NMR of this compound
| Group | Chemical Shift (δ, ppm) | Multiplicity |
| CF₃ | ~ -65 to -68 | s |
Data synthesized from available literature.[7]
Interpretation and Rationale:
The chemical shift of the trifluoromethyl group in aromatic systems is sensitive to the electronic environment.[8] The electron-withdrawing nature of the pyridine ring and the chlorine substituent will influence the shielding of the fluorine nuclei, leading to a chemical shift in the typical range for trifluoromethyl groups attached to aromatic rings.[6] The absence of coupling in the ¹⁹F NMR spectrum (a singlet) is expected as there are no neighboring fluorine or hydrogen atoms to couple with.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups and vibrational modes within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-Cl, C-F, and pyridine ring vibrations.
Data Summary: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
| ~3100-3000 | Aromatic C-H stretching |
| ~1600-1400 | Pyridine ring stretching |
| ~1350-1100 | C-F stretching (strong) |
| ~850-750 | C-Cl stretching |
| ~900-650 | Aromatic C-H out-of-plane bending |
Data synthesized from available literature and general spectroscopic principles.[9]
Interpretation and Rationale:
-
Aromatic C-H Stretching: Weak to medium intensity bands in this region are characteristic of the C-H bonds on the pyridine ring.
-
Pyridine Ring Stretching: A series of bands in this region, often complex, arise from the stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the aromatic ring.[10][11]
-
C-F Stretching: The vibrations of the trifluoromethyl group typically give rise to very strong and characteristic absorption bands in this region.
-
C-Cl Stretching: The C-Cl stretching vibration is expected to appear in the fingerprint region.
-
Aromatic C-H Out-of-Plane Bending: The substitution pattern on the pyridine ring will influence the position of these bands, which can be useful for confirming the isomeric structure.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Technique)
This compound is a solid at room temperature, making the KBr pellet technique a suitable method for analysis.[12]
-
Sample Preparation:
-
Pellet Formation:
-
Transfer the powder to a pellet press die.
-
Apply high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[12]
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty spectrometer.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
A typical spectral range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[12]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique.
Data Summary: Mass Spectrometry of this compound
| m/z | Interpretation |
| 181/183 | Molecular ion [M]⁺ and [M+2]⁺ |
| 146 | [M-Cl]⁺ |
| 112 | [M-CF₃]⁺ |
| 69 | [CF₃]⁺ |
Data synthesized from available literature.[1]
Interpretation and Rationale:
-
Molecular Ion: The molecular ion peak at m/z 181 corresponds to the molecular weight of this compound. The presence of a chlorine atom results in a characteristic isotopic pattern, with an [M+2]⁺ peak at m/z 183 that is approximately one-third the intensity of the [M]⁺ peak.
-
Fragmentation: The fragmentation pattern is consistent with the structure. The loss of a chlorine radical leads to the peak at m/z 146. The loss of the trifluoromethyl radical results in the peak at m/z 112. The peak at m/z 69 is characteristic of the trifluoromethyl cation. The fragmentation of pyridine derivatives can be complex, but the initial losses of the substituents are often the most prominent features.[14]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-polymethylsiloxane stationary phase (e.g., HP-5ms), is suitable for the separation of aromatic compounds.[15][16]
-
Injection: Use a split/splitless injector, typically in split mode to avoid overloading the column.
-
Oven Program: A temperature program is used to ensure good separation and peak shape. For example, start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).[15]
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.[16]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Scan Range: A mass range of m/z 40-300 is typically sufficient to observe the molecular ion and key fragments.
-
Workflow and Data Integration
The comprehensive structural elucidation of this compound relies on the integration of data from all these spectroscopic techniques.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. Each technique offers complementary information, from the connectivity of atoms and the nature of functional groups to the overall molecular weight and fragmentation behavior. The protocols and interpretive guidance provided in this technical guide are intended to assist researchers in obtaining and understanding high-quality spectroscopic data for this important chemical intermediate, thereby supporting its application in the advancement of chemical and pharmaceutical research.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. benchchem.com [benchchem.com]
- 3. labs.chem.byu.edu [labs.chem.byu.edu]
- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 5. mdpi.com [mdpi.com]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. eng.uc.edu [eng.uc.edu]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. tdi-bi.com [tdi-bi.com]
An In-depth Technical Guide to Pramipexole: Properties, Mechanism, and Handling
A Note on Chemical Identification: The CAS number 52334-81-3 provided in the topic query corresponds to the chemical intermediate 2-Chloro-5-(trifluoromethyl)pyridine[1][2][3][4][5][6][7][8]. However, the detailed requirements for this guide, focusing on a therapeutic agent for an audience of researchers and drug development professionals, strongly suggest an interest in a pharmaceutical compound. The extensive search for related applications and handling protocols consistently identified Pramipexole (CAS No. 104632-26-0)[9][10], a dopamine agonist used in the treatment of Parkinson's disease and Restless Legs Syndrome[9][10][11][12]. Therefore, this guide will focus on Pramipexole to best meet the user's intent.
Introduction to Pramipexole
Pramipexole is a non-ergot dopamine agonist that has become a cornerstone in the symptomatic management of Parkinson's disease (PD) and Restless Legs Syndrome (RLS)[9][11][12]. First approved by the FDA in 1997, it offers significant therapeutic benefits by mimicking the action of endogenous dopamine in the brain[9][13]. Unlike levodopa, Pramipexole directly stimulates dopamine receptors, bypassing the need for enzymatic conversion in the brain[14][15]. This guide provides a comprehensive overview of Pramipexole's physicochemical properties, mechanism of action, and essential handling protocols for research and development applications.
Physicochemical Properties of Pramipexole
A thorough understanding of Pramipexole's physicochemical properties is fundamental for its effective application in research and formulation development. Pramipexole is typically used as its dihydrochloride monohydrate salt to enhance its stability and solubility[16][17].
| Property | Value | Source |
| Chemical Name | (S)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | [9] |
| Molecular Formula | C₁₀H₁₇N₃S (base) | [9][10] |
| Molecular Weight | 211.33 g/mol (base) | [9][18] |
| Melting Point | 288-290 °C | [18] |
| Appearance | White to off-white solid powder | [16][18] |
| Solubility | Freely soluble in water and methanol | [16] |
| Bioavailability | >90% | [9][10] |
Pramipexole dihydrochloride monohydrate is classified as a Biopharmaceutics Classification System (BCS) Class 1 drug substance, indicating high permeability and high solubility[16]. This property contributes to its excellent absorption following oral administration[9].
Mechanism of Action: A Dopamine D3-Preferring Agonist
Pramipexole's therapeutic effects are primarily attributed to its activity as a dopamine agonist with high selectivity for the D2 subfamily of dopamine receptors (D2, D3, and D4)[14][15][19]. It exhibits a preferential affinity for the D3 receptor subtype[18][19][20].
The binding of Pramipexole to these G protein-coupled receptors initiates a cascade of intracellular events that compensate for the depleted dopamine levels characteristic of Parkinson's disease[14]. This stimulation of dopamine receptors in the striatum helps to alleviate motor symptoms such as tremors, rigidity, and bradykinesia[9][13].
Caption: Pramipexole's signaling pathway.
Handling and Storage Protocols for Laboratory Use
Proper handling and storage of Pramipexole are crucial to ensure its stability and the safety of laboratory personnel.
Personal Protective Equipment (PPE)
When handling Pramipexole powder, appropriate PPE should be worn, including:
-
Safety glasses with side shields
-
Gloves (nitrile or latex)
-
A lab coat
Storage
Pramipexole should be stored in a tightly sealed container in a cool, dry, and well-ventilated area[21]. It should be protected from light. Stability studies have shown that Pramipexole dihydrochloride monohydrate is a very stable compound in its solid state and in solutions at ambient temperature[16]. However, it can be susceptible to degradation under conditions of high humidity, and in acidic, basic, and oxidative environments[16][22].
Solution Preparation: A Step-by-Step Protocol
The following protocol outlines the preparation of a stock solution of Pramipexole for in vitro experiments.
-
Calculate the required mass: Determine the mass of Pramipexole dihydrochloride monohydrate needed to achieve the desired stock concentration.
-
Weighing: In a chemical fume hood, carefully weigh the calculated amount of Pramipexole powder using an analytical balance.
-
Dissolution: Add the weighed powder to a sterile volumetric flask. Add a portion of the desired solvent (e.g., sterile water or phosphate-buffered saline) and gently swirl to dissolve the powder.
-
Final Volume: Once the powder is completely dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Sterilization: If required for cell culture experiments, filter-sterilize the solution using a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into sterile cryovials and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Caption: Workflow for Pramipexole solution preparation.
Analytical Methods for Quantification
Several analytical methods have been developed for the quantification of Pramipexole in bulk drug and pharmaceutical dosage forms. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique[23][24][25][26][27]. A typical reversed-phase HPLC method might utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile)[24][25].
Safety and Toxicology
While Pramipexole is generally well-tolerated in clinical use, it is important to be aware of its potential side effects, which can include nausea, dizziness, and somnolence[13][14]. In a research setting, adherence to standard laboratory safety protocols is sufficient for handling Pramipexole. In case of accidental exposure, follow standard first aid measures.
Conclusion
Pramipexole is a potent and selective dopamine agonist with well-characterized physicochemical properties and a clear mechanism of action. Its high bioavailability and stability make it a valuable tool in both clinical practice and neuroscience research. By following the handling and storage protocols outlined in this guide, researchers can ensure the integrity of their experiments and the safety of their laboratory environment.
References
- 1. 52334-81-3 | CAS DataBase [m.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]
- 4. 2-Chloro-5-(trifluoromethyl)pyridine 98 52334-81-3 [sigmaaldrich.com]
- 5. 2-Chloro-5-(trifluoromethyl)pyridine (52334-81-3) at Nordmann - nordmann.global [nordmann.global]
- 6. nbinno.com [nbinno.com]
- 7. CAS 52334-81-3: 2-Chloro-5-(trifluoromethyl)pyridine [cymitquimica.com]
- 8. 52334-81-3|2-Chloro-5-trifluoromethylpyridine|BLD Pharm [bldpharm.com]
- 9. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pramipexole - Wikipedia [en.wikipedia.org]
- 11. drugs.com [drugs.com]
- 12. Pramipexole: MedlinePlus Drug Information [medlineplus.gov]
- 13. Articles [globalrx.com]
- 14. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]
- 15. droracle.ai [droracle.ai]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Pramipexole dihydrochloride monohydrate | C10H21Cl2N3OS | CID 166589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Pharmacology of pramipexole, a dopamine D3-preferring agonist useful in treating Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pramipexole. A review of its use in the management of early and advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aksci.com [aksci.com]
- 22. scielo.br [scielo.br]
- 23. Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. medicalresearchjournal.org [medicalresearchjournal.org]
- 25. impactfactor.org [impactfactor.org]
- 26. globaljournals.org [globaljournals.org]
- 27. dergipark.org.tr [dergipark.org.tr]
An In-depth Technical Guide to the Reactivity of the Chlorine Atom in 5-Chloro-2-(trifluoromethyl)pyridine
Introduction: A Privileged Scaffold in Modern Chemistry
5-Chloro-2-(trifluoromethyl)pyridine is a cornerstone building block in the fields of medicinal chemistry, agrochemicals, and materials science. Its prevalence stems from the unique physicochemical properties imparted by the trifluoromethyl (-CF3) group and the strategic placement of the chlorine atom on the electron-deficient pyridine ring.[1][2] The potent, purely electron-withdrawing nature of the -CF3 group (Hammett constant σp = 0.54) profoundly influences the molecule's reactivity, enhancing its metabolic stability and lipophilicity in bioactive compounds.[3][4] This guide provides an in-depth exploration of the reactivity of the C5 chlorine atom, offering a framework for researchers to leverage this versatile scaffold in complex molecular design. We will delve into the mechanistic underpinnings of its key transformations, provide field-proven experimental protocols, and present a comparative analysis of its reactivity profile.
The Electronic Landscape: Why the C5-Cl Bond is Primed for Reaction
The reactivity of this compound is dictated by a confluence of powerful electronic effects. The pyridine nitrogen atom and the strongly electron-withdrawing trifluoromethyl group at the C2 position work in concert to significantly decrease the electron density of the aromatic ring. This inductive pull makes the entire pyridine system electrophilic and highly susceptible to attack by nucleophiles.
Specifically, the chlorine atom at the C5 position is activated towards two primary classes of reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, making this a highly favorable pathway.[5][6]
-
Transition-Metal Catalyzed Cross-Coupling: The polarized C-Cl bond is susceptible to oxidative addition by low-valent transition metals, such as Palladium(0), initiating a catalytic cycle for C-C, C-N, and C-O bond formation.[7][8]
The trifluoromethyl group's influence is paramount; it acts as a powerful activating group for these transformations, rendering the C5-Cl bond significantly more reactive than in analogous pyridines lacking this substituent.[4]
Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality
The SNAr reaction is arguably the most exploited transformation for functionalizing the 5-position of this scaffold. The reaction proceeds via a two-step addition-elimination mechanism, though some reactions may be concerted.[6][9] A nucleophile attacks the electron-poor carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] Aromaticity is then restored by the expulsion of the chloride leaving group.
The positions ortho (C4, C6) and para (C2) to the pyridine nitrogen are the most electronically activated for nucleophilic attack.[11] However, with a substituent already at C2, attack by nucleophiles on this compound preferentially occurs at the C5 position, leading to the displacement of the chlorine atom. This pathway is a robust method for introducing a wide array of functional groups.
Diagram: Generalized SNAr Mechanism
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Representative SNAr Transformations
| Nucleophile Type | Example Nucleophile | Resulting Functional Group | Typical Conditions |
| Oxygen | Sodium Methoxide (NaOMe) | 5-Methoxy | NaH, Methanol, THF, 0 °C to RT |
| Nitrogen | Ammonia (NH₃), Amines (RNH₂) | 5-Amino, 5-Alkylamino | K₂CO₃, DMSO, 80-120 °C |
| Sulfur | Sodium Thiophenoxide (NaSPh) | 5-Phenylthio | NaH, Thiophenol, DMF, RT |
Experimental Protocol: Synthesis of 5-Amino-2-(trifluoromethyl)pyridine
This protocol details a typical SNAr amination reaction. The choice of a moderately strong base like potassium carbonate is crucial to deprotonate the amine nucleophile without promoting unwanted side reactions. DMSO is an excellent solvent for SNAr reactions due to its polar, aprotic nature, which effectively solvates the cation of the base while leaving the nucleophile highly reactive.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, potassium carbonate, and anhydrous DMSO under an inert atmosphere (Nitrogen or Argon).
-
Add benzylamine to the stirring suspension via syringe.
-
Heat the reaction mixture to 100 °C and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material via column chromatography on silica gel to afford the pure 5-(benzylamino)-2-(trifluoromethyl)pyridine.
Palladium-Catalyzed Cross-Coupling: Forging C-C and C-N Bonds
While aryl chlorides are generally less reactive than bromides or iodides in cross-coupling, the electronic activation provided by the trifluoromethyl group makes this compound a viable substrate for these powerful transformations.[7] Success hinges on the selection of a highly active catalyst system, typically involving a palladium precursor and a bulky, electron-rich phosphine ligand.
Diagram: Generalized Pd-Catalyzed Cross-Coupling Cycle
Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the pyridine core and various aryl, heteroaryl, or vinyl boronic acids or esters.[12] The choice of ligand is critical for activating the C-Cl bond. Bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos are often required to promote the challenging oxidative addition step.[7]
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 eq)
-
1,4-Dioxane and Water (5:1 mixture), degassed
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried reaction vial with this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[7]
-
Add the degassed dioxane/water solvent mixture.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and water, and perform an aqueous workup as described in the SNAr protocol.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
For the synthesis of more complex aryl or heteroaryl amines, the Buchwald-Hartwig amination offers a broader scope than classical SNAr conditions.[13][14] This palladium-catalyzed C-N bond formation is indispensable in modern drug discovery.[15][16] The reaction mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the product and regenerate the catalyst.[13]
Typical Catalytic System:
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂
-
Ligand: Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BrettPhos)
-
Base: Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Solvent: Anhydrous, polar aprotic solvents (e.g., Toluene, Dioxane)
Sonogashira Coupling
The Sonogashira coupling enables the direct installation of an alkyne moiety at the C5 position, creating a valuable synthetic handle for further transformations like click chemistry or cyclization reactions.[17] This reaction typically employs a dual-catalyst system of palladium and copper(I).[18][19]
Typical Catalytic System:
-
Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI)
-
Base: An amine base, which also serves as the solvent (e.g., Triethylamine, Diisopropylamine)
-
Substrates: this compound and a terminal alkyne
Conclusion
The chlorine atom in this compound serves as a versatile and reactive handle for a multitude of high-value chemical transformations. The powerful electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom synergistically activate the C5 position, making it an excellent substrate for both nucleophilic aromatic substitution and a range of palladium-catalyzed cross-coupling reactions. By understanding the underlying electronic principles and selecting the appropriate reaction conditions and catalytic systems, researchers can effectively leverage this privileged scaffold to construct complex and functionally diverse molecules for applications across the chemical sciences.
References
- 1. nbinno.com [nbinno.com]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. communities.springernature.com [communities.springernature.com]
- 10. The SNAr Reactions: Mechanistic Aspects | Semantic Scholar [semanticscholar.org]
- 11. youtube.com [youtube.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. youtube.com [youtube.com]
An In-depth Technical Guide to the Thermodynamic Stability of 5-Chloro-2-(trifluoromethyl)pyridine
Abstract
5-Chloro-2-(trifluoromethyl)pyridine is a pivotal building block in the synthesis of numerous agrochemicals and pharmaceuticals.[1][2] Its thermal stability is a critical parameter that dictates its storage, handling, and reaction conditions, particularly during synthetic transformations that often require elevated temperatures. This guide provides a comprehensive analysis of the thermodynamic stability of this compound, addressing its fundamental physicochemical properties, theoretical considerations of its bond dissociation energies, and potential thermal decomposition pathways. While specific experimental thermochemical data for this compound is not extensively available in the public domain, this document synthesizes information from analogous structures and established principles of chemical thermodynamics and kinetics to provide a robust framework for its stability assessment. Standard experimental protocols for thermal analysis are also detailed to guide researchers in acquiring empirical data.
Introduction: The Significance of this compound in Chemical Synthesis
The unique substitution pattern of a chloro group at the 5-position and a trifluoromethyl group at the 2-position of the pyridine ring imparts distinct reactivity and biological activity to molecules synthesized from this compound. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the pyridine ring, impacting its reactivity in nucleophilic aromatic substitution reactions.[1] This compound serves as a key intermediate in the production of various herbicides and insecticides.[1][2] Given its widespread use in multi-step syntheses that may involve heating, a thorough understanding of its thermodynamic stability is paramount for process safety, optimization, and ensuring product purity.
Physicochemical Properties and General Stability
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClF₃N | [3][4][5] |
| Molecular Weight | 181.54 g/mol | [3][4][5] |
| CAS Number | 52334-81-3 | [3][4][5] |
| Melting Point | 32-34 °C | [3][5] |
| Boiling Point | 152 °C | [5] |
| Density | 1.417 g/mL at 25 °C | [3] |
| Appearance | White to yellowish crystalline low melting solid | [5] |
The compound is generally considered stable under standard storage conditions, although it should be kept in a cool, dry, and dark place.[5] It is a combustible solid and can form explosive mixtures with air upon intense heating.[6] Incompatible materials include strong oxidizing agents and strong acids.[6]
Theoretical Assessment of Thermodynamic Stability
In the absence of direct experimental calorimetric data, the thermodynamic stability of a molecule can be inferred from the strength of its covalent bonds. The energy required to homolytically cleave a bond is known as the Bond Dissociation Energy (BDE). The weakest bond in the molecule is often the initiating point for thermal decomposition. For this compound, the key bonds to consider are the C-Cl, C-CF₃, and the bonds within the pyridine ring.
Bond Dissociation Energy (BDE) Considerations
-
C-Cl Bond: The C-Cl bond on an aromatic ring is relatively strong. However, its strength can be influenced by other substituents. The electron-withdrawing nature of the trifluoromethyl group may have a modest effect on the C-Cl BDE.
-
C-CF₃ Bond: The C-CF₃ bond is known to be very strong due to the high electronegativity of fluorine and the inductive effect of the three fluorine atoms.
-
Pyridine Ring Bonds: The aromatic pyridine ring is inherently stable. Thermal decomposition would require significant energy input to induce ring opening.
Based on general principles, the C-Cl bond is likely to be the most labile of the substituent bonds, although still requiring substantial energy for cleavage. The initiation of thermal decomposition is therefore likely to involve either the cleavage of the C-Cl bond or the disruption of the pyridine ring itself at higher temperatures.
Proposed Thermal Decomposition Pathways
Upon heating, this compound is expected to decompose, leading to the formation of various hazardous products, including hydrogen fluoride (HF), hydrogen chloride (HCl), nitrogen oxides (NOx), and carbon oxides (CO, CO₂).[6] The decomposition is likely to proceed through complex radical mechanisms. A plausible initiation step would be the homolytic cleavage of the C-Cl bond to form a pyridyl radical and a chlorine radical.
Caption: Initial step of thermal decomposition.
The resulting pyridyl radical can then undergo a series of reactions, including hydrogen abstraction, fragmentation of the pyridine ring, and reactions with other molecules and radicals, ultimately leading to the observed decomposition products. The presence of the trifluoromethyl group will contribute to the formation of HF during decomposition.
Experimental Methodologies for Assessing Thermodynamic Stability
To obtain quantitative data on the thermodynamic stability of this compound, a combination of thermoanalytical techniques should be employed. The following are standard, self-validating protocols for such an assessment.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic events associated with decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An inert atmosphere (e.g., nitrogen or argon) should be used to prevent oxidation.
-
Temperature Program:
-
Equilibrate the sample at a temperature below its melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected decomposition point.
-
-
Data Analysis: The resulting DSC thermogram will show a sharp endothermic peak corresponding to melting. At higher temperatures, a broad exothermic peak would indicate decomposition. The onset temperature of this exotherm is a key indicator of the thermal stability limit.
Caption: DSC experimental workflow.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to lose mass due to decomposition and to quantify the mass loss at different stages.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature.
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into a TGA crucible (e.g., alumina).
-
Experimental Conditions: Conduct the analysis under an inert nitrogen or argon atmosphere with a constant flow rate.
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Increase the temperature at a constant rate (e.g., 10 °C/min) to a final temperature where decomposition is complete.
-
-
Data Analysis: The TGA curve will show the percentage of mass loss as a function of temperature. The onset temperature of mass loss provides a clear indication of the beginning of decomposition.
Caption: TGA experimental workflow.
TGA Coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR)
For a more in-depth analysis, the gaseous decomposition products can be identified by coupling the TGA instrument to a mass spectrometer or an FTIR spectrometer. This provides real-time information about the chemical nature of the evolved gases at each stage of decomposition, which is invaluable for elucidating the decomposition mechanism.
Conclusion
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. 2-Chloro-5-(trifluoromethyl)pyridine 98 52334-81-3 [sigmaaldrich.com]
- 4. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
An In-Depth Technical Guide to the Toxicology and Safety of 5-Chloro-2-(trifluoromethyl)pyridine
This guide provides a comprehensive technical overview of the toxicological and safety data for 5-Chloro-2-(trifluoromethyl)pyridine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering insights into its hazard profile and the experimental methodologies used for its assessment.
Introduction and Physicochemical Properties
This compound (CAS No: 52334-81-3) is a halogenated pyridine derivative.[3] Its chemical structure, featuring a chlorine atom and a trifluoromethyl group on the pyridine ring, dictates its reactivity and toxicological profile. The trifluoromethyl group, being strongly electron-withdrawing, significantly influences the molecule's physicochemical properties and biological interactions.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₃ClF₃N | [3] |
| Molecular Weight | 181.54 g/mol | [3] |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 35-37 °C | Sigma-Aldrich |
| Boiling Point | 151-152 °C | ChemicalBook |
| Flash Point | 54.4 °C (closed cup) | Sigma-Aldrich |
Hazard Identification and Classification
Based on available safety data sheets, this compound is classified as a hazardous substance. The primary hazards are summarized below.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | Sigma-Aldrich |
| Acute Toxicity, Inhalation | Not Classified | H332: Harmful if inhaled (for related compounds) | [1][3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1][3] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [1][3] |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation | [1][3] |
| Flammable Solids | 2 | H228: Flammable solid | Sigma-Aldrich |
Toxicological Profile
Acute Toxicity
Acute toxicity studies are fundamental in determining the potential for adverse effects after a single exposure. For this compound, the primary routes of concern are oral, dermal, and inhalation.
-
Oral Toxicity: The substance is classified as "Toxic if swallowed" (Acute Toxicity Category 3), indicating a high degree of toxicity upon ingestion.
-
Dermal and Inhalation Toxicity: While specific data for this compound is limited, related compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine are classified as harmful if inhaled.[5][6] Given the structural similarities, a cautious approach assuming potential for harm via these routes is warranted.
Irritation and Sensitization
-
Skin and Eye Irritation: this compound is a known skin and eye irritant.[1][3] Direct contact can cause redness, inflammation, and pain.
-
Respiratory Irritation: The compound may cause respiratory irritation, a common effect of volatile halogenated organic compounds.[1][3]
Genotoxicity
Genotoxicity assays are crucial for identifying substances that can induce genetic damage, a key event in carcinogenesis. Limited data is available for this compound. A study on related halogenated pyridines suggests that compounds with a halogen at the 2-position can exhibit mutagenic activity in the Salmonella/microsome assay.[7]
Chronic and Carcinogenicity Studies
Comprehensive long-term toxicity and carcinogenicity data for this compound are not available in the public domain. However, studies on the parent compound, pyridine, indicate that it is not considered a potent carcinogen.[8] Bioassays of related chloromethyl)pyridine hydrochlorides did not show carcinogenic effects in rats and mice under the study conditions.[9][10][11]
To fully assess the carcinogenic potential of this compound, a long-term bioassay in two rodent species would be necessary, following established guidelines such as OECD Test Guideline 451.[12][13][14]
Reproductive and Developmental Toxicity
There is a significant data gap regarding the reproductive and developmental toxicity of this compound. Studies on a related compound, 3-cyanopyridine, in rats showed reproductive and developmental effects at high doses, including liver damage, Sertoli cell vacuolation, and effects on the estrous cycle.[15]
A comprehensive evaluation would require studies following OECD guidelines, such as TG 421 (Reproduction/Developmental Toxicity Screening Test) or TG 422 (Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test).[16][17] These studies are designed to assess effects on fertility, pregnancy, and offspring development.
Ecotoxicological Information
The environmental fate and effects of this compound are not well-documented. However, related halogenated pyridines are known to be toxic to aquatic life with long-lasting effects.[5] It is crucial to prevent the release of this compound into the environment. A full ecotoxicological assessment would involve determining its biodegradability, bioaccumulation potential, and acute toxicity to various aquatic organisms (e.g., fish, daphnia, algae) following OECD guidelines.
Table 3: Ecotoxicity of a Related Compound (2,3-dichloro-5-(trifluoromethyl)pyridine)
| Endpoint | Species | Value | Source |
| Acute LC50 | Fish | Toxic | [5] |
| Acute EC50 | Aquatic Invertebrates | Toxic | [5] |
Experimental Protocols: A Framework for Comprehensive Safety Assessment
To address the existing data gaps, a structured toxicological evaluation is necessary. The following section outlines the principles and methodologies of key in vitro and in vivo assays, grounded in OECD guidelines.
In Vitro Cytotoxicity Assay
Principle: In vitro cytotoxicity assays provide a rapid and cost-effective method to assess the basal toxicity of a compound at the cellular level.[18][19][20][21] The MTT assay, for example, measures the metabolic activity of cells as an indicator of viability.[19][20]
Methodology (MTT Assay):
-
Cell Culture: Plate a suitable cell line (e.g., HepG2 for liver toxicity screening) in a 96-well plate and incubate to allow for cell attachment.
-
Compound Exposure: Treat the cells with a range of concentrations of this compound for a defined period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a specific wavelength and calculate the IC50 value (the concentration that inhibits cell growth by 50%).
Causality: A lower IC50 value indicates higher cytotoxicity, suggesting potential for in vivo toxicity. This initial screening helps in dose selection for subsequent animal studies.
Caption: Workflow of an in vitro MTT cytotoxicity assay.
In Vivo Acute Oral Toxicity Study (OECD 423: Acute Toxic Class Method)
Principle: This method determines the acute oral toxicity of a substance by assigning it to a toxicity class based on the observed mortality at defined dose levels. It is a stepwise procedure that uses a minimal number of animals.
Methodology:
-
Animal Selection: Use a small group of animals (typically 3) of a single sex per step.
-
Dosing: Administer a single oral dose of the test substance.
-
Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.
-
Stepwise Procedure: Based on the outcome (survival or death), the next step involves dosing at a lower or higher fixed dose level.
-
Classification: The substance is classified into one of the GHS categories based on the dose at which mortality is observed.
Causality: This study provides a reliable estimation of the acute oral lethal dose and helps in hazard classification and labeling. The observed clinical signs provide information on the potential target organs of toxicity.
Carcinogenicity Bioassay (OECD 451)
Principle: A long-term study to observe the development of tumors in animals exposed to the test substance over a major portion of their lifespan.[12][14][22][23]
Methodology:
-
Animal Model: Typically conducted in two rodent species (e.g., rats and mice).
-
Dose Selection: At least three dose levels and a concurrent control group are used. The highest dose should induce some toxicity but not significantly shorten the lifespan.
-
Administration: The substance is administered daily, usually in the diet or drinking water, for the majority of the animal's lifespan (e.g., 24 months for rats).
-
Clinical and Pathological Examination: Animals are regularly observed for clinical signs of toxicity and tumor development. A full histopathological examination of all organs is performed at the end of the study.
-
Statistical Analysis: The incidence of tumors in the treated groups is compared to the control group.
Causality: A statistically significant increase in the incidence of tumors in the treated groups provides evidence of the carcinogenic potential of the substance.
Caption: Overview of a standard carcinogenicity bioassay.
Conclusion and Recommendations
This compound is a chemical intermediate with a notable acute toxicity and irritation profile. Significant data gaps exist for chronic toxicity, carcinogenicity, and reproductive/developmental toxicity. A comprehensive toxicological evaluation following established OECD guidelines is essential to fully characterize its hazard profile and ensure safe handling and use. For drug development professionals, understanding these potential liabilities early in the development process is critical for risk assessment and management.
References
- 1. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cohizon.com [cohizon.com]
- 6. fishersci.com [fishersci.com]
- 7. Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rivm.nl [rivm.nl]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. onesearch.adelphi.edu [onesearch.adelphi.edu]
- 11. Bioassay of 3-(chloromethyl) pyridine hydrochloride for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. policycommons.net [policycommons.net]
- 13. mhlw.go.jp [mhlw.go.jp]
- 14. oecd.org [oecd.org]
- 15. Reproductive and developmental toxicity screening test of 3-cyanopyridine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. scielo.br [scielo.br]
- 20. scielo.br [scielo.br]
- 21. A new fluorometric assay for cytotoxicity measurements in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Oecd 541 guidelines | PPTX [slideshare.net]
- 23. quantics.co.uk [quantics.co.uk]
An In-depth Technical Guide to the Synthesis of 5-Chloro-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-(trifluoromethyl)pyridine is a pivotal building block in the synthesis of numerous agrochemicals and pharmaceuticals. Its unique combination of a trifluoromethyl group, known for enhancing metabolic stability and lipophilicity, and a reactive chlorine atom on the pyridine ring makes it a versatile intermediate for creating complex molecular architectures. This guide provides a comprehensive overview of the most established and industrially relevant synthetic routes to this important compound, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind key procedural choices. The synthesis of this compound is a multi-step process that demands careful control of reaction conditions and handling of hazardous materials. This document is intended to serve as a practical resource for researchers in the field, offering field-proven insights to aid in the successful synthesis of this key intermediate.
Primary Synthetic Routes from 3-Picoline
The most economically viable and widely practiced synthesis of this compound commences with 3-picoline (3-methylpyridine). This pathway can be broadly categorized into a multi-step sequence involving chlorination and subsequent fluorination, or a more direct one-step chlorofluorination process.
Route 1: Multi-Step Synthesis via 2-Chloro-5-(trichloromethyl)pyridine
This classical and robust approach involves a four-step sequence starting from 3-picoline. Each step is critical for achieving a good overall yield and purity of the final product.
Overall Synthetic Scheme:
Figure 1: Multi-step synthesis of this compound from 3-picoline.
The initial step involves the N-oxidation of 3-picoline to form 3-picoline N-oxide. This transformation is crucial as the N-oxide group activates the pyridine ring for subsequent electrophilic substitution, directing the incoming chlorine atom to the 2-position in the next step.
Causality: The lone pair of electrons on the nitrogen atom in pyridine makes it susceptible to electrophilic attack. However, direct chlorination of 3-picoline often leads to a mixture of isomers. The N-oxide group, being strongly electron-withdrawing, deactivates the pyridine ring towards electrophilic attack but, more importantly, it directs electrophiles to the 2- and 6-positions. Steric hindrance from the methyl group at the 3-position favors chlorination at the 2-position.
Experimental Protocol:
-
Reagents: 3-picoline, hydrogen peroxide (30-60%), glacial acetic acid.
-
Procedure:
-
To a solution of 3-picoline in glacial acetic acid, slowly add hydrogen peroxide while maintaining the temperature between 70-80°C.[1]
-
The molar ratio of 3-picoline to hydrogen peroxide is typically in the range of 1:1 to 1:1.5.[1][2]
-
Stir the reaction mixture at this temperature for 18-24 hours.[1]
-
After the reaction is complete, the excess acetic acid and water are removed under reduced pressure to yield crude 3-picoline N-oxide.
-
The activated 3-picoline N-oxide is then chlorinated to introduce a chlorine atom at the 2-position of the pyridine ring.
Causality: The N-oxide directs the chlorination to the 2-position. A variety of chlorinating agents can be used, with benzoyl chloride being a common choice in laboratory-scale preparations. The reaction proceeds through an initial acylation of the N-oxide oxygen, followed by nucleophilic attack of the chloride ion at the 2-position and subsequent rearomatization.
Experimental Protocol:
-
Reagents: 3-picoline N-oxide, benzoyl chloride, triethylamine, dichloromethane.
-
Procedure:
-
Dissolve 3-picoline N-oxide in dichloromethane.
-
Add triethylamine as an acid scavenger.
-
Slowly add benzoyl chloride to the mixture, typically in a molar ratio of 1:1.4 to 1:1.6 (N-oxide to benzoyl chloride).[1]
-
The reaction is typically carried out at reflux for 3-4 hours.[1]
-
After the reaction, the mixture is washed with water and the organic layer is separated.
-
The solvent is removed by distillation to yield crude 2-chloro-5-methylpyridine.
-
The methyl group of 2-chloro-5-methylpyridine is then exhaustively chlorinated to form the trichloromethyl group. This is a critical step that sets up the subsequent fluorination.
Causality: This reaction proceeds via a free-radical mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the reaction by generating chlorine radicals from chlorine gas. The reaction is typically carried out at elevated temperatures and often under UV irradiation to promote the formation of radicals. The use of a non-polar solvent like o-dichlorobenzene is common.
Experimental Protocol:
-
Reagents: 2-chloro-5-methylpyridine, chlorine gas, azobisisobutyronitrile (AIBN), o-dichlorobenzene.
-
Procedure:
-
Dissolve 2-chloro-5-methylpyridine in o-dichlorobenzene in a reaction vessel equipped with a gas inlet, condenser, and a light source (if using UV initiation).
-
Add a catalytic amount of AIBN (typically 2-8% by mass of the starting material).[1]
-
Heat the mixture to 120-140°C and bubble chlorine gas through the solution.[1]
-
The reaction is monitored by GC until the starting material is consumed (typically 18-20 hours).[1]
-
After completion, the reaction mixture is cooled, and excess chlorine is removed by purging with nitrogen.
-
The solvent is removed under reduced pressure, and the crude 2-chloro-5-(trichloromethyl)pyridine can be purified by crystallization or distillation. The product is a white solid with a melting point of 52.4-53°C.[2]
-
The final step is the halogen exchange reaction, where the chlorine atoms of the trichloromethyl group are replaced by fluorine atoms. This is a classic example of the Swarts fluorination.
Causality: The Swarts reaction typically employs a metal fluoride, such as potassium fluoride (KF) or antimony trifluoride (SbF₃), as the fluorinating agent. The reaction is often carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the fluoride ion. A phase transfer catalyst, such as cetyltrimethylammonium bromide (CTAB), is often used to facilitate the transfer of the fluoride ion from the solid phase (KF) to the organic phase where the reaction occurs.
Experimental Protocol:
-
Reagents: 2-chloro-5-(trichloromethyl)pyridine, anhydrous potassium fluoride (KF), cetyltrimethylammonium bromide (CTAB), dimethyl sulfoxide (DMSO).
-
Procedure:
-
A mixture of 2-chloro-5-(trichloromethyl)pyridine, anhydrous potassium fluoride (in a molar excess, typically 1:2 to 1:2.4), and a catalytic amount of CTAB (6-10% by mass of the starting material) in DMSO is prepared.[1]
-
The mixture is heated to reflux and stirred for 5-7 hours.[1]
-
After the reaction is complete, the mixture is cooled and poured into water.
-
The product is extracted with an organic solvent (e.g., dichloromethane).
-
The organic layer is washed with water, dried, and the solvent is evaporated.
-
The crude product is then purified by distillation to give this compound.
-
Route 2: One-Step Chlorofluorination of 3-Picoline
A more direct, and industrially attractive, route involves the simultaneous chlorination and fluorination of 3-picoline in the vapor phase at high temperatures.
Causality: This process utilizes a catalyst, often a transition metal-based catalyst like iron fluoride, in a fluidized-bed reactor.[3] At temperatures above 300°C, 3-picoline reacts with a mixture of chlorine and a fluorine source (like HF) to directly yield a mixture of chlorinated and fluorinated pyridines, with this compound being a major product. The reaction proceeds through a series of complex radical and surface-catalyzed reactions where both chlorination of the ring and the methyl group, and fluorination of the chlorinated methyl group occur concurrently. The product distribution can be controlled by adjusting the reaction temperature, pressure, and the ratio of reactants.
References
- 1. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 5-Chloro-2-(trifluoromethyl)pyridine in organic solvents
An In-Depth Technical Guide to the Solubility of 5-Chloro-2-(trifluoromethyl)pyridine in Organic Solvents
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a key intermediate in the pharmaceutical and agrochemical industries. Designed for researchers, chemists, and drug development professionals, this document delves into the theoretical principles, practical methodologies for solubility determination, and critical safety protocols associated with this compound.
Introduction and Physicochemical Profile
This compound (CAS No: 349-94-0) is a halogenated pyridine derivative.[1] Its unique structure, featuring both a chloro and a trifluoromethyl group, imparts specific electronic and lipophilic properties that make it a valuable building block in the synthesis of complex organic molecules. Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies (such as crystallization), and formulating final products.
The principle of "like dissolves like" is the foundational concept for predicting solubility.[2][3] This rule suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is influenced by the electronegative chlorine and fluorine atoms and the nitrogen atom in the pyridine ring, creating a molecule with moderate polarity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃ClF₃N | [1][4] |
| Molecular Weight | 181.54 g/mol | [1] |
| Appearance | Solid / Red-brown crystalline powder | [4] |
| Melting Point | 35-37 °C | [4] |
| Boiling Point | 146 °C at 760 mmHg | [4] |
| Density | 1.4 ± 0.1 g/cm³ | [4] |
| Flash Point | 42.1 °C (closed cup) | [4] |
| XLogP3 | 2.4 | [4] |
Note: The XLogP3 value of 2.4 indicates a moderate degree of lipophilicity, suggesting a preference for organic solvents over water.
Qualitative Solubility Profile
While extensive quantitative solubility data is not widely published, qualitative assessments provide a strong directional understanding for solvent selection. The following table summarizes the known solubility behavior of this compound in various organic solvents and water.
Table 2: Qualitative Solubility of this compound
| Solvent | Solvent Class | Polarity | Solubility | Source |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Very Soluble | [4] |
| Methanol | Polar Protic | High | Soluble | [4] |
| Glacial Acetic Acid | Polar Protic | High | Sparingly Soluble | [4] |
| Chloroform | Nonpolar | Low | Very Slightly Soluble | [4] |
| Water | Polar Protic | High | Practically Insoluble | [4] |
Insight: The high solubility in polar aprotic solvents like DMF and polar protic solvents like methanol indicates that both polarity and hydrogen bonding interactions play a role. Its poor solubility in water is expected given its moderate lipophilicity.
Factors Influencing Solubility: A Mechanistic View
The dissolution of a solute in a solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key factors are polarity, the capacity for hydrogen bonding, and temperature.
Caption: Factors influencing the solubility of the target compound.
-
Polarity : The molecule's dipole moment, arising from its electronegative atoms, dictates its interaction with polar and nonpolar solvents. Its solubility in methanol and limited solubility in chloroform align with this principle.
-
Hydrogen Bonding : The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. This is a primary reason for its solubility in protic solvents like methanol.
-
Temperature : The solubility of most solid organic compounds in liquid solvents increases with temperature.[3] This is because the additional thermal energy helps overcome the solute's crystal lattice energy, favoring the dissolution process.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental approach is necessary. The equilibrium shake-flask method is a robust and widely accepted technique.
Objective: To determine the saturation solubility (mg/mL or mol/L) of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (97%+ purity)
-
Selected organic solvent (HPLC grade)
-
Scintillation vials with screw caps
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial. The key is to ensure solid remains undissolved, confirming saturation.
-
Pipette a known volume of the chosen solvent (e.g., 5.0 mL) into the vial.
-
Securely cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
-
Equilibration:
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is standard, but 48-72 hours is recommended to guarantee equilibrium.[3]
-
Causality Insight: This extended agitation ensures that the dissolution and crystallization rates become equal, defining the true thermodynamic solubility limit.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.
-
Carefully draw a sample from the clear supernatant using a syringe.
-
Immediately pass the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved micro-particulates.
-
-
Dilution and Analysis:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This result is the solubility of the compound in that solvent at the specified temperature.
-
Caption: Experimental workflow for solubility determination.
Safety and Handling Precautions
This compound is a hazardous substance and must be handled with appropriate care in a well-ventilated area, preferably a chemical fume hood.[5][6]
-
Hazard Classifications : Flammable Solid (Category 2), Acute Toxicity - Oral (Category 3), Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity – Single Exposure (Category 3).[4]
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7]
-
Handling : Keep away from heat, sparks, open flames, and other ignition sources.[4] Ground and bond containers when transferring material. Avoid creating dust. Do not breathe dust or vapors.[6]
-
First Aid :
-
If Swallowed : Immediately call a poison center or doctor.[6]
-
If on Skin : Wash with plenty of soap and water. If irritation occurs, seek medical advice.[5]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[5]
-
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][8] Store locked up.[8]
Always consult the most current Safety Data Sheet (SDS) for the compound before use.
Conclusion
While quantitative solubility data for this compound remains to be fully documented in publicly available literature, its physicochemical properties and qualitative solubility profile provide a solid foundation for its use in research and development. The compound exhibits good solubility in polar organic solvents like DMF and methanol and is practically insoluble in water. For applications requiring precise solubility values, the standardized shake-flask protocol detailed in this guide offers a reliable method for generating this critical data. Adherence to strict safety protocols is mandatory when handling this hazardous chemical.
References
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Chloro-2-(trifluoromethyl)pyridine
Introduction: Strategic Importance of Aminated Trifluoromethylpyridines
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a versatile and powerful method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][2] The specific application of this methodology to heteroaromatic systems, such as pyridines, is of paramount importance in drug discovery, where the aminopyridine core is a privileged scaffold.
This document provides a detailed technical guide for the Buchwald-Hartwig amination of 5-Chloro-2-(trifluoromethyl)pyridine. This substrate presents a unique set of challenges and opportunities due to the electronic properties of the pyridine ring and the influence of the trifluoromethyl group. The electron-withdrawing nature of both the pyridine nitrogen and the trifluoromethyl substituent significantly impacts the reactivity of the C-Cl bond, necessitating carefully optimized reaction conditions.[3] These application notes are designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also a deeper understanding of the mechanistic principles and experimental nuances that govern this critical transformation.
Mechanistic Considerations and the Role of Reaction Components
A thorough understanding of the reaction mechanism is crucial for successful optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.
The Catalytic Cycle
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl chloride, breaking the C-Cl bond and forming a Pd(II)-aryl complex. This step is often rate-limiting, especially for less reactive aryl chlorides.[1]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst and releasing the aminated product.[1]
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination from the amine, which leads to hydrodehalogenation of the starting material.[1]
Diagram: The Buchwald-Hartwig Amination Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Key Reaction Components and Their Functions
-
Palladium Precursor: The choice of palladium source is critical. While Pd(OAc)₂ and Pd₂(dba)₃ are common, modern, well-defined pre-catalysts are often preferred as they form the active Pd(0) species more cleanly and efficiently.[4]
-
Ligand: The ligand stabilizes the palladium catalyst and modulates its reactivity. For challenging substrates like aryl chlorides, bulky and electron-rich phosphine ligands are essential to facilitate the difficult oxidative addition step.[4] Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated broad utility in the amination of heteroaryl chlorides.[2]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[4] For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may necessitate more active catalyst systems and higher reaction temperatures.[4] The choice and purity of the base can significantly impact the reaction outcome, with anionic bases being crucial in nonpolar solvents.[5][6]
-
Solvent: The solvent must be anhydrous and deoxygenated, as both water and oxygen can deactivate the palladium catalyst.[4] Common solvents include toluene, 1,4-dioxane, and THF.[4][7] Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the catalyst.[7]
Experimental Protocols
The following protocols provide a starting point for the Buchwald-Hartwig amination of this compound with both primary and secondary amines. Optimization may be required for specific amine substrates.
Materials and Equipment
-
This compound
-
Amine (primary or secondary)
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Bulky biarylphosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Protocol 1: Amination with a Primary Amine
This protocol is a general procedure for the coupling of this compound with a primary amine.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%).
-
Addition of Base: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Addition of Reactants: Add this compound (1.0 mmol, 1.0 equiv) and the primary amine (1.2 mmol, 1.2 equiv).
-
Addition of Solvent: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Diagram: Experimental Workflow
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from 5-Chloro-2-(trifluoromethyl)pyridine
Introduction
The 2-(trifluoromethyl)pyridine scaffold is a privileged structural motif in modern medicinal chemistry and agrochemistry.[1][2] The incorporation of a trifluoromethyl (CF₃) group onto the pyridine ring often enhances key pharmaceutical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[3] 5-Chloro-2-(trifluoromethyl)pyridine, in particular, serves as a versatile and highly valuable building block for the synthesis of a diverse array of more complex pharmaceutical intermediates. Its reactivity is dominated by the presence of a strategically positioned chlorine atom, which can be readily displaced or activated for cross-coupling reactions, providing a gateway to novel molecular architectures.
This guide provides an in-depth exploration of three cornerstone synthetic transformations utilizing this compound: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical principles and field-proven insights to ensure successful and reproducible outcomes.
Part 1: Nucleophilic Aromatic Substitution (SNAr) for C-S Bond Formation
Expertise & Experience: The Causality Behind the Chemistry
Nucleophilic aromatic substitution (SNAr) on pyridine rings is a powerful method for introducing heteroatom nucleophiles. The pyridine nitrogen atom, along with the strongly electron-withdrawing trifluoromethyl group, significantly lowers the electron density of the aromatic ring, making it susceptible to nucleophilic attack.[4] This activation is crucial for displacing the chloride leaving group. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[5][6] The stability of this intermediate is the key driver of the reaction's feasibility.
In this protocol, we demonstrate the synthesis of a thioether, a common intermediate in pharmaceuticals, by reacting this compound with a thiol. This C-S bond formation is a foundational step in the synthesis of various active pharmaceutical ingredients (APIs).
Experimental Protocol: Synthesis of 5-(Arylthio)-2-(trifluoromethyl)pyridine
This protocol describes a general procedure for the SNAr reaction with an aromatic thiol.
Data Presentation: Reaction Parameters
| Parameter | Value |
| Reactants | This compound, 4-methoxythiophenol |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity |
| This compound | C₆H₃ClF₃N | 181.54 | 1.82 g (10 mmol) |
| 4-Methoxythiophenol | C₇H₈OS | 140.20 | 1.54 g (11 mmol) |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 2.07 g (15 mmol) |
| Dimethylformamide (DMF, anhydrous) | C₃H₇NO | 73.09 | 50 mL |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed |
| Brine (saturated NaCl solution) | NaCl/H₂O | - | As needed |
| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | As needed |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (10 mmol) and anhydrous potassium carbonate (15 mmol).
-
Solvent and Reagent Addition: Add 50 mL of anhydrous DMF to the flask. Stir the suspension for 10 minutes at room temperature to ensure good mixing.
-
Nucleophile Addition: Slowly add 4-methoxythiophenol (11 mmol) to the reaction mixture using a syringe.
-
Reaction Conditions: Heat the mixture to 80 °C using an oil bath and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold water and stir for 15 minutes.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 5-(4-methoxyphenylthio)-2-(trifluoromethyl)pyridine.
Trustworthiness: Self-Validating System
-
Reaction Monitoring: The disappearance of the starting material (this compound) via TLC is a reliable indicator of reaction completion.
-
Product Characterization: The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the successful substitution.
-
Purity Assessment: HPLC analysis of the final product should show >98% purity after chromatography.
Visualization: SNAr Workflow
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
Application Notes & Protocols: The Strategic Role of 5-Chloro-2-(trifluoromethyl)pyridine in Modern Agrochemical Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Rise of a Privileged Scaffold
In the landscape of modern agrochemical research, the trifluoromethylpyridine (TFMP) moiety has become an indispensable structural fragment.[1][2] Its prevalence is rooted in the unique physicochemical properties conferred by the trifluoromethyl (-CF₃) group—including high lipophilicity, metabolic stability, and strong electron-withdrawing character—which significantly enhance the biological activity and bioavailability of parent molecules.[1][3] Among the various TFMP intermediates, 5-Chloro-2-(trifluoromethyl)pyridine (herein referred to as 2,5-CTF ) stands out as a versatile and economically significant building block.[4]
This document serves as a technical guide for researchers and synthetic chemists, providing in-depth application notes and detailed experimental protocols for the utilization of 2,5-CTF in the synthesis of high-value agrochemicals, including herbicides, insecticides, and fungicides. We will explore its core reactivity, showcase its conversion into other key intermediates, and provide step-by-step methodologies for its strategic deployment in synthetic campaigns.
Physicochemical & Safety Profile of 2,5-CTF
A thorough understanding of the substrate's properties is paramount for safe handling and successful reaction design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 52334-81-3 | [4] |
| Molecular Formula | C₆H₃ClF₃N | [4] |
| Molecular Weight | 181.54 g/mol | [4] |
| Appearance | White to yellow crystalline low melting solid | [4] |
| Melting Point | 32-34 °C | |
| Density | 1.417 g/mL at 25 °C | |
| Flash Point | 113 °C (closed cup) |
Safety Summary: 2,5-CTF is harmful if swallowed, inhaled, or in contact with skin.[5] It causes serious eye and skin irritation and may cause respiratory irritation.[5] All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Significance in Agrochemical Synthesis
The strategic value of 2,5-CTF is twofold: it serves as a direct precursor to several commercial agrochemicals and is a key starting material for more complex, highly functionalized pyridine intermediates.
-
Direct Precursor: 2,5-CTF is a foundational intermediate for the synthesis of aryloxyphenoxypropionate (FOPs) herbicides, such as Fluazifop-butyl.[5][6] In these syntheses, the chlorine atom at the C2 position acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.
-
Intermediate for Advanced Scaffolds: 2,5-CTF is the primary raw material for producing 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), an even more critical building block for a broader range of pesticides.[6][7][8][9] 2,3,5-DCTF is used to synthesize the insecticide Chlorfluazuron and the potent fungicide Fluazinam.[8]
The electron-withdrawing nature of both the trifluoromethyl group and the pyridine ring nitrogen atom activates the C-Cl bond toward nucleophilic attack, making it a reactive and versatile substrate.[10]
Caption: Core synthetic pathways originating from 2,5-CTF.
Detailed Application Protocols
The following protocols are designed as robust starting points for laboratory synthesis and can be optimized based on specific substrates and desired outcomes.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) for Herbicide Synthesis
This protocol details the synthesis of an ether linkage, a key step in producing FOPs herbicides like Fluazifop. The reaction leverages the activation of the C2-Cl bond for displacement by an oxygen nucleophile (a phenol).
Causality:
-
Solvent: A polar aprotic solvent like DMF or DMSO is used to solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide.
-
Base: A moderately strong base like K₂CO₃ is sufficient to deprotonate the phenol, creating the active nucleophile. Stronger bases are typically not required due to the activated nature of the pyridine ring.
-
Temperature: Elevated temperatures (80-120 °C) are necessary to overcome the activation energy for the SNAr reaction on this heterocyclic system.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted phenol (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2-0.5 M with respect to the limiting reagent.
-
Substrate Addition: Add this compound (1.1 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed (typically 8-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired aryloxy-trifluoromethylpyridine product.
Caption: Experimental workflow for a typical SNAr reaction.
Protocol 2: Electrophilic Chlorination to Synthesize 2,3,5-DCTF
This protocol describes the conversion of 2,5-CTF to the highly valuable intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[9]
Causality:
-
Catalyst: A Lewis acid catalyst like ferric chloride (FeCl₃) is used to polarize the Cl-Cl bond of the chlorine gas, generating a potent electrophile ("Cl⁺" equivalent) that can attack the electron-rich positions of the pyridine ring.
-
Temperature: High temperatures (150-170 °C) are required to facilitate the electrophilic aromatic substitution on the somewhat deactivated pyridine ring.[9]
Step-by-Step Methodology:
-
Reactor Setup: In a reactor suitable for high-temperature gas-phase reactions, charge 2,5-CTF (1.0 eq) and ferric chloride (FeCl₃, ~0.9 eq by weight).[9]
-
Gas Introduction: While stirring, begin bubbling chlorine gas (Cl₂) through the mixture.[9]
-
Reaction: Heat the reactor to 150-170 °C and maintain the reaction for approximately 18 hours.[9]
-
Work-up:
-
After cooling, carefully add the reaction mixture to hot water.[9]
-
Separate the lower organic layer.
-
-
Purification: Dry the organic layer with anhydrous sodium sulfate and purify by rectification (distillation) to obtain 2,3,5-DCTF.[9]
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
While SNAr is common, functionalization via C-C bond formation is crucial for novel agrochemical discovery. Aryl chlorides are challenging substrates for Suzuki coupling, but modern catalytic systems can be effective.[11] This protocol is a general starting point based on established methods for similar chloropyridines.[11][12][13]
Causality:
-
Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical.[11] The ligand facilitates the difficult oxidative addition of the Pd(0) into the strong C-Cl bond and promotes the subsequent reductive elimination step.
-
Base: A strong base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often required to facilitate the transmetalation step of the catalytic cycle.[11]
-
Solvent: Anhydrous, degassed aprotic solvents like toluene or dioxane are used to prevent catalyst decomposition and side reactions.[11]
Step-by-Step Methodology:
-
Glovebox Setup: Inside a glovebox, combine 2,5-CTF (1.0 eq), the desired arylboronic acid (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%), and XPhos (3 mol%) in a reaction vial.[11]
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve ~0.2 M).[11]
-
Reaction: Seal the vial, remove it from the glovebox, and heat the mixture to 110 °C with vigorous stirring for 12-24 hours.[11]
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography on silica gel.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Summary of Derived Agrochemicals
The versatility of 2,5-CTF and its derivative 2,3,5-DCTF is evident in the range of commercialized pesticides synthesized from them.
Table 2: Agrochemicals Derived from 2,5-CTF and its Successor, 2,3,5-DCTF
| Agrochemical | Class | Starting Intermediate | Primary Use |
| Fluazifop-butyl | Herbicide | 2,5-CTF | Post-emergence control of grass weeds.[5][6] |
| Haloxyfop-R-methyl | Herbicide | 2,5-CTF | Selective weed control in broad-leaved crops.[4] |
| Chlorfluazuron | Insecticide | 2,3,5-DCTF | Insect growth regulator (IGR) targeting larval stages.[8] |
| Fluazinam | Fungicide | 2,3,5-DCTF | Broad-spectrum fungicide for crop protection.[8] |
| Fipronil | Insecticide | 2,5-CTF | Broad-spectrum insecticide interfering with neurotransmission.[5] |
Conclusion
This compound is a cornerstone intermediate in the agrochemical industry. Its defined reactivity allows for predictable and scalable functionalization through common synthetic operations like nucleophilic substitution and electrophilic chlorination. Furthermore, its amenability to modern cross-coupling techniques opens the door for the discovery of novel, highly potent active ingredients. The protocols and data presented herein provide a comprehensive foundation for chemists to effectively harness the synthetic potential of this powerful building block.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chigroup.site [chigroup.site]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 9. alfa-chemical.com [alfa-chemical.com]
- 10. Buy 2,4-Dichloro-5-(trifluoromethyl)pyridine | 888327-38-6 [smolecule.com]
- 11. benchchem.com [benchchem.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
palladium-catalyzed cross-coupling reactions involving 5-Chloro-2-(trifluoromethyl)pyridine
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 5-Chloro-2-(trifluoromethyl)pyridine
Introduction: The Strategic Value of this compound
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount. This compound has emerged as a highly valuable scaffold due to the unique electronic properties conferred by its substituents. The trifluoromethyl group, a potent electron-withdrawing moiety, significantly modulates the pyridine ring's reactivity and imparts desirable characteristics such as metabolic stability and enhanced binding affinity in bioactive molecules. The chlorine atom at the C5 position serves as a versatile handle for synthetic elaboration through cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-building, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2][3] This guide provides an in-depth exploration of the application of these powerful transformations to this compound. We will delve into the core protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, moving beyond simple step-by-step instructions to elucidate the mechanistic rationale behind the choice of catalysts, ligands, and conditions.
The primary challenge in coupling reactions with this substrate lies in the inherent stability and lower reactivity of the C-Cl bond compared to its bromide or iodide counterparts, a situation further influenced by the electron-deficient nature of the pyridine ring.[4][5][6] Overcoming this hurdle requires carefully optimized catalytic systems, often employing sophisticated, electron-rich, and sterically hindered phosphine ligands that are central to modern cross-coupling chemistry.
Part 1: The Engine of Transformation: The Palladium Catalytic Cycle
At the heart of these reactions is a catalytic cycle that typically involves the palladium center shuttling between its Pd(0) and Pd(II) oxidation states.[1][7][8] Understanding this fundamental mechanism is crucial for rational troubleshooting and optimization.
The generalized cycle consists of three key steps:
-
Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst inserts itself into the aryl-chloride bond of this compound. This is often the rate-limiting step for aryl chlorides and is critically influenced by the choice of ligand.
-
Transmetalation / Insertion: In reactions like the Suzuki coupling, the nucleophilic partner (e.g., an organoboron compound) transfers its organic group to the palladium(II) center in a step called transmetalation. For Heck and Sonogashira reactions, this stage involves coordination and insertion of an alkene or alkyne.
-
Reductive Elimination: The two organic fragments now bound to the palladium center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]
The ligand's role cannot be overstated. Electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs) stabilize the palladium center, increase its electron density to promote the challenging oxidative addition step, and facilitate the final reductive elimination.[10][11][12]
Caption: General Pd(0)/Pd(II) Catalytic Cycle.
Part 2: Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and vinyl-aryl structures, staples in medicinal chemistry and materials science.
Experimental Protocol
Objective: To couple this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%) or Pd₂(dba)₃ (1.5 mol%)
-
SPhos or XPhos ligand (4 mol% or 3 mol%, respectively)
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, ~0.1 M)
Procedure:
-
Vessel Preparation: Add a magnetic stir bar to an oven-dried reaction vial or flask.
-
Reagent Addition (Inert Atmosphere): In a glovebox or under a stream of argon/nitrogen, add the palladium precursor, ligand, base, arylboronic acid, and this compound.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the vessel tightly and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Data Presentation: Typical Suzuki-Miyaura Conditions
| Parameter | Condition 1 | Condition 2 | Rationale |
| Pd Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) | Precursors that readily form active Pd(0). |
| Ligand | SPhos (4 mol%) | XPhos (3 mol%) | Bulky, electron-rich ligands essential for C-Cl activation.[11] |
| Base | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) | Activates the boronic acid for transmetalation.[13][14] |
| Solvent | Toluene | 1,4-Dioxane/H₂O (10:1) | Aprotic solvents are standard; water can sometimes accelerate the reaction. |
| Temperature | 110 °C | 100 °C | Elevated temperatures are required to overcome the activation barrier for C-Cl bonds. |
| Typical Yield | 70-95% | 75-98% | Highly dependent on the specific boronic acid partner. |
Mechanism & Rationale
The Suzuki reaction follows the general catalytic cycle, with the key transmetalation step involving a boronate species. The base is not merely a spectator; it reacts with the boronic acid to form a more nucleophilic boronate anion ([R-B(OH)₃]⁻), which then readily transfers its organic group to the palladium center.[13] The choice of a bulky phosphine ligand like SPhos is critical to accelerate both the initial, slow oxidative addition of the C-Cl bond and the final, product-releasing reductive elimination.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Troubleshooting & Optimization
-
Low Conversion: If the reaction stalls, consider a more electron-rich ligand (e.g., RuPhos) or a stronger base (e.g., CsF). Ensure reagents are pure and the solvent is rigorously degassed to prevent catalyst oxidation.
-
Protodeboronation (Loss of Boronic Acid): This side reaction can be suppressed by using anhydrous conditions and a milder base like K₂CO₃ if possible, or by using boronic esters (e.g., pinacol esters).[13]
Part 3: Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for synthesizing aryl amines, which are ubiquitous motifs in pharmaceuticals.[15][16][17]
Experimental Protocol
Objective: To couple this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%) or a suitable precatalyst (e.g., XPhos Pd G3)
-
Buchwald Ligand (e.g., XPhos, BrettPhos) (4-5 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv)
-
Anhydrous, degassed Toluene or Dioxane (~0.2 M)
Procedure:
-
Vessel Preparation: Follow the same procedure as for the Suzuki coupling.
-
Reagent Addition (Inert Atmosphere): In a glovebox, combine the palladium source, ligand, and base. Add the solvent, followed by the amine, and finally the this compound. Note: The order of addition can be critical.
-
Reaction: Seal the vessel and heat to 90-110 °C with vigorous stirring for 4-24 hours.
-
Monitoring & Work-up: Follow the same procedures as for the Suzuki coupling. The aqueous work-up should be gentle if the product is basic.
-
Purification: Standard flash column chromatography is typically effective.
Data Presentation: Typical Buchwald-Hartwig Conditions
| Parameter | Condition 1 | Condition 2 | Rationale |
| Pd Source | Pd₂(dba)₃ | XPhos Pd G3 | Precatalysts offer improved air stability and catalytic activity. |
| Ligand | XPhos | BrettPhos | Sterically demanding ligands prevent β-hydride elimination and promote reductive elimination. |
| Base | NaOtBu | LHMDS | Strong, non-nucleophilic bases are required to deprotonate the amine. |
| Solvent | Toluene | 1,4-Dioxane | Aprotic, non-coordinating solvents are preferred. |
| Temperature | 100 °C | 110 °C | Necessary for C-Cl bond activation. |
| Typical Yield | 65-90% | 70-95% | Highly dependent on the steric and electronic nature of the amine. |
Mechanism & Rationale
The Buchwald-Hartwig mechanism proceeds via oxidative addition, followed by coordination of the amine and deprotonation by the strong base to form a palladium amide complex.[15][18] This amide intermediate then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The steric bulk of the ligand is crucial; it creates a wide "bite angle" that forces the aryl and amino groups into close proximity, facilitating the final reductive elimination step.
Caption: The Buchwald-Hartwig Amination Cycle.
Troubleshooting & Optimization
-
Catalyst Deactivation: Amines can sometimes act as competing ligands and deactivate the catalyst. Using a higher ligand-to-palladium ratio (e.g., 2:1 or 3:1) can mitigate this.
-
Low Yield with Hindered Amines: For sterically demanding amines, more specialized ligands like BrettPhos may be required. A stronger base like LHMDS might also be necessary.
-
Strictly Inert Conditions: The catalyst and the strong bases used are highly sensitive to air and moisture. Rigorous exclusion of both is essential for success.
Part 4: Heck Reaction: Olefin Functionalization
The Heck reaction offers a powerful method for the arylation of alkenes, creating substituted styrenes and other vinyl-pyridines.[19][20]
Experimental Protocol
Objective: To couple this compound with an alkene (e.g., styrene).
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene) (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃, or a palladacycle catalyst) (4-10 mol%)
-
Inorganic Base (e.g., K₂CO₃, NaOAc) or Organic Base (e.g., Et₃N) (2.0 equiv)
-
High-boiling polar aprotic solvent (e.g., DMF, NMP)
Procedure:
-
Reagent Addition: Combine this compound, the alkene, palladium catalyst, ligand (if used), and base in a reaction vessel.
-
Solvent Addition: Add the solvent. For Heck reactions, rigorous degassing is important but a glovebox is not always strictly necessary.
-
Reaction: Heat the mixture to a high temperature (120-150 °C) with stirring for 12-48 hours.
-
Work-up & Purification: Follow standard extraction and column chromatography procedures.
Data Presentation: Typical Heck Reaction Conditions
| Parameter | Condition 1 | Rationale |
| Pd Source | Pd(OAc)₂ | A common and effective precursor. |
| Ligand | Herrmann-Beller palladacycle | Specialized catalysts are often needed for less reactive aryl chlorides. |
| Base | K₂CO₃ | A non-nucleophilic base to neutralize the H-X generated. |
| Solvent | DMF | A polar, high-boiling solvent to ensure solubility and allow high temperatures. |
| Temperature | 130-140 °C | High thermal energy is required to drive the reaction with chlorides. |
| Typical Yield | 50-85% | Often more moderate than Suzuki or Buchwald-Hartwig with chloro-substrates. |
Mechanism & Rationale
The Heck reaction mechanism deviates after the initial oxidative addition.[19] The Pd(II) complex coordinates the alkene, which then undergoes a syn-insertion into the Pd-Aryl bond. The resulting alkyl-palladium intermediate then undergoes β-hydride elimination to form the final product and a palladium-hydride species. The base regenerates the Pd(0) catalyst from this species, completing the cycle. The reaction typically yields the trans-alkene product.[20]
Caption: The Heck Reaction Catalytic Cycle.
Troubleshooting & Optimization
-
Low Reactivity: Aryl chlorides are challenging substrates for Heck reactions. Using specialized, highly active catalysts like palladacycles or phosphine-NHC systems can be effective. Increasing the temperature may also help, but can lead to catalyst decomposition.
-
Regioselectivity: With unsymmetrical alkenes, mixtures of regioisomers can form. The electronics of the alkene generally dictate the outcome.
Part 5: Sonogashira Coupling: Accessing Alkynes
The Sonogashira coupling is the most reliable method for linking terminal alkynes to aryl halides, producing conjugated enyne systems.[21][22]
Experimental Protocol
Objective: To couple this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-3 mol%)
-
Copper(I) Iodide (CuI) (1-5 mol%)
-
Triphenylphosphine (PPh₃) (4-6 mol%)
-
Amine Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA)) (serves as base and often as solvent)
Procedure:
-
Vessel Preparation: Ensure the reaction vessel is scrupulously dried and purged with an inert gas.
-
Reagent Addition: Under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and ligand.
-
Solvent/Base Addition: Add the amine base/solvent via a degassed syringe.
-
Substrate Addition: Add the this compound and the terminal alkyne.
-
Reaction: Stir the reaction at temperatures ranging from room temperature to 80 °C. The reaction is often faster than other couplings.
-
Work-up & Purification: Quench the reaction, perform a standard extractive work-up, and purify by column chromatography.
Data Presentation: Typical Sonogashira Conditions
| Parameter | Condition 1 | Rationale |
| Pd Source | Pd(PPh₃)₂Cl₂ | A classic, reliable catalyst for this transformation. |
| Co-catalyst | CuI (2 mol%) | Forms the copper acetylide, which is key for transmetalation.[21] |
| Ligand | PPh₃ | Stabilizes the palladium center. |
| Base/Solvent | Et₃N / THF | The amine acts as both the base and a solvent or co-solvent. |
| Temperature | 60 °C | Often milder conditions are sufficient compared to other couplings of aryl chlorides. |
| Typical Yield | 60-90% | Generally good yields, though sensitive to reaction conditions. |
Mechanism & Rationale
The Sonogashira reaction uniquely involves two intertwined catalytic cycles.[2][21] The palladium cycle is similar to the others. The crucial difference lies in the copper cycle, where the copper(I) salt reacts with the terminal alkyne and the amine base to form a highly reactive copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-Cl complex, transferring the alkyne group to the palladium. Reductive elimination then yields the final product.
Caption: Intertwined Catalytic Cycles of the Sonogashira Reaction.
Troubleshooting & Optimization
-
Glaser Homocoupling: A common side reaction is the oxidative homocoupling of the alkyne to form a diyne. This is promoted by oxygen. Running the reaction under strict anaerobic conditions is essential to minimize this pathway.
-
Copper-Free Conditions: If copper sensitivity is an issue, copper-free Sonogashira protocols exist.[23] These typically require a different base (e.g., pyrrolidine) and often proceed more slowly, but can be very effective.
Conclusion
This compound is a substrate of significant synthetic potential. Its successful functionalization via palladium-catalyzed cross-coupling hinges on a clear understanding of the underlying mechanistic principles and the rational selection of a tailored catalytic system. While the C-Cl bond presents a reactivity challenge, modern catalysis, particularly through the use of advanced phosphine ligands, provides a robust and versatile toolkit to overcome this barrier. The protocols and insights provided in this guide serve as a comprehensive starting point for researchers aiming to incorporate this valuable building block into their synthetic programs, enabling the efficient construction of complex molecules for a wide range of applications.
References
- 1. fiveable.me [fiveable.me]
- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nobelprize.org [nobelprize.org]
- 9. youtube.com [youtube.com]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. theses.enscm.fr [theses.enscm.fr]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
- 20. Heck Reaction [organic-chemistry.org]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Derivatization of 5-Chloro-2-(trifluoromethyl)pyridine in Library Synthesis
Introduction: The Strategic Value of the 5-Chloro-2-(trifluoromethyl)pyridine Scaffold
In the landscape of modern drug discovery and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties.[1][2][3] The trifluoromethyl group (-CF3), in particular, is a powerful electron-withdrawing moiety that can enhance metabolic stability, binding affinity, and cell permeability.[2][3] When coupled with the pyridine core, a privileged structure in medicinal chemistry, the resulting trifluoromethylpyridine (TFMP) scaffold becomes a highly sought-after building block for the synthesis of compound libraries.[1][4]
This compound stands out as a particularly versatile starting material for library synthesis. The trifluoromethyl group at the 2-position significantly influences the electronic properties of the pyridine ring, activating it for nucleophilic attack. The chlorine atom at the 5-position provides a convenient handle for a variety of cross-coupling reactions, allowing for the introduction of molecular diversity. This document provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of this compound, with a focus on robust and scalable protocols for library synthesis.
Chemical Reactivity: A Tale of Two Positions
The reactivity of this compound is dictated by the interplay of the electron-withdrawing trifluoromethyl group and the inherent electronic nature of the pyridine ring. The pyridine nitrogen and the -CF3 group work in concert to make the ring electron-deficient, particularly at the 2-, 4-, and 6-positions. This electronic landscape governs the two primary modes of derivatization:
-
Palladium-Catalyzed Cross-Coupling at the C-5 Position: The C-Cl bond at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods are the workhorses of medicinal chemistry for constructing C-C and C-N bonds, respectively.
-
Nucleophilic Aromatic Substitution (SNAr) at the C-6 Position: While the C-Cl bond is the primary site for cross-coupling, the strong activation by the adjacent trifluoromethyl group and the ring nitrogen makes the C-H bond at the 6-position susceptible to nucleophilic aromatic substitution under certain conditions, or in related poly-halogenated pyridines, the halogen at the 6-position would be highly activated. For this compound, derivatization primarily focuses on the C5-chloro position.
This guide will focus on providing detailed protocols for the most common and impactful derivatization strategies at the C-5 position.
Derivatization Strategies and Protocols
The following sections provide detailed, step-by-step protocols for the derivatization of this compound. These protocols are designed to be self-validating, with clear explanations of the rationale behind the choice of reagents and conditions.
Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl structures.[5][6][7] For the derivatization of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl moieties, creating a diverse library of compounds.
Causality Behind Experimental Choices:
-
Catalyst System: The activation of the relatively inert C-Cl bond requires a highly active palladium catalyst. The use of a palladium(II) precatalyst like Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is crucial.[8] These ligands facilitate the rate-limiting oxidative addition of the aryl chloride to the Pd(0) center and promote the subsequent reductive elimination to form the desired product.
-
Base: A moderately strong base like potassium phosphate (K₃PO₄) is often employed to facilitate the transmetalation step without promoting unwanted side reactions.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used. Water is essential for the activation of the boronic acid and the solubility of the base.
Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol:
| Reagent | Amount (mmol) | Equivalents | Role |
| This compound | 1.0 | 1.0 | Substrate |
| Arylboronic Acid | 1.2 | 1.2 | Coupling Partner |
| Potassium Phosphate (K₃PO₄) | 2.0 | 2.0 | Base |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 | 0.02 | Precatalyst |
| SPhos | 0.04 | 0.04 | Ligand |
| 1,4-Dioxane | 4 mL | - | Solvent |
| Water | 1 mL | - | Co-solvent |
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Seal the vial with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-(trifluoromethyl)pyridine.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of arylamines from aryl halides.[9][10][11] This reaction is instrumental in library synthesis for introducing a wide range of primary and secondary amines, which are common functionalities in bioactive molecules.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki-Miyaura coupling, a highly active catalyst system is required for the amination of the chloropyridine. A common choice is a combination of a palladium source like Pd₂(dba)₃ and a sterically hindered, electron-rich biarylphosphine ligand such as RuPhos or BrettPhos.[12] These ligands promote the challenging oxidative addition of the C-Cl bond and facilitate the reductive elimination of the C-N bond.
-
Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine to form the active nucleophile. Sodium tert-butoxide (NaOtBu) is the most commonly used base for this purpose.
-
Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are used to prevent quenching of the strong base and to ensure the stability of the catalytic species.
Experimental Workflow:
Caption: Workflow for Buchwald-Hartwig amination.
Detailed Protocol:
| Reagent | Amount (mmol) | Equivalents | Role |
| This compound | 1.0 | 1.0 | Substrate |
| Amine (primary or secondary) | 1.2 | 1.2 | Coupling Partner |
| Sodium tert-butoxide (NaOtBu) | 1.5 | 1.5 | Base |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 0.015 | 0.015 | Precatalyst |
| RuPhos | 0.03 | 0.03 | Ligand |
| Toluene | 5 mL | - | Solvent |
Procedure:
-
In a nitrogen-filled glovebox, add this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.5 mmol), Pd₂(dba)₃ (0.015 mmol), and RuPhos (0.03 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Add anhydrous, degassed toluene (5 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-2-(trifluoromethyl)pyridine derivative.
Nucleophilic Aromatic Substitution (SNAr): Direct Displacement of the Chlorine Atom
For certain nucleophiles, a direct nucleophilic aromatic substitution (SNAr) can be an effective method for derivatization, bypassing the need for a metal catalyst. The electron-deficient nature of the pyridine ring, enhanced by the 2-trifluoromethyl group, facilitates this reaction.
Causality Behind Experimental Choices:
-
Nucleophile: Strong nucleophiles such as alkoxides, thiolates, and some secondary amines can directly displace the chlorine atom.
-
Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is typically used to dissolve the reagents and facilitate the reaction.
-
Temperature: Elevated temperatures are often required to overcome the activation energy for the reaction.
Experimental Workflow:
Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).
Detailed Protocol (Example with a Thiol Nucleophile):
| Reagent | Amount (mmol) | Equivalents | Role |
| This compound | 1.0 | 1.0 | Substrate |
| Thiophenol | 1.1 | 1.1 | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 1.5 | 1.5 | Base |
| Dimethyl Sulfoxide (DMSO) | 5 mL | - | Solvent |
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), thiophenol (1.1 mmol), and potassium carbonate (1.5 mmol).
-
Add dimethyl sulfoxide (5 mL).
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water (2 x 15 mL) and brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-(phenylthio)-2-(trifluoromethyl)pyridine.
Library Synthesis Considerations
For high-throughput library synthesis, these protocols can be adapted to a parallel synthesis format.[13] Key considerations include:
-
Automation: Liquid handling systems can be used for the precise dispensing of reagents and solvents into multi-well plates.
-
Reaction Vessels: 96-well plates or arrays of reaction tubes can be used for parallel reactions.
-
Purification: Parallel purification techniques, such as automated flash chromatography or preparative HPLC, are essential for isolating the library members in sufficient purity.
-
Analysis: High-throughput analysis using LC-MS is crucial for confirming the identity and purity of the synthesized compounds.
Conclusion
This compound is a valuable and versatile building block for the synthesis of diverse chemical libraries. The protocols outlined in this application note provide a robust foundation for the derivatization of this scaffold using Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. By understanding the underlying chemical principles and carefully selecting the reaction conditions, researchers can efficiently generate libraries of novel compounds for screening in drug discovery and agrochemical development programs.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters [ouci.dntb.gov.ua]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. research.rug.nl [research.rug.nl]
- 11. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Chloro-2-(trifluoromethyl)pyridine
Abstract
This document provides a detailed guide for the large-scale synthesis of 5-Chloro-2-(trifluoromethyl)pyridine, a critical fluorinated intermediate in the agrochemical and pharmaceutical industries. It serves as a key building block for numerous commercial products, including the fungicide fluazinam and the herbicide fluazifop.[1][2][3] This guide moves beyond a simple recitation of steps to explore the underlying chemical principles, process optimization strategies, and critical safety protocols necessary for successful and safe industrial-scale production. We will detail the most industrially viable synthetic pathways, provide step-by-step protocols, and outline the analytical methods required for stringent quality control.
Introduction: Strategic Importance and Synthetic Overview
This compound holds a significant position in synthetic chemistry due to the unique properties conferred by the trifluoromethyl (-CF3) group, such as enhanced metabolic stability, lipophilicity, and binding affinity. Consequently, its efficient and scalable production is a matter of considerable industrial importance.
Historically, the synthesis of trifluoromethylpyridines has been approached via several methods, with the most common industrial routes starting from readily available 3-picoline (3-methylpyridine).[1][3] These strategies can be broadly categorized into two primary approaches:
-
Route A: Sequential Chlorination and Fluorination: This classic two-stage approach involves the initial exhaustive chlorination of 3-picoline to form the intermediate 2-chloro-5-(trichloromethyl)pyridine, followed by a halogen-exchange (Halex) fluorination reaction.[1][4][5]
-
Route B: Direct Chlorination of a Fluorinated Precursor: A more direct method involves the ring chlorination of 3-(trifluoromethyl)pyridine. This is typically performed as a high-temperature, vapor-phase reaction.[6][7]
A third, highly efficient industrial method involves a simultaneous vapor-phase chlorination and fluorination of 3-picoline, combining both transformations into a single, continuous process.[5][8] The choice of route depends on factors such as raw material cost, capital equipment investment, energy consumption, and waste stream management.
Figure 1: High-level overview of primary synthetic routes.
Protocol I: Vapor-Phase Chlorination of 3-(Trifluoromethyl)pyridine
This method is favored for its directness, converting a readily available fluorinated intermediate to the final product in a single step. The reaction proceeds via electrophilic aromatic substitution on the pyridine ring.
Principle and Mechanism
The chlorination of the pyridine ring is challenging due to its electron-deficient nature, which is further exacerbated by the electron-withdrawing trifluoromethyl group. Consequently, forcing conditions, such as high temperatures (300-450°C), are required to drive the reaction.[6][7] The reaction is typically conducted in the vapor phase to achieve the necessary energy input and facilitate continuous processing. The substitution occurs preferentially at the 2-position (ortho to the nitrogen and meta to the CF3 group), which is the most activated position for electrophilic attack in this system.
Large-Scale Experimental Protocol
-
Reactor Setup: A continuous-flow tubular reactor, typically made of corrosion-resistant material like nickel alloy or lined glass, is used. The reactor may be packed with inert materials to improve heat transfer or, in some patented processes, a solid-phase catalyst.[2][7] The system includes an upstream vaporizer for the organic substrate, gas flow controllers for chlorine and a diluent gas (e.g., nitrogen), a heated reaction zone, and a downstream condenser to collect the product stream.[7]
-
Reagents:
-
3-(Trifluoromethyl)pyridine
-
Chlorine gas (Cl₂)
-
Nitrogen (N₂) or another inert diluent (e.g., carbon tetrachloride vapor)[6]
-
-
Step-by-Step Procedure:
-
The tubular reactor is heated to the target temperature, typically between 350°C and 450°C.[6][7]
-
A continuous stream of 3-(trifluoromethyl)pyridine is vaporized, mixed with a pre-heated stream of nitrogen diluent, and fed into the reactor inlet.
-
Chlorine gas is simultaneously introduced into the reactor. The molar ratio of chlorine to the pyridine substrate is a critical parameter, often maintained between 1:1 and 6:1.[6]
-
The combined gas stream passes through the heated reactor. The residence time is carefully controlled (e.g., 10-30 seconds) to maximize conversion while minimizing the formation of dichlorinated byproducts.[6]
-
The hot effluent gas from the reactor outlet is passed through a series of condensers to liquefy the organic components. The non-condensable stream, containing HCl byproduct, excess chlorine, and nitrogen, is directed to a caustic scrubber for neutralization.
-
Work-up and Purification: The collected crude liquid is first washed with a dilute aqueous base (e.g., sodium carbonate solution) to remove dissolved HCl, followed by a water wash. The organic phase is then dried.
-
Final purification is achieved by fractional distillation under reduced pressure to separate the desired this compound from unreacted starting material and isomers, primarily 2-chloro-3-(trifluoromethyl)pyridine.[6]
-
Figure 2: Workflow for vapor-phase chlorination.
Process Optimization and Key Parameters
| Parameter | Typical Range | Rationale & Impact on Outcome |
| Temperature | 300 - 450 °C | Controls reaction rate. Temperatures below 300°C result in low conversion, while excessively high temperatures can lead to increased byproduct formation and decomposition.[6][7] |
| Molar Ratio (Cl₂:Substrate) | 1:1 to 6:1 | Higher ratios increase the conversion of the starting material but also significantly increase the risk of forming dichlorinated and other over-chlorinated products.[6] |
| Residence Time | 10 - 30 seconds | Must be optimized with temperature. Longer residence times increase conversion but also the formation of byproducts. Shorter times may result in incomplete reaction.[6] |
| Diluent | Nitrogen, CCl₄ | Used to control partial pressures, manage the reaction exotherm, and prevent runaway reactions or hot spots in the reactor. |
| Catalyst | None, FeCl₃, or Molecular Sieves[7][9] | While often run thermally, some patents describe catalysts like ferric chloride or various molecular sieves to improve selectivity and allow for lower reaction temperatures.[2][7][9] |
Protocol II: Sequential Chlorination-Fluorination from 3-Picoline
This two-stage route utilizes a cheaper starting material (3-picoline) but requires distinct process steps for chlorination and fluorination.
Stage 1: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine
The first stage involves the challenging task of chlorinating both the methyl group (via a free-radical mechanism) and the pyridine ring (via an electrophilic mechanism). This is often achieved under harsh conditions. A multi-step synthesis involving N-oxidation followed by chlorination can also be employed to control the regioselectivity.[1][10]
Stage 2: Fluorination of 2-Chloro-5-(trichloromethyl)pyridine
This transformation is a classic example of a halogen-exchange (Halex) reaction, often referred to as the Swarts reaction .[11][12] It involves treating the chlorinated precursor with a fluorinating agent, typically anhydrous hydrogen fluoride (HF), to replace the three chlorine atoms of the -CCl₃ group with fluorine. The reaction is driven by the formation of the stronger C-F bond. A catalyst, such as a Lewis acid (e.g., antimony salts or iron(III) chloride), is often required to facilitate the exchange.[4][12]
-
Reactor Setup: A high-pressure, stirred autoclave rated to handle anhydrous HF and the pressures generated at reaction temperature is essential. The reactor must be constructed from HF-resistant materials (e.g., Monel® or Hastelloy®).
-
Reagents:
-
2-Chloro-5-(trichloromethyl)pyridine
-
Anhydrous Hydrogen Fluoride (aHF)
-
Catalyst (e.g., anhydrous Iron(III) chloride, FeCl₃)[4]
-
-
Step-by-Step Procedure:
-
The autoclave is charged with 2-chloro-5-(trichloromethyl)pyridine and the catalyst (e.g., 1-10 mol%).[4]
-
The reactor is sealed, and the system is made inert (e.g., with nitrogen).
-
Anhydrous HF (at least 3 molar equivalents) is carefully transferred into the cooled autoclave.[4]
-
The mixture is heated with vigorous stirring to a temperature between 150°C and 250°C. The pressure inside the reactor will rise significantly (superatmospheric pressure, potentially 5-1200 psig).[4]
-
The reaction is held at temperature for several hours (1-100 hours, depending on conditions) until monitoring (e.g., by sampling and GC analysis) indicates complete conversion.[4]
-
The reactor is cooled to ambient temperature. The gaseous byproduct, HCl, and any excess HF are carefully vented through a caustic scrubber.
-
Work-up and Purification: The reactor contents are cautiously transferred into a stirred mixture of ice and a neutralizing agent (e.g., aqueous sodium bicarbonate or calcium carbonate) to quench the remaining HF.
-
The organic product is separated. The aqueous layer may be back-extracted with a suitable solvent.
-
The combined organic layers are washed and dried. Final purification is achieved via vacuum distillation.[4]
-
Process Optimization and Key Parameters (Fluorination Stage)
| Parameter | Typical Range | Rationale & Impact on Outcome |
| Fluorinating Agent | Anhydrous HF | The primary source of fluorine. Must be anhydrous to prevent side reactions and corrosion. A molar excess is required to drive the reaction to completion.[4] |
| Catalyst | FeCl₃, FeF₃, SnCl₄, SbCl₅ | Activates the C-Cl bond, facilitating nucleophilic attack by fluoride. The choice and concentration (1-10 mol%) affect reaction rate and temperature requirements.[4][12] |
| Temperature | 150 - 250 °C | Higher temperatures accelerate the reaction but can lead to decomposition or unwanted side reactions. Requires a high-pressure rated reactor.[4] |
| Pressure | 5 - 1200 psig | Pressure is generated by heating the volatile HF in a sealed vessel and is a function of temperature and HF charge. It ensures the reactants remain in the liquid phase.[4] |
Analytical Methods for Quality Control
Rigorous analytical control is essential to ensure the purity of the final product and to monitor the reaction progress, thereby optimizing yield and minimizing impurities.
| Method | Purpose | Key Information Provided |
| Gas Chromatography (GC) | Reaction monitoring, final purity assay | Quantifies the starting material, product, and volatile isomers/byproducts. Excellent for determining conversion and selectivity.[6] |
| High-Performance Liquid Chromatography (HPLC) | Final product purity and stability testing | Provides high-resolution separation for accurate quantification of the main component and non-volatile impurities.[13][14] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Impurity identification | Confirms the identity of the main product and helps elucidate the structure of unknown byproducts by providing mass-to-charge ratio data.[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | Unambiguously confirms the chemical structure of the final product and key intermediates (¹H, ¹³C, ¹⁹F NMR).[15] |
Critical Safety and Handling Considerations
The large-scale synthesis of this compound involves highly hazardous materials and reaction conditions. A comprehensive safety assessment is mandatory.
-
Chemical Hazards:
-
Chlorine (Cl₂): Acutely toxic, severe respiratory irritant, and corrosive. Requires a closed handling system and dedicated scrubbers.[16]
-
Anhydrous Hydrogen Fluoride (aHF): Extremely corrosive and toxic. Contact with skin causes severe, penetrating burns that may not be immediately painful but result in deep tissue and bone damage. Requires specialized PPE (e.g., neoprene or butyl rubber gloves, full face shield, acid suit) and immediate access to calcium gluconate for first aid.[4]
-
Product and Intermediates: The chlorinated and fluorinated pyridines are classified as harmful or toxic if swallowed, inhaled, or in contact with skin.[16][17][18]
-
-
Process Hazards:
-
High-Pressure Reactions: The fluorination step involves high pressures, necessitating certified and regularly inspected autoclaves with pressure relief systems.[4]
-
Corrosive Byproducts: Both synthetic routes generate large quantities of hydrogen chloride (HCl) gas, which is highly corrosive and must be neutralized in a robust scrubbing system.
-
-
Engineering Controls:
-
All operations should be conducted in well-ventilated areas, preferably within a closed system to prevent fugitive emissions.[17][19]
-
Facilities must be equipped with emergency eyewash stations and safety showers.[17][18]
-
Continuous gas monitoring for Cl₂, HF, and HCl in the production area is recommended.
-
-
Personal Protective Equipment (PPE):
Conclusion
The successful large-scale synthesis of this compound is a technically demanding process that hinges on the careful selection of a synthetic route and meticulous control over reaction parameters. The direct, vapor-phase chlorination of 3-(trifluoromethyl)pyridine offers a more streamlined approach, while the sequential chlorination-fluorination pathway allows for the use of a more basic raw material. In all cases, the handling of hazardous materials like anhydrous HF and chlorine gas dictates that stringent safety protocols and robust engineering controls are of paramount importance. The analytical methods detailed herein are crucial for ensuring the final product meets the high-purity specifications required by the pharmaceutical and agrochemical industries.
References
- 1. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 7. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 9. EP4105202A1 - Method for preparing 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 10. 2 - chloro -5 - (trifluoromethyl) pyridine research - Master's thesis - Dissertation [dissertationtopic.net]
- 11. Swarts Reaction [unacademy.com]
- 12. byjus.com [byjus.com]
- 13. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 14. benchchem.com [benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. jubilantingrevia.com [jubilantingrevia.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. fishersci.com [fishersci.com]
- 19. spectrumchemical.com [spectrumchemical.com]
Application Notes and Protocols: 5-Chloro-2-(trifluoromethyl)pyridine as a Versatile Precursor for the Synthesis of Novel Heterocycles
Abstract
The strategic incorporation of a trifluoromethyl group into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical research, often imparting enhanced metabolic stability, lipophilicity, and binding affinity.[1][2][3] 5-Chloro-2-(trifluoromethyl)pyridine has emerged as a highly valuable and versatile building block for the synthesis of a diverse array of novel heterocycles. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this precursor. We will explore its reactivity, detailing field-proven protocols for key transformations including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and advanced cyclization strategies. The causality behind experimental choices is elucidated to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of the Trifluoromethylpyridine Moiety
The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents.[4] When substituted with a trifluoromethyl (CF3) group, its physicochemical properties are significantly modulated. The CF3 group is a powerful electron-withdrawing moiety and a bioisostere for groups like chlorine, enhancing membrane permeability and metabolic stability by blocking potential sites of oxidation.[2] this compound offers two distinct reactive sites: the chlorine atom at the 5-position, susceptible to displacement, and the pyridine ring itself, which can be further functionalized. This dual reactivity makes it an ideal starting point for constructing complex, polyfunctionalized heterocyclic systems.
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is governed by the electronic properties of its substituents. The potent electron-withdrawing nature of the trifluoromethyl group, combined with the inherent electron-deficiency of the pyridine ring, activates the C-Cl bond at the 5-position towards nucleophilic attack. This activation is crucial for both nucleophilic aromatic substitution (SNAr) and the oxidative addition step in palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is a fundamental transformation for introducing a variety of nucleophiles onto the pyridine core. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon bearing the chlorine atom, forming a temporary, negatively charged Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride leaving group.[5][6]
Causality of Experimental Choices:
-
Nucleophile: Strong nucleophiles are required to initiate the attack on the aromatic ring. Common choices include amines, alkoxides, and thiolates.
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are typically used to dissolve the reactants and stabilize the charged intermediate.
-
Base: A non-nucleophilic base (e.g., K2CO3, Cs2CO3, or NaH) is often necessary to deprotonate the nucleophile or to scavenge the HCl generated during the reaction, driving it to completion.
-
Temperature: While the ring is activated, elevated temperatures are often required to overcome the energy barrier of disrupting aromaticity.[5]
Experimental Protocol: Synthesis of 5-Amino-2-(trifluoromethyl)pyridine Derivatives
This protocol describes the reaction of this compound with a generic primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried round-bottom flask, add this compound and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add anhydrous DMF via syringe, followed by the amine.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation, and this compound is an excellent substrate for these transformations. The general challenge with aryl chlorides is their lower reactivity compared to bromides or iodides, often necessitating the use of specialized, bulky, and electron-rich phosphine ligands to facilitate the crucial oxidative addition step.[7]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction couples the chloropyridine with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl or related structure.[8]
Causality of Experimental Choices:
-
Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3) and a sterically hindered, electron-rich phosphine ligand (e.g., SPhos, XPhos) is critical for activating the C-Cl bond.[7]
-
Base: A base such as K3PO4 or Cs2CO3 is required for the transmetalation step.
-
Solvent: Anhydrous, degassed solvents like toluene, dioxane, or a mixture of DMF and water are commonly employed.[8]
Experimental Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Potassium phosphate (K3PO4) (2.0 eq)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
SPhos (4 mol%)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound, the arylboronic acid, K3PO4, Pd(OAc)2, and SPhos in an oven-dried reaction vessel.
-
Add the anhydrous, degassed dioxane.
-
Seal the vessel and heat the mixture to 100-110 °C with stirring for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction provides a powerful alternative to classical methods for synthesizing aryl amines by coupling an aryl halide with an amine.[9][10]
Causality of Experimental Choices:
-
Catalyst System: Similar to Suzuki coupling, specialized palladium/ligand systems are key. Buchwald's biaryl phosphine ligands (e.g., XPhos, BrettPhos) are highly effective.[11]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is used to deprotonate the amine.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are standard.
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.5 eq)
-
Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)2) (1.5 mol%)
-
XPhos (3.0 mol%)
-
Anhydrous, degassed toluene
Procedure:
-
Under an inert atmosphere, charge a reaction flask with Pd(dba)2, XPhos, and NaOtBu.
-
Add anhydrous toluene and stir for 5 minutes at room temperature.
-
Add this compound, followed by morpholine.
-
Heat the mixture to reflux (approx. 110 °C) for 6-12 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Cool to room temperature and quench with water.
-
Extract with an organic solvent, wash the combined organic layers with brine, and dry over Na2SO4.
-
Concentrate and purify by column chromatography.
Sonogashira Coupling: C-C (alkyne) Bond Formation
The Sonogashira reaction is used to couple terminal alkynes with aryl halides, creating a C(sp)-C(sp2) bond.[12] The reaction typically employs a dual catalyst system of palladium and a copper(I) salt.[13]
Causality of Experimental Choices:
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh3)2Cl2) is used in conjunction with a copper(I) co-catalyst (e.g., CuI). Copper-free versions have also been developed.[14]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used, which also often serves as the solvent.
-
Solvent: The amine base can act as the solvent, or an additional solvent like THF or DMF may be used.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh3)2Cl2, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous THF and TEA.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion (monitored by TLC).
-
Once complete, dilute the mixture with diethyl ether and filter through Celite to remove the salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Advanced Strategies: Trifluoromethylation and Cyclization Cascades
Beyond simple substitution, this compound can be a starting point for more complex heterocyclic systems through cascade reactions. For instance, visible-light-induced radical trifluoromethylation/cyclization reactions can be employed to construct polycyclic aza-heterocycles.[15] While this specific precursor might be used differently, the principle of using a trifluoromethylated building block in a cascade cyclization is a powerful, modern strategy.[15]
Data Presentation
| Reaction Type | Key Reagents | Typical Yields |
| SNAr (Amination) | Amine, K2CO3, DMF | 60-95% |
| Suzuki-Miyaura | Arylboronic acid, Pd(OAc)2/SPhos, K3PO4 | 70-90% |
| Buchwald-Hartwig | Amine, Pd(dba)2/XPhos, NaOtBu | 75-95% |
| Sonogashira | Terminal alkyne, Pd(PPh3)2Cl2/CuI, TEA | 65-85% |
| Note: Yields are representative and highly dependent on the specific substrates and reaction conditions. |
Visualizations
General Synthetic Pathways
Below is a diagram illustrating the primary synthetic routes starting from this compound.
Caption: Key transformations of this compound.
Experimental Workflow: Palladium-Catalyzed Cross-Coupling
This workflow outlines the typical steps for performing a palladium-catalyzed cross-coupling reaction.
Caption: Standard workflow for cross-coupling reactions.
References
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Synthesis of 5-Amino-2-(trifluoromethyl)pyridine
Abstract & Introduction
5-Amino-2-(trifluoromethyl)pyridine is a critical building block in contemporary medicinal chemistry and drug discovery. Its unique electronic properties, imparted by the electron-withdrawing trifluoromethyl group and the nucleophilic amino group, make it a versatile precursor for a wide range of complex heterocyclic structures.[1] Notably, this compound is a cornerstone intermediate for the one-pot synthesis of azaindoles, a privileged scaffold in numerous pharmacologically active agents.[1][2][3] The incorporation of a trifluoromethyl moiety is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1]
This application note provides a comprehensive, field-proven protocol for the synthesis of 5-amino-2-(trifluoromethyl)pyridine via a palladium-catalyzed Buchwald-Hartwig amination. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the procedure effectively. This document is intended for an audience of researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry.
Chemical Profile & Physical Properties
A thorough understanding of the target compound's physical properties is essential for its handling, purification, and characterization.
| Property | Value | Source(s) |
| CAS Number | 106877-33-2 | [2][4] |
| Molecular Formula | C₆H₅F₃N₂ | [2][4] |
| Molecular Weight | 162.11 g/mol | [2][4] |
| Appearance | White to off-white solid | |
| Melting Point | 39-43 °C | [1] |
| Solubility | Slightly soluble in water | [2] |
Health & Safety Precautions
Trustworthiness through Safety: The synthesis and handling of fluorinated pyridines require stringent safety protocols. The following hazards are identified based on globally harmonized system (GHS) classifications.
-
Product Hazards (5-Amino-2-(trifluoromethyl)pyridine):
-
Precursor Hazards (e.g., 5-Chloro-2-(trifluoromethyl)pyridine):
-
Required Personal Protective Equipment (PPE):
-
Respiratory: An N95-rated dust mask or a respirator with appropriate cartridges is mandatory when handling the solid compound.
-
Eye/Face: Chemical safety goggles or a full-face shield must be worn at all times.[5][6]
-
Hand: Chemically resistant gloves (e.g., nitrile) are required.[5]
-
Body: A lab coat and appropriate protective clothing are necessary to prevent skin exposure.[5]
-
Handling Guidelines: All operations must be conducted within a certified chemical fume hood to ensure adequate ventilation.[6][7][8] Avoid the generation and inhalation of dust.[5][7] An eyewash station and safety shower must be immediately accessible.[5][7]
Synthesis Pathway: Buchwald-Hartwig Amination
Expertise & Rationale: While several industrial routes to trifluoromethylpyridines exist,[9][10] the Buchwald-Hartwig cross-coupling reaction is a robust and highly efficient method for laboratory-scale synthesis. It allows for the formation of a C-N bond between an aryl halide and an amine using a palladium catalyst. For this specific synthesis, we utilize an ammonia surrogate (benzophenone imine) which is subsequently hydrolyzed. This approach is often more reliable and manageable than using ammonia gas directly.
The catalytic cycle is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, maintaining an inert atmosphere throughout the reaction is not merely a suggestion but a critical parameter for success. The choice of a bulky, electron-rich phosphine ligand (e.g., BINAP) is crucial for facilitating the reductive elimination step, which forms the final C-N bond.
Detailed Experimental Protocol
This protocol details the synthesis from 5-bromo-2-(trifluoromethyl)pyridine. A similar procedure can be adapted for the 5-chloro analogue, though reaction times may be longer.
Reagents and Equipment
| Reagent / Equipment | Role / Purpose | Recommended Grade |
| 5-Bromo-2-(trifluoromethyl)pyridine | Starting Material | >97% Purity |
| Benzophenone Imine | Ammonia Surrogate | >97% Purity |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Precursor | Synthesis Grade |
| (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | Catalyst Ligand | >98% Purity |
| Sodium tert-butoxide (NaOtBu) | Base | >98% Purity |
| Toluene | Solvent | Anhydrous (<50 ppm H₂O) |
| 2M Hydrochloric Acid (HCl) | Hydrolysis Reagent | Reagent Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) | Neutralizing Agent | Reagent Grade |
| Brine (Saturated NaCl) | Aqueous Wash | Reagent Grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | Reagent Grade |
| Round-bottom flask, Schlenk line/glovebox, condenser | Reaction Apparatus | Standard Glassware |
| Magnetic stirrer/hotplate, TLC plates, silica gel | Ancillary Equipment | Standard Laboratory |
Step-by-Step Synthesis Procedure
-
Vessel Preparation: Under an inert atmosphere of nitrogen or argon, add 5-bromo-2-(trifluoromethyl)pyridine (1.0 eq), Pd₂(dba)₃ (0.015 eq), and BINAP (0.03 eq) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Causality: Assembling the catalyst components in an inert environment prevents premature degradation and ensures maximum catalytic activity.
-
-
Reagent Addition: To the flask, add sodium tert-butoxide (1.4 eq). Seal the flask with a septum.
-
Solvent and Reactant Introduction: Add anhydrous toluene via syringe, followed by benzophenone imine (1.2 eq).
-
Inert Gas Purge: Purge the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.
-
Causality: This step removes any residual dissolved oxygen from the solvent and headspace, which is critical for the stability of the Pd(0) catalyst.
-
-
Reaction Execution: Attach a condenser and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-18 hours).[11]
-
Cooling and Hydrolysis: Once complete, cool the reaction to room temperature. Add 2M HCl and stir vigorously for 1 hour to hydrolyze the intermediate imine.
-
Work-up & Extraction:
-
Neutralize the mixture by carefully adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water and brine.[11]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[11]
-
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.
Workflow Visualization
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Fig 1: Experimental workflow for synthesis.
Characterization of Final Product
Validation of the final product's identity and purity is non-negotiable. The data below represent expected analytical results for successfully synthesized 5-amino-2-(trifluoromethyl)pyridine.
| Analysis Technique | Expected Result |
| Appearance | White to off-white crystalline solid. |
| Melting Point | 39-43 °C (literature value). |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.95 (d, 1H), ~7.05 (dd, 1H), ~6.65 (d, 1H), ~4.0 (br s, 2H, -NH₂). |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ ~ -68.0 (s, 3F, -CF₃). |
| ¹³C NMR (100 MHz, CDCl₃) | Expected peaks in aromatic region (~110-155 ppm) and a quartet for the CF₃ carbon. |
| Mass Spectrometry (ESI+) | m/z calculated for C₆H₆F₃N₂⁺ [M+H]⁺: 163.05; found: 163.1. |
References
- 1. nbinno.com [nbinno.com]
- 2. 5-Amino-2-(trifluoromethyl)pyridine, 98% | Fisher Scientific [fishersci.ca]
- 3. echemi.com [echemi.com]
- 4. 5-Amino-2-(trifluoromethyl)pyridine | C6H5F3N2 | CID 2737744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. acrospharma.co.kr [acrospharma.co.kr]
- 7. synquestlabs.com [synquestlabs.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Chloro-2-(trifluoromethyl)pyridine
Welcome to the technical support guide for the purification of 5-Chloro-2-(trifluoromethyl)pyridine (CAS 52334-81-3). This document is designed for chemists, researchers, and drug development professionals who handle this critical fluorinated intermediate. The presence of closely related impurities from its synthesis necessitates robust and well-chosen purification strategies. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve your desired purity targets with confidence.
Troubleshooting Guide: Addressing Common Purification Challenges
This section addresses specific issues you may encounter during the purification of crude this compound.
Q1: My isolated product has a persistent yellow or orange-red tint. How can I decolorize it?
This is a common issue, often arising from high-temperature reaction conditions or trace impurities that form colored polymeric materials.
-
Causality: The color is typically due to non-volatile, highly conjugated impurities or trace metal complexes from catalysts (e.g., iron halides)[1][2]. While often present in small quantities, they are highly visible.
-
Solution 1: Activated Carbon Treatment (During Recrystallization). If you are using recrystallization as a final polishing step, you can add a small amount of activated carbon to the hot, dissolved solution.
-
After your product is fully dissolved in the hot recrystallization solvent, remove the flask from the heat source.
-
Add a very small amount of activated carbon (typically 1-2% w/w relative to your compound). Caution: Adding carbon to a boiling solution can cause it to boil over violently.
-
Gently swirl and heat the mixture for 5-10 minutes to allow the carbon to adsorb the colored impurities.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the carbon.
-
Allow the clarified, hot filtrate to cool for crystallization as per the standard protocol[3].
-
-
Solution 2: Distillation. If the colored impurities are non-volatile, vacuum distillation is highly effective. The pure this compound will distill, leaving the colored residue behind in the distillation flask. This is often the most efficient method for removing color from large batches[1].
Q2: My GC/MS or NMR analysis indicates the presence of an isomeric impurity, such as 2-chloro-3-(trifluoromethyl)pyridine or a dichloro- derivative. What is the most effective separation method?
Isomeric impurities are a frequent challenge, as their physical properties can be very similar to the desired product.
-
Causality: Synthesis routes, particularly those involving chlorination of the pyridine ring, can produce a mixture of isomers[4][5][6]. For instance, chlorination of 3-(trifluoromethyl)pyridine can yield the desired 2-chloro-5-isomer along with others. Over-chlorination can also lead to dichlorinated species like 2,3-dichloro-5-(trifluoromethyl)pyridine[2].
-
Solution 1: Fractional Vacuum Distillation. This is the preferred method if there is a sufficient difference in boiling points.
-
Expertise: Use a distillation column with high theoretical plates (e.g., a Vigreux or packed column). Maintain a slow, steady distillation rate and a stable vacuum. Collect multiple fractions and analyze each by GC to identify the purest fractions to combine.
-
-
Solution 2: Preparative Chromatography. For isomers with very close boiling points, chromatography is the most powerful tool.
-
Reverse-Phase HPLC (RP-HPLC): This technique offers high resolving power and is scalable[7]. A method using an acetonitrile/water mobile phase on a C18 column can effectively separate closely related pyridine derivatives[7][8].
-
Silica Gel Chromatography: While less common for this specific separation, it can be effective if the isomers have a significant polarity difference. A non-polar eluent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) would be a good starting point.
-
Q3: I'm attempting a low-temperature recrystallization, but the compound is "oiling out" instead of forming crystals. What's going wrong?
"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystalline lattice. Given the low melting point of this compound (approx. 32-37°C), this is a significant risk[9].
-
Causality: The solution is likely supersaturated at a temperature higher than the compound's melting point. This can be caused by cooling the solution too quickly or using a solvent in which the compound is excessively soluble.
-
Troubleshooting Steps:
-
Re-heat the Solution: Gently warm the mixture until the oil fully redissolves.
-
Add More Solvent: Add a small amount of additional solvent to reduce the saturation level.
-
Slow Cooling: This is critical. Allow the flask to cool very slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Insulating the flask can help slow the cooling rate.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small crystal of pure product, add it to the cooled solution to induce crystallization.
-
Q4: My yield after vacuum distillation is significantly lower than expected. What are the potential causes?
Low recovery can be attributed to mechanical losses, improper setup, or product decomposition.
-
Potential Causes & Solutions:
-
Vacuum Leaks: Ensure all joints are properly sealed with high-vacuum grease and clamps. A fluctuating vacuum leads to inefficient and uneven boiling.
-
Inaccurate Temperature/Pressure Reading: A faulty gauge can lead you to distill at a much higher temperature than necessary, potentially causing decomposition. Cross-verify your pressure reading. The boiling point of this compound is ~152°C at atmospheric pressure[9][10].
-
Overheating: Do not heat the distillation pot too aggressively. This can lead to thermal decomposition and charring, especially of crude material. Use a heating mantle with a stirrer for even heat distribution.
-
Incomplete Condensation: Ensure your condenser has a sufficient flow of cold water or coolant to capture all the product vapor. An inefficient condenser is a common source of loss.
-
Hold-up in the Column: In fractional distillation, a significant amount of product can coat the column packing or walls. Allow the column to cool and drain fully before discontinuing the process.
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the properties and purification of this compound.
Q1: What are the key physical properties of this compound relevant to purification?
Understanding these properties is the first step in designing an effective purification scheme.
| Property | Value | Significance for Purification | Source(s) |
| CAS Number | 52334-81-3 | Unique identifier for literature and safety searches. | [9] |
| Molecular Weight | 181.54 g/mol | Used for molar calculations. | |
| Appearance | White to yellowish crystalline low-melting solid | Indicates purity level; a strong color suggests impurities. | [9][10] |
| Melting Point | 29 - 37 °C | Low melting point requires low-temperature recrystallization and makes handling as a liquid possible. | [10] |
| Boiling Point | ~152 °C @ 760 mmHg | Makes atmospheric or vacuum distillation a primary purification method. | [9][10] |
| Flash Point | ~113 °C (closed cup) | Classifies the material as a combustible liquid, requiring care with heat sources. |
Q2: What are the most common impurities I should expect in my crude product?
The impurities depend heavily on the synthetic route. The most common routes start from 3-picoline or 2-chloro-5-trichloromethylpyridine[4][6][9].
| Impurity Type | Potential Source | Recommended Removal Method |
| Unreacted Starting Material | Incomplete reaction (e.g., 2-chloro-5-trichloromethylpyridine). | Vacuum distillation (due to large B.P. difference). |
| Isomeric Byproducts | Non-selective chlorination of the pyridine ring. | Fractional distillation or preparative chromatography. |
| Over-chlorinated Products | Aggressive chlorination conditions (e.g., 2,3-dichloro-5-(trifluoromethyl)pyridine). | Fractional distillation. |
| Incompletely Fluorinated Intermediates | Incomplete halogen exchange (e.g., 2-chloro-5-(chlorodifluoromethyl)pyridine). | Vacuum distillation. |
| Residual Solvents | Carried over from reaction/workup (e.g., CCl₄, o-dichlorobenzene). | Distillation or drying under high vacuum. |
| Reaction Catalysts/Reagents | Carried over from workup (e.g., FeCl₃). | Aqueous wash/workup prior to distillation; distillation. |
Q3: What is the recommended first-pass purification method for large quantities (>50 g) of crude material?
For multi-gram to kilogram scale, vacuum distillation is the undisputed workhorse method.
-
Rationale: It is highly efficient at removing non-volatile residues, residual solvents, and impurities with significantly different boiling points. It is a scalable, economical, and robust technique that can often increase purity from ~85% to >98% in a single step[1][4].
Q4: How can I achieve >99.5% purity for use as an analytical standard or in GMP-regulated processes?
Achieving ultra-high purity typically requires a multi-step approach.
-
Primary Purification: Start with vacuum distillation to remove the bulk of impurities. This is the most efficient way to handle the initial crude material.
-
Secondary (Final) Purification: After distillation, choose one of the following polishing techniques:
-
Low-Temperature Recrystallization: Dissolve the distilled product in a minimal amount of a suitable non-polar solvent (e.g., heptane or hexane) and cool slowly to induce crystallization. This is excellent for removing trace impurities that have different solubilities.
-
Preparative Chromatography: If stubborn isomers remain, preparative RP-HPLC is the method of choice for achieving the highest levels of purity[7].
-
Q5: What are the essential safety precautions for handling and purifying this compound?
This compound presents several hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).
-
Hazard Summary: Harmful if swallowed or inhaled, causes skin and eye irritation, and may cause damage to the central nervous system and liver through prolonged exposure[10][11]. It is also a combustible liquid[11].
-
Mandatory Precautions:
-
Ventilation: Always handle in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical splash goggles.
-
Heat Sources: Keep away from open flames and sparks. Use heating mantles or oil baths for heating during distillation[11][12].
-
Handling: Avoid creating dust or vapors. If handling the solid, do so carefully. If handling the molten liquid, be aware of its temperature.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.
-
Standard Purification Protocols
Protocol 1: Vacuum Distillation
-
Setup: Assemble a clean, dry short-path or packed-column distillation apparatus. Ensure all glass joints are lightly greased and secured with clamps. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
-
Charging the Flask: Charge the distillation flask with the crude this compound (no more than 2/3 full) and a magnetic stir bar.
-
Evacuation: Begin stirring and slowly evacuate the system. A low-melting solid may bubble as residual solvent is removed.
-
Heating: Once the vacuum is stable, begin gently heating the distillation flask using a heating mantle.
-
Distillation: The product will begin to distill and condense. Collect a small forerun fraction to discard. Then, collect the main fraction in a clean receiving flask over the expected boiling point range at your measured pressure.
-
Completion: Stop the distillation when the temperature drops or when only a small amount of dark residue remains in the pot.
-
Shutdown: Turn off the heat and allow the system to cool completely before slowly venting to atmospheric pressure.
Protocol 2: Low-Temperature Recrystallization
-
Solvent Selection: In a test tube, test the solubility of a small amount of the compound in various non-polar solvents (e.g., heptane, hexane, pentane). The ideal solvent will dissolve the compound when hot but show poor solubility when cold[3].
-
Dissolution: Place the distilled this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the material with gentle swirling and heating in a water bath.
-
Cooling (Critical Step): Cover the flask and allow it to cool slowly to room temperature. The solution should remain clear. Do not disturb the flask.
-
Crystallization: Transfer the flask to a refrigerator (~4°C) for several hours, then to a freezer (-10 to -20°C) to maximize crystal formation.
-
Isolation: Quickly collect the crystals by vacuum filtration using a pre-chilled Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Purification Method Selection Workflow
This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial analysis of your crude material.
Caption: Decision workflow for selecting a purification method.
References
- 1. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 2. alfa-chemical.com [alfa-chemical.com]
- 3. m.youtube.com [m.youtube.com]
- 4. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 6. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 7. Separation of Pyridine, 2-chloro-5-(trifluoromethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. lcms.cz [lcms.cz]
- 9. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of 5-Chloro-2-(trifluoromethyl)pyridine
Welcome to the Technical Support Center for the synthesis of 5-Chloro-2-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this critical synthesis. Our goal is to provide you with in-depth technical knowledge, practical insights, and actionable protocols to enhance the purity and yield of your target molecule.
I. Understanding the Synthesis: A General Overview
The industrial synthesis of this compound, a key intermediate in the production of various agrochemicals and pharmaceuticals, most commonly begins with 3-picoline.[1][2] The general synthetic strategy involves two key transformations: the chlorination of the pyridine ring and the trifluoromethylation of the methyl group. While several routes exist, a prevalent pathway involves the initial chlorination of 3-picoline to form 2-chloro-5-methylpyridine, followed by radical chlorination of the methyl group to yield 2-chloro-5-(trichloromethyl)pyridine. The final step is a halogen exchange fluorination, often a variation of the Swarts reaction, to produce the desired this compound.[3]
This multi-step synthesis, while effective, is prone to the formation of several side products that can complicate purification and reduce overall yield. This guide will address the identification, mitigation, and troubleshooting of these common impurities.
II. Troubleshooting Guide: Common Side Products and Their Mitigation
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Q1: I am observing an isomeric impurity that is difficult to separate from my final product. What is it and how can I minimize its formation?
A1: Isomer Formation During Ring Chlorination
The most common and challenging impurities in this synthesis are isomers of the desired product and its precursors. The primary isomeric byproduct is 2,3-dichloro-5-(trifluoromethyl)pyridine . Its formation originates from the initial chlorination of a 3-substituted pyridine intermediate.
Mechanism of Isomer Formation:
The regioselectivity of electrophilic chlorination on the pyridine ring is governed by the electronic effects of the substituents. In the case of intermediates like 2-chloro-5-(trichloromethyl)pyridine, the trifluoromethyl group (or its trichloromethyl precursor) is strongly electron-withdrawing, deactivating the ring towards further electrophilic substitution and directing incoming electrophiles to the meta positions (C3 and C5). This can lead to the formation of the undesired 2,3-dichloro isomer alongside the desired product.
Troubleshooting and Mitigation Strategies:
-
Temperature Control in Vapor-Phase Chlorination: In vapor-phase chlorination processes, temperature control is critical. Utilizing a two-stage reaction zone with a controlled "hot spot" can improve selectivity. A higher initial temperature (350-500°C) followed by a lower temperature zone (<340°C) has been shown to enhance the regioselectivity of chlorination.[4][5]
-
Use of N-Oxide Intermediates: A common strategy to control regioselectivity is the use of pyridine N-oxides. The N-oxide activates the pyridine ring and directs chlorination to the 2- and 4-positions. In the synthesis starting from 3-picoline, conversion to 3-picoline-N-oxide first, followed by chlorination, can lead to a higher yield of the desired 2-chloro-5-methylpyridine intermediate, thereby reducing the formation of other isomers down the line.[1][3]
-
Catalyst Selection: For liquid-phase chlorination, the choice of catalyst can influence the isomer ratio. While specific catalysts for minimizing 2,3-dichloro isomer formation are not extensively documented in readily available literature, empirical screening of Lewis acid catalysts may be beneficial.
Analytical Identification of Isomers:
-
GC-MS: Isomers will have the same molecular weight but different retention times. The fragmentation patterns may also show subtle differences.
-
NMR Spectroscopy: 1H and 19F NMR are powerful tools for distinguishing between isomers. The chemical shifts and coupling constants of the aromatic protons and the trifluoromethyl group will be distinct for each isomer. For 2,3-dichloro-5-(trifluoromethyl)pyridine, you would expect to see two distinct aromatic proton signals. The 19F NMR chemical shift for 2,3-dichloro-5-(trifluoromethyl)pyridine is also a key identifier.[6][7][8]
Q2: My reaction mixture shows evidence of over-chlorination. What are these over-chlorinated species and how can I prevent their formation?
A2: Over-chlorination of the Pyridine Ring
Over-chlorination is a common issue, particularly during the chlorination of 2-chloro-5-(trichloromethyl)pyridine to introduce a second chlorine atom. The most likely over-chlorinated byproduct is 2,3,6-trichloro-5-(trichloromethyl)pyridine .
Conditions Favoring Over-chlorination:
-
Excess Chlorinating Agent: Using a large excess of chlorine gas or other chlorinating agents increases the likelihood of multiple chlorinations.
-
High Reaction Temperatures and Prolonged Reaction Times: These conditions provide the necessary energy for further, less favorable chlorination reactions to occur.[9]
Troubleshooting and Mitigation Strategies:
-
Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent. A smaller excess is generally preferred.
-
Reaction Monitoring: Monitor the reaction progress closely using GC or TLC. Stop the reaction as soon as the desired dichlorinated product is maximized and before significant amounts of trichlorinated byproducts appear.
-
Temperature and Pressure Optimization: For vapor-phase reactions, optimizing the temperature and residence time is crucial. Lowering the temperature and reducing the residence time can decrease the extent of over-chlorination.[9] For liquid-phase reactions, lower temperatures are also advisable.
Analytical Identification of Over-chlorinated Products:
-
GC-MS: Over-chlorinated products will have a higher molecular weight corresponding to the addition of one or more chlorine atoms. The isotopic pattern of the molecular ion peak will also change, showing a more complex cluster due to the multiple chlorine atoms.
-
NMR Spectroscopy: The 1H NMR spectrum will show fewer aromatic protons. For 2,3,6-trichloro-5-(trichloromethyl)pyridine, you would expect to see only one aromatic proton signal.
Q3: During the final fluorination step, I'm seeing byproducts that are not my starting material or the final product. What are they?
A3: Incomplete Fluorination (Halogen Exchange)
The conversion of the -CCl3 group to a -CF3 group is a halogen exchange reaction, typically carried out using reagents like HF or SbF3 (Swarts reaction).[10][11][12] Incomplete reaction can lead to the formation of partially fluorinated intermediates:
-
2-Chloro-5-(chlorodifluoromethyl)pyridine
-
2-Chloro-5-(dichlorofluoromethyl)pyridine
Causes of Incomplete Fluorination:
-
Insufficient Fluorinating Agent: Not using a sufficient excess of the fluorinating agent.
-
Deactivated Catalyst: In catalyzed reactions (e.g., with SbCl5 as a co-catalyst in the Swarts reaction), the catalyst can become deactivated.
-
Suboptimal Reaction Conditions: Insufficient temperature or reaction time can lead to incomplete conversion.
-
Presence of Water: Moisture can react with and deactivate many fluorinating agents.
Troubleshooting and Mitigation Strategies:
-
Reagent Stoichiometry: Ensure a sufficient molar excess of the fluorinating agent is used. For HF fluorination, at least 3 molar equivalents are typically required.[13]
-
Anhydrous Conditions: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Activity: If using a catalyst, ensure it is fresh and active. For Swarts-type reactions, the use of a co-catalyst like antimony pentachloride can be crucial.[12]
-
Optimize Reaction Parameters: Empirically determine the optimal temperature and reaction time for complete conversion by monitoring the reaction progress.
Analytical Identification of Partially Fluorinated Intermediates:
-
GC-MS: These intermediates will have molecular weights between the starting trichloromethyl compound and the final trifluoromethyl product. The mass spectrometer will show characteristic losses of chlorine and fluorine atoms.
-
19F NMR Spectroscopy: This is the most definitive technique. You will observe distinct signals for the -CF2Cl and -CFCl2 groups, which will have different chemical shifts from the final -CF3 product.
III. FAQ Section
Q: Why is 3-picoline the most common starting material? A: 3-picoline is an inexpensive and readily available bulk chemical. The position of the methyl group at the 3-position allows for the synthesis of the desired 5-substituted pyridine ring system.
Q: What are the typical fluorinating agents used in the final step? A: Anhydrous hydrogen fluoride (HF) is commonly used in industrial settings, often with a catalyst like FeCl3.[13] For laboratory-scale synthesis, antimony trifluoride (SbF3), often with a catalytic amount of antimony pentachloride (SbCl5), is a classic Swarts reagent.[12] Other fluoride sources like potassium fluoride (KF) with a phase transfer catalyst can also be employed.[1]
Q: What are the best general purification strategies for this compound? A:
-
Distillation: Fractional distillation is effective for removing impurities with significantly different boiling points, such as unreacted starting materials or lower-boiling byproducts.
-
Crystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing isomeric impurities, provided there is a sufficient difference in solubility.
-
Column Chromatography: For laboratory-scale purifications, silica gel column chromatography is a versatile technique for separating isomers and other closely related impurities.[14][15]
-
Acid-Base Extraction: This can be useful for removing basic or acidic impurities from the neutral product.[16]
IV. Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Synthetic Pathway and Major Side Products
Caption: Synthetic pathway and common side products.
Diagram 2: Troubleshooting Logic for Isomeric Impurities
Caption: Troubleshooting logic for isomeric impurities.
V. Data Summary Table
| Compound | Common Abbreviation | Molecular Weight ( g/mol ) | Potential Origin | Key Analytical Signature (19F NMR) |
| This compound | - | 181.54 | Target Product | ~ -63 ppm |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | - | 215.99 | Isomer formation during ring chlorination | Distinct chemical shift from target |
| 2-Chloro-3-(trifluoromethyl)pyridine | - | 181.54 | Isomer formation from 3-substituted precursors | Distinct chemical shift and coupling |
| 2,3,6-Trichloro-5-(trichloromethyl)pyridine | TCTCMP | 300.28 | Over-chlorination of the pyridine ring | N/A (Precursor to a different product) |
| 2-Chloro-5-(chlorodifluoromethyl)pyridine | - | 197.99 | Incomplete fluorination | Signal for -CF2Cl group |
| 2-Chloro-5-(dichlorofluoromethyl)pyridine | - | 214.44 | Incomplete fluorination | Signal for -CFCl2 group |
Note: 19F NMR chemical shifts are approximate and can vary based on solvent and reference standard.[17][18][19][20][21][22]
VI. Experimental Protocols
Protocol 1: General Procedure for Swarts Fluorination of 2-Chloro-5-(trichloromethyl)pyridine
Disclaimer: This is a generalized procedure and should be adapted and optimized for your specific laboratory conditions and scale. Always perform a thorough risk assessment before conducting any chemical reaction.
Reagents and Equipment:
-
2-Chloro-5-(trichloromethyl)pyridine
-
Antimony trifluoride (SbF3)
-
Antimony pentachloride (SbCl5) (catalyst)
-
Anhydrous reaction vessel with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle
Procedure:
-
Under an inert atmosphere, charge the reaction vessel with 2-Chloro-5-(trichloromethyl)pyridine.
-
Add antimony trifluoride (SbF3) (typically 1.5-2.0 molar equivalents).
-
Add a catalytic amount of antimony pentachloride (SbCl5) (e.g., 0.05-0.1 molar equivalents).
-
Heat the reaction mixture with vigorous stirring. The optimal temperature will need to be determined empirically but is often in the range of 100-160°C.
-
Monitor the reaction progress by GC-MS or 19F NMR by taking aliquots from the reaction mixture.
-
Once the reaction is complete (disappearance of starting material and partially fluorinated intermediates), cool the mixture to room temperature.
-
Carefully quench the reaction mixture (e.g., with aqueous HCl or NaOH, depending on the workup procedure).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by fractional distillation, recrystallization, or column chromatography.
VII. References
-
2,3-Dichloro-5-(trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
2,3-Dichloro-5-(trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
Supporting Information for [Title of Paper]. (n.d.). Retrieved January 2, 2026, from [Source URL not available]
-
US Patent 5,484,929A - Chlorination process. (1996). Google Patents.
-
Swarts Reaction: Definition, Mechanism & Example for Class 12. (n.d.). Vedantu. Retrieved January 2, 2026, from --INVALID-LINK--
-
2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 1H NMR. (n.d.). ChemicalBook. Retrieved January 2, 2026, from --INVALID-LINK--
-
WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. (2014). Google Patents.
-
CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine. (2012). Google Patents.
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Retrieved January 2, 2026, from [Source URL not available]
-
Technical Support Center: Pyridine Synthesis Troubleshooting. (n.d.). Benchchem. Retrieved January 2, 2026, from --INVALID-LINK--
-
Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine. (2017). ResearchGate.
-
EP0684943B1 - Chlorination process of pyridine derivatives. (1993). European Patent Office.
-
Technical Support Center: Purification of 5-(Trifluoromethyl)pyridine-2-thiol Derivatives. (n.d.). Benchchem. Retrieved January 2, 2026, from --INVALID-LINK--
-
2-chloro-5-trifluoromethylpyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia. Retrieved January 2, 2026, from [Source URL not available]
-
19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). (2017). Semantic Scholar.
-
Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. (2020). National Institutes of Health.
-
2-Chloro-5-trichloromethylpyridine. (2024). ChemicalBook. Retrieved January 2, 2026, from --INVALID-LINK--
-
Regioselective difunctionalization of pyridines via 3,4-pyridynes. (2021). National Institutes of Health.
-
Swarts Reaction. (n.d.). Unacademy. Retrieved January 2, 2026, from --INVALID-LINK--
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). PubMed Central.
-
GCMS 3 Fragmentation Patterns. (2020). YouTube.
-
EP0544267B1 - Selective gas phase chlorination of polychlorinated beta-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors. (1993). European Patent Office.
-
Swarts reaction mechanism. (n.d.). BYJU'S. Retrieved January 2, 2026, from --INVALID-LINK--
-
2-chloro-5-(trichloromethyl)pyridine (69045-78-9). (n.d.). Chemchart. Retrieved January 2, 2026, from --INVALID-LINK--
-
Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. (2020). PubMed Central.
-
2-Chloro-5-(trichloromethyl)pyridine. (n.d.). Santa Cruz Biotechnology. Retrieved January 2, 2026, from --INVALID-LINK--
-
19F NMR Reference Standards. (n.d.). Retrieved January 2, 2026, from [Source URL not available]
-
2-Chloro-5-(trichloromethyl)pyridine. (n.d.). Apollo Scientific. Retrieved January 2, 2026, from --INVALID-LINK--
-
Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (2013). Retrieved January 2, 2026, from [Source URL not available]
-
Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. (2020). Open Access LMU.
-
2-Chloro-5-trifluoromethylpyridine. (2025). ChemicalBook. Retrieved January 2, 2026, from --INVALID-LINK--
-
19F NMR Chemical Shift Table. (n.d.). Alfa Chemistry. Retrieved January 2, 2026, from --INVALID-LINK--
-
Pyridine Synthesis: Cliff Notes. (2004). Baran Lab.
-
2-Chloro-5-(chloromethyl)pyridine. (2011). National Institutes of Health.
-
US4650875A - Preparation of (trifluoromethyl)pyridines. (1987). Google Patents.
-
2-Chloro-5-(chloromethyl)pyridine. (n.d.). Santa Cruz Biotechnology. Retrieved January 2, 2026, from --INVALID-LINK--
-
3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (2022). ChemRxiv.
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2019). National Institutes of Health.
-
EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines. (1983). Google Patents.
-
Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011). Retrieved January 2, 2026, from [Source URL not available]
-
Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. (2020). YouTube.
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 2, 2026, from [Source URL not available]
References
- 1. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloro-5-trichloromethylpyridine | 69045-78-9 [chemicalbook.com]
- 4. US5484929A - Chlorination process - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. spectrabase.com [spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 1H NMR [m.chemicalbook.com]
- 9. data.epo.org [data.epo.org]
- 10. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]
- 11. Swarts Reaction [unacademy.com]
- 12. byjus.com [byjus.com]
- 13. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. rsc.org [rsc.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. colorado.edu [colorado.edu]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for Buchwald-Hartwig amination of 5-Chloro-2-(trifluoromethyl)pyridine
An in-depth guide to navigating the complexities of the Buchwald-Hartwig amination of 5-Chloro-2-(trifluoromethyl)pyridine, this Technical Support Center provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and optimization protocols. As a Senior Application Scientist, this guide is structured to move from common initial queries to advanced experimental design, ensuring both foundational understanding and expert-level refinement.
Section 1: Foundational Understanding & Initial Troubleshooting
This section addresses the most frequent challenges encountered when working with this specific electron-deficient heteroaryl chloride.
FAQ: Why is my reaction showing no conversion?
A complete lack of product formation typically points to a fundamental issue with one of the core components of the catalytic cycle.
-
Answer: The primary suspect is the failure of the initial oxidative addition step, which is often challenging for electron-deficient aryl chlorides like this compound.[1][2] This step involves the insertion of the Pd(0) catalyst into the Carbon-Chlorine bond.
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently. Using palladium(II) sources like Pd(OAc)₂ requires an in situ reduction step that can be unreliable.[1] It is highly recommended to use a palladium "precatalyst," such as a G3 or G4 palladacycle, which cleanly and rapidly generates the active LPd(0) catalyst upon exposure to the base.[3]
-
Inappropriate Ligand: Standard ligands may not be suitable. This substrate requires a bulky, electron-rich phosphine ligand to facilitate the difficult oxidative addition and subsequent steps.
-
Atmosphere Control: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen) from start to finish.[1]
-
FAQ: I'm observing very low yield and my starting material is slowly decomposing. What's happening?
Low yields accompanied by starting material decomposition often indicate that the reaction conditions are too harsh or that an inappropriate base is being used.
-
Answer: The combination of high temperatures and a strong base can lead to side reactions.
-
Base-Induced Decomposition: While a strong base like Sodium tert-butoxide (NaOtBu) is often required, it can also promote the degradation of sensitive substrates, especially at elevated temperatures.[3] Consider screening a panel of bases. Weaker bases such as K₃PO₄ or Cs₂CO₃, paired with a highly active catalyst system, may provide the desired product without decomposition.[4]
-
Hydrodehalogenation: A common side product is 2-(trifluoromethyl)pyridine, resulting from the replacement of the chlorine atom with a hydrogen. This can occur if the reductive elimination of the desired product is slow, allowing for competing pathways like beta-hydride elimination or reaction with trace water.[1][2] Optimizing the ligand and temperature can help favor the desired C-N bond formation.
-
Section 2: Advanced Optimization of Reaction Parameters
Once the basics are established, systematic optimization is key to achieving high yields and purity. The following workflow provides a logical progression for refining your reaction conditions.
Caption: A systematic workflow for troubleshooting the amination reaction.
Catalyst System: The Heart of the Reaction
The choice of palladium source and ligand is the most critical factor for this transformation.
-
Question: Which palladium source and ligand should I choose as a starting point?
-
Answer: For a challenging substrate like this compound, a highly active and well-defined catalyst system is paramount.
| Parameter | Recommendation | Rationale |
| Pd Source | BrettPhos Pd G3 or XPhos Pd G3 | These are air-stable precatalysts that reliably generate the active LPd(0) species, leading to more consistent results than using Pd(OAc)₂ or Pd₂(dba)₃.[3][5] |
| Ligand | BrettPhos, XPhos, RuPhos | These bulky, electron-rich dialkylbiaryl phosphine ligands are known to promote the difficult oxidative addition of aryl chlorides and accelerate the final reductive elimination step, minimizing side reactions.[5][6] |
| Catalyst Loading | 1-2 mol% | Higher loadings (up to 5 mol%) can be screened if reactivity is low, but starting lower minimizes cost and potential for side reactions. |
Base Selection: A Delicate Balance
The base plays a crucial role in deprotonating the amine, making it a more potent nucleophile.
-
Question: My amine is not very nucleophilic. Should I use a very strong base?
-
Answer: Yes, a strong, non-nucleophilic base is generally required, but its strength must be balanced against the stability of your starting materials and product.
| Base | pKaH (Conjugate Acid) | Typical Use & Considerations |
| NaOtBu | ~19 | The most common strong base for Buchwald-Hartwig reactions. Highly effective but can cause decomposition of sensitive substrates.[3] |
| LHMDS | ~26 | A very strong, non-nucleophilic base. Can be effective when NaOtBu fails, but is more expensive and moisture-sensitive. |
| K₃PO₄ / Cs₂CO₃ | ~12.3 / ~10.3 | Weaker inorganic bases. Often used with highly active catalyst systems (e.g., with BrettPhos) or for substrates with base-sensitive functional groups. May require higher temperatures.[4] |
Solvent and Temperature: Controlling Reactivity
The reaction medium and energy input are key to ensuring all components remain in solution and react at an optimal rate.
-
Question: What is the best solvent, and can I accelerate the reaction with heat?
-
Answer: Aprotic solvents are standard. Toluene is an excellent starting point due to its high boiling point and ability to dissolve a wide range of organic compounds.[7] 1,4-Dioxane is another common choice.[7][8]
Reaction temperatures typically range from 80-120 °C.[3] A temperature screening is advisable. If conventional heating at 110 °C in toluene is slow, consider microwave irradiation, which can dramatically reduce reaction times from hours to minutes and sometimes improve yields.[9][10]
Section 3: Standardized Experimental Protocols
Adhering to a meticulous experimental setup is crucial for reproducibility.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
Vessel Preparation: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (if not using a precatalyst, 4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).[4]
-
Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equivalent) and the amine coupling partner (1.1-1.2 equivalents).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, to achieve a concentration of ~0.1-0.5 M) via syringe.[4]
-
Reaction: Place the sealed vessel in a preheated oil bath or a microwave reactor at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[4]
-
Workup: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Caption: The general catalytic cycle for the Buchwald-Hartwig amination.[2]
References
- 1. reddit.com [reddit.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. research.rug.nl [research.rug.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Labyrinth: A Technical Support Guide to the Degradation Pathways of 5-Chloro-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 5-Chloro-2-(trifluoromethyl)pyridine. As a Senior Application Scientist, I've designed this guide to be a dynamic resource, moving beyond static protocols to address the real-world challenges you face in the lab. This molecule, a key building block in the synthesis of numerous agrochemicals and pharmaceuticals, exhibits a complex reactivity profile.[1][2] Understanding its degradation pathways is not merely an academic exercise but a critical component of ensuring the integrity of your research, the stability of your compounds, and the safety of your processes.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios. It aims to provide not just answers, but a deeper understanding of the underlying chemistry, empowering you to anticipate and resolve issues in your experimental work.
Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected peaks in my reaction mixture containing this compound when using a nucleophilic reagent. What could be the cause?
This is a common observation stemming from the inherent reactivity of the pyridine ring, which is activated towards nucleophilic attack by the electron-withdrawing trifluoromethyl group. The primary degradation pathway you are likely observing is nucleophilic aromatic substitution (SNA_r) .
-
The Likely Culprit: Displacement of the Chlorine Atom: The chlorine atom at the 5-position is a prime target for nucleophiles. Depending on your reaction conditions and the nature of the nucleophile (e.g., amines, alkoxides, thiols), you can expect to see the formation of a new derivative where the chlorine has been substituted.
-
Troubleshooting:
-
Characterize the Impurity: Utilize analytical techniques such as LC-MS, GC-MS, and NMR to identify the molecular weight and structure of the byproduct.[3][4] This will confirm if a nucleophilic substitution has occurred.
-
Control Reaction Temperature: Nucleophilic aromatic substitution is often temperature-dependent. Running your reaction at a lower temperature may help to minimize this side reaction.
-
Choice of Base: If your reaction requires a base, consider using a non-nucleophilic, sterically hindered base to avoid its direct reaction with the pyridine ring.
-
Protecting Groups: In complex syntheses, you might consider strategies to temporarily protect the pyridine ring, though this adds steps to your overall process.
-
Troubleshooting Guide: Common Degradation Scenarios
Scenario 1: Sample Instability in Solution
Problem: "I've prepared a stock solution of this compound in a common laboratory solvent, and over time, I'm seeing the appearance of new impurities in my analytical runs. What's happening?"
Analysis: The stability of this compound in solution is highly dependent on the solvent and storage conditions. While generally stable under anhydrous and neutral conditions, it can be susceptible to degradation in the presence of nucleophilic solvents or contaminants.
Potential Degradation Pathways:
-
Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the primary degradation pathway is the hydrolysis of the chlorine atom to yield 5-Hydroxy-2-(trifluoromethyl)pyridine . The trifluoromethyl group is generally more resistant to hydrolysis than the chloro group.
-
Under Basic Conditions: The rate of hydrolysis will be accelerated due to the presence of hydroxide ions, a strong nucleophile.
-
Under Acidic Conditions: Protonation of the pyridine nitrogen can further activate the ring towards nucleophilic attack by water.
-
-
Solvolysis: If your solvent is a nucleophile itself (e.g., methanol, ethanol), you may observe the formation of the corresponding ether or other solvolysis products.
Troubleshooting & Best Practices:
-
Solvent Selection: For long-term storage, use a non-nucleophilic, anhydrous solvent such as toluene, hexane, or dichloromethane.[1]
-
Storage Conditions: Store solutions in a cool, dark, and dry place.[2] Inert atmosphere (nitrogen or argon) is recommended for extended storage.
-
pH Control: If working in aqueous or protic solutions, maintain a neutral pH to minimize acid- or base-catalyzed hydrolysis.
-
Fresh is Best: Prepare solutions fresh whenever possible, especially for sensitive reactions.
| Condition | Potential Degradant | Recommended Action |
| Aqueous solution, prolonged storage | 5-Hydroxy-2-(trifluoromethyl)pyridine | Prepare fresh solutions; store under neutral pH. |
| Methanolic solution, heating | 5-Methoxy-2-(trifluoromethyl)pyridine | Use a non-nucleophilic solvent if possible; minimize heating time. |
Scenario 2: Degradation Under Thermal Stress
Problem: "During a high-temperature reaction, I noticed a significant loss of my starting material and the formation of several unidentifiable byproducts. Is this compound thermally stable?"
Analysis: While relatively stable at moderate temperatures, this compound will decompose at elevated temperatures. The safety data sheet indicates that hazardous decomposition products can be formed.[5]
Primary Thermal Degradation Products:
Upon intense heating, the molecule can fragment, leading to the formation of:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen fluoride (HF)
-
Hydrogen chloride (HCl)
Experimental Protocol: Assessing Thermal Stability
For a controlled assessment of thermal stability, a thermogravimetric analysis (TGA) can be performed.
Step-by-Step TGA Protocol:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a tared TGA pan.
-
Instrument Setup: Place the pan in the TGA instrument.
-
Experimental Conditions:
-
Atmosphere: Use an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature to a desired upper limit (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Monitor the weight loss of the sample as a function of temperature. The onset temperature of weight loss indicates the beginning of thermal decomposition.
Troubleshooting High-Temperature Reactions:
-
Minimize Reaction Time: The longer the exposure to high temperatures, the greater the extent of degradation.
-
Inert Atmosphere: Conduct high-temperature reactions under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Local Hotspots: Ensure uniform heating to avoid localized areas of extreme temperature that can accelerate decomposition.
Scenario 3: Photodegradation
Problem: "My reaction, which is sensitive to light, is showing poor yield and the formation of colored impurities when using this compound. Could it be degrading under light?"
Analysis: Pyridine and its derivatives can be susceptible to photodegradation.[6][7] The energy from UV or even high-intensity visible light can be sufficient to induce bond cleavage and subsequent reactions. While specific photoproducts of this compound are not extensively documented in readily available literature, studies on analogous compounds like 2-chloropyridine suggest potential pathways.[6][7][8]
Plausible Photodegradation Pathways:
-
Homolytic Cleavage of the C-Cl Bond: This is a likely primary photochemical event, generating a pyridyl radical and a chlorine radical. These reactive species can then participate in a variety of secondary reactions, including:
-
Reaction with Solvent: The pyridyl radical can abstract a hydrogen atom from the solvent, leading to the formation of 2-(trifluoromethyl)pyridine.
-
Dimerization: Two pyridyl radicals can combine to form bipyridyl derivatives.
-
-
Photo-hydrolysis: In aqueous media, light can accelerate the hydrolysis of the chlorine atom to form 5-Hydroxy-2-(trifluoromethyl)pyridine.
Workflow for Investigating Photosensitivity:
Caption: Workflow for assessing the photosensitivity of this compound.
Preventative Measures:
-
Protect from Light: Conduct reactions in amber glassware or wrap reaction vessels in aluminum foil.
-
Work in a Fume Hood with the Sash Down: This can reduce exposure to overhead laboratory lighting.
-
Minimize Exposure Time: Prepare samples and set up reactions promptly to limit the duration of light exposure.
Scenario 4: Potential Metabolic Degradation
Problem: "I am working on a drug discovery project and need to anticipate the metabolic fate of a compound synthesized from this compound. What are the likely metabolic pathways?"
Analysis: The metabolic pathways of pyridine-containing xenobiotics are well-studied.[9][10][11][12][13] The primary site of metabolism is often the pyridine ring itself, mediated by cytochrome P450 enzymes in the liver.
Predicted Metabolic Pathways:
-
N-Oxidation: A common metabolic pathway for pyridines is the oxidation of the nitrogen atom to form the corresponding This compound N-oxide .[14]
-
Hydroxylation: The pyridine ring can undergo hydroxylation at various positions, although the presence of the chloro and trifluoromethyl groups will influence the regioselectivity of this process.
-
Conjugation: The hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate to facilitate excretion.
Logical Relationship of Metabolic Transformation:
Caption: Predicted metabolic pathways of this compound.
Experimental Approach for Metabolite Identification:
-
In Vitro Incubations: Incubate the parent compound with liver microsomes or hepatocytes.
-
Sample Analysis: Analyze the incubation mixture using LC-MS/MS to detect and identify potential metabolites.
-
Metabolite Synthesis: Synthesize predicted metabolites as reference standards to confirm their identity.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: Streamlining Palladium Removal from 5-Chloro-2-(trifluoromethyl)pyridine Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing the critical challenge of removing palladium catalyst residues from reactions involving 5-Chloro-2-(trifluoromethyl)pyridine. This resource is designed to provide practical guidance, in-depth troubleshooting, and validated protocols to help you achieve the high purity standards required in pharmaceutical and fine chemical synthesis. As Senior Application Scientists, we understand that residual palladium can compromise downstream reactions, affect product stability, and pose regulatory hurdles.[1][2] This guide is structured to empower you with the knowledge to effectively and efficiently remove these impurities.
The Challenge with Pyridines: Why Palladium Removal is Not Always Straightforward
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing complex molecules.[1][3] However, the nitrogen atom in the pyridine ring of substrates like this compound can act as a strong ligand, coordinating with the palladium catalyst.[4][5] This chelation can lead to several challenges:
-
Catalyst Poisoning: Strong coordination can deactivate the catalyst, leading to incomplete reactions.[4][5]
-
Difficult Removal: The palladium-product complex can be highly soluble, making its removal by simple filtration or crystallization difficult.[6][7]
-
Inconsistent Results: The nature of the palladium species at the end of a reaction can vary, leading to batch-to-batch inconsistencies in purification efficiency.[6]
This guide provides a systematic approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual palladium from my this compound reaction?
A1: The most effective methods for palladium removal can be broadly categorized as:
-
Adsorption: This involves using solid-supported materials that bind to palladium. Common adsorbents include:
-
Specialized Metal Scavengers: These are materials like functionalized silica gel or polymers containing thiol, amine, or trimercaptotriazine (TMT) groups that have a high affinity for palladium.[1][6][8][9]
-
Activated Carbon: A cost-effective option, though it can sometimes lead to product loss due to non-specific adsorption.[1][6][10]
-
-
Crystallization: This technique purifies the product by crystallization, leaving the palladium impurities in the mother liquor. The effectiveness can be improved by using additives that enhance the solubility of palladium species.[1][3][6]
-
Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase separate from the product.[1][6]
-
Chromatography: Techniques like column chromatography are effective for separating the desired compound from the palladium catalyst.[6][7]
Q2: How do I select the most suitable palladium removal method for my specific reaction?
A2: The optimal method depends on several factors:
-
Nature of your product: Consider its solubility, stability, and potential for chelation with palladium.
-
Form of palladium residue: Is it homogeneous (dissolved) or heterogeneous (e.g., Pd/C)?
-
Scale of your reaction: Some methods are more scalable than others.
-
Required purity level: Pharmaceutical applications have stringent limits on residual metals.[2][3]
The following decision workflow can guide your selection:
Caption: Decision workflow for palladium removal.
Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for elemental impurities in drug products (ICH Q3D).[6] Palladium is classified as a Class 2B element with a permitted daily exposure (PDE) for oral administration of 100 µ g/day .[6] This often translates to a concentration limit of 10 ppm for a drug with a daily dose of 10 g.[10]
Troubleshooting Guide
This section addresses common issues encountered during palladium removal from this compound reactions.
Issue 1: High Palladium Content Persists After Initial Purification.
-
Possible Cause: Strong chelation of palladium to the pyridine nitrogen of your product.[4][5] The resulting complex may be highly soluble, rendering simple filtration or a single scavenger treatment ineffective.
-
Troubleshooting Steps:
-
Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio, temperature, and treatment time. A higher temperature (e.g., 40-60 °C) can sometimes improve scavenger efficacy.
-
Screen Different Scavengers: Test a variety of scavengers. Thiol-based scavengers are generally effective for Pd(II), while scavengers with multiple binding sites (e.g., TMT) can be effective for a broader range of palladium species.[1][8][9]
-
Consider a Pre-treatment Step: A mild oxidation or reduction step might convert various palladium species into a single, more easily removed form.
-
Sequential Treatment: Combine different methods. For example, an initial treatment with a scavenger followed by crystallization or chromatography can be highly effective.[7]
-
Issue 2: Significant Loss of Product During Purification.
-
Possible Cause: Non-specific adsorption of your product onto the purification medium, especially with activated carbon.[6][10]
-
Troubleshooting Steps:
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.
-
Solvent Selection: Choose a solvent in which your product is highly soluble to minimize its adsorption onto the solid support.
-
Switch to a More Selective Scavenger: Specialized silica or polymer-based scavengers often exhibit lower product binding compared to activated carbon.[8]
-
Change the Purification Method: If product loss remains high, consider alternative methods like crystallization or extraction.
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch.
-
Possible Cause: Variations in the final oxidation state or coordination environment of the palladium species.[1][11]
-
Troubleshooting Steps:
-
Standardize Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.
-
Employ a Broad-Spectrum Scavenger: Scavengers like those based on TMT can be effective against a wider range of palladium species.[1]
-
Analyze Palladium Species: If possible, analytical techniques can help identify the nature of the palladium species present, guiding the selection of the most appropriate removal strategy.
-
Experimental Protocols
Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger (e.g., SiliaMetS® Thiol)
This protocol is a general guideline and should be optimized for your specific reaction.
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate).
-
Scavenger Addition: Add the silica-based thiol scavenger (typically 4-8 molar equivalents relative to the initial palladium loading).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[12]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a similar sensitive analytical technique.[3][13]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).
-
Carbon Addition: Add activated carbon (e.g., 5-10 wt% relative to the crude product).
-
Stirring: Stir the mixture, typically at room temperature or slightly elevated temperature, for 1-18 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.
-
Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content.
Data Summary: Scavenger Performance Comparison
The following table provides a comparative overview of common palladium removal methods. The efficiency can be system-dependent.[1]
| Method | Typical Efficiency | Advantages | Disadvantages |
| Specialized Scavengers | >95% | High selectivity, low product loss, broad applicability.[1][8] | Higher cost compared to activated carbon. |
| Activated Carbon | 70-95% | Low cost, readily available.[1][6] | Can lead to significant product loss due to non-specific adsorption, lower selectivity.[6][10] |
| Crystallization | Variable | Can be highly effective and scalable, no additional reagents needed. | Not suitable for all products, may not be effective alone for tightly bound palladium.[1][2] |
| Chromatography | >98% | Very high purity achievable.[7] | Not always scalable, solvent intensive.[1] |
Logical Relationships in Palladium Scavenging
The mechanism of palladium removal by solid-supported scavengers involves a series of steps.
Caption: Key stages in solid-supported palladium scavenging.
By understanding the underlying principles and systematically applying the troubleshooting strategies outlined in this guide, researchers can confidently and effectively remove residual palladium from their this compound reactions, ensuring the integrity and quality of their final products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biotage.com [biotage.com]
- 3. arborassays.com [arborassays.com]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. silicycle.com [silicycle.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
challenges in the scale-up of 5-Chloro-2-(trifluoromethyl)pyridine production
Welcome to the technical support center for the synthesis and scale-up of 5-Chloro-2-(trifluoromethyl)pyridine. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during the production of this critical intermediate. As an important building block in the synthesis of pharmaceuticals and agrochemicals, its efficient and safe production is paramount.[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, providing a framework for logical troubleshooting and process optimization.
Core Synthesis Pathway: From 3-Picoline to Final Product
The most industrially viable route to this compound starts from 3-picoline (3-methylpyridine).[1] The process is a multi-step synthesis that requires careful control over chlorination and fluorination reactions. Each step presents unique scale-up challenges that can impact yield, purity, and safety.
Caption: Common four-step synthesis route for this compound.[3]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific, recurring issues encountered during scale-up, organized by the critical reaction stages.
Part 1: Side-Chain Chlorination Issues
From 2-Chloro-5-methylpyridine to 2-Chloro-5-(trichloromethyl)pyridine
Question 1: We are experiencing low yields and incomplete conversion during the radical side-chain chlorination. What are the primary levers for process optimization?
Answer: This reaction is a free-radical chain process, and its efficiency hinges on the successful initiation, propagation, and termination of radicals. On scale-up, several factors can become limiting:
-
Initiator Concentration & Dosing: The initiator, typically an azo compound like azobisisobutyronitrile (AIBN), generates the initial radicals.[1][3] Insufficient initiator leads to a slow reaction. On a larger scale, consider adding the initiator in portions or via a syringe pump to maintain a steady radical concentration, as its half-life is temperature-dependent.
-
Reaction Temperature: The temperature must be high enough to ensure a suitable decomposition rate of the initiator and to favor the desired radical propagation over termination. A typical range is 120-140°C.[1] However, excessively high temperatures can promote unwanted side reactions, including ring chlorination.
-
Chlorine Gas Dispersion: Poor gas-liquid mass transfer is a common scale-up problem. Ensure your reactor has adequate agitation and a properly designed gas sparger to maximize the interfacial area between the chlorine gas and the liquid phase. The continuous and slow introduction of chlorine is crucial.[1]
-
UV Initiation: As an alternative to chemical initiators, UV light can be used to initiate the chlorination, which can offer better control.[4][5] However, ensuring uniform light penetration in large, opaque reaction mixtures is a significant engineering challenge.
Question 2: Our impurity profile shows an increase in over-chlorinated species and undesired ring chlorination. How can we improve selectivity?
Answer: The formation of these byproducts stems from the competitive nature of radical and electrophilic chlorination pathways.
-
Mechanism of Byproduct Formation: Side-chain chlorination occurs via a radical mechanism, while chlorination on the electron-deficient pyridine ring is typically an electrophilic substitution, which can be promoted by Lewis acid catalysts or very high temperatures.[4] Over-chlorination of the side chain (beyond -CCl₃) is also possible with excessive chlorine or prolonged reaction times.
-
Controlling Selectivity:
-
Temperature Control: Maintain the reaction temperature within the optimal window. Drifting to higher temperatures can increase the rate of ring chlorination.
-
Chlorine Stoichiometry: Carefully control the molar ratio of chlorine gas.[6] Use only a slight excess and monitor the reaction progress (e.g., by GC) to stop the feed once the starting material is consumed.
-
Avoid Catalytic Contaminants: Ensure the reactor is clean and free of metal contaminants (like iron rust) that can act as Lewis acids and catalyze ring chlorination.
-
Part 2: Halogen Exchange (Fluorination) Challenges
From 2-Chloro-5-(trichloromethyl)pyridine to this compound
Question 1: Our fluorination using Potassium Fluoride (KF) is sluggish and gives incomplete conversion. What is causing this, and how can we improve the reaction rate?
Answer: The fluorination of the -CCl₃ group with KF is a nucleophilic substitution reaction (a form of Halogen Exchange or "Halex" reaction). The primary challenge is the low solubility and nucleophilicity of the fluoride ion in organic solvents.
-
Role of the Phase-Transfer Catalyst (PTC): A PTC, such as cetyltrimethylammonium bromide (CTAB), is essential.[1] It functions by forming an ion pair with the fluoride anion (e.g., [CTAB]⁺F⁻), which is soluble in the organic phase and can readily react with the substrate. Insufficient PTC will result in a very slow reaction. The loading of the PTC is typically 6-10% by mass relative to the starting material.[1]
-
Solvent Choice: A high-boiling, polar, aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane is required.[1] These solvents help to solvate the potassium ion, leaving a more "naked" and reactive fluoride anion.
-
Anhydrous Conditions: KF is hygroscopic, and any absorbed water will hydrate the fluoride ions, drastically reducing their nucleophilicity. Ensure you are using anhydrous KF and that your solvent and reactor are thoroughly dried before starting the reaction.
-
KF Quality: The surface area and reactivity of KF can vary. Spray-dried KF is often preferred due to its high surface area.
Question 2: What are the key differences, advantages, and challenges between using KF/PTC and anhydrous Hydrogen Fluoride (aHF) for scale-up?
Answer: The choice of fluorinating agent is a critical process decision with significant implications for cost, safety, and equipment.
| Feature | KF with Phase-Transfer Catalyst | Anhydrous Hydrogen Fluoride (aHF) |
| Reactivity | Moderate; reaction times can be several hours (5-7 hours mentioned).[1] | High; often more efficient and faster. |
| Safety | Lower hazard. KF is a solid irritant. Solvents are flammable. | Extreme hazard. aHF is highly corrosive, toxic, and requires specialized handling and emergency protocols.[2] |
| Equipment | Standard glass-lined or stainless steel reactors are often suitable. | Requires specialized corrosion-resistant reactors (e.g., Hastelloy, Monel) and operation at superatmospheric pressures (5-1200 psig).[7] |
| Catalyst | Requires a phase-transfer catalyst.[1] | Often requires a metal halide catalyst (e.g., FeCl₃, SnCl₄).[7] |
| Workup | Involves filtering out solid salts (KCl, excess KF). | Typically involves quenching the excess HF, which is a hazardous operation. |
| Cost | Reagent costs may be higher, but capital equipment cost is lower. | aHF is inexpensive, but the required specialized equipment and safety infrastructure are very expensive. |
Troubleshooting Fluorination Issues
Caption: Decision tree for troubleshooting incomplete KF-mediated fluorination.
Part 3: Purification & Analysis
Question 1: What is the most effective method for purifying the final product on a large scale?
Answer: Vacuum distillation is the industry-standard method for purifying this compound.[4][8]
-
Rationale: The product has a boiling point suitable for distillation under reduced pressure, which prevents thermal degradation. This method effectively separates the desired product from:
-
Lower-boiling unreacted starting materials or intermediates.
-
Higher-boiling byproducts, tars, and residual PTC.
-
-
Key Parameters: A well-packed fractional distillation column is necessary to achieve high purity (>99%). Careful control over the vacuum level and mantle temperature is required to ensure a clean separation of fractions.
Question 2: How can we confidently assess the purity and identify unknown impurities in our final product?
Answer: A combination of analytical techniques is recommended for comprehensive quality control.
-
Purity Assessment (Quantitative):
-
Reverse-Phase HPLC: This is a robust method for determining purity by area percentage. It can effectively separate the main compound from most process-related impurities.[9]
-
Quantitative NMR (qNMR): This is a primary analytical method that determines absolute purity by comparing the integral of a product signal to that of a certified internal standard of known purity. It does not require a reference standard of the analyte itself.[9]
-
-
Impurity Identification (Qualitative):
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is the ideal technique for identifying volatile impurities. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for structural elucidation.[4]
-
Part 4: Safety & Handling on Scale-Up
Question 1: What are the most critical safety hazards to manage during the scale-up of this process?
Answer: Safety must be the highest priority. Each stage involves significant hazards that are amplified at scale.
-
Chemical Hazards:
-
Chlorine (Cl₂): Highly toxic, corrosive, and an oxidizer. Requires a closed handling system, dedicated scrubbers for off-gassing, and personal gas detectors.
-
Anhydrous Hydrogen Fluoride (aHF): Extremely corrosive and toxic. Causes severe burns that may not be immediately painful. Requires specialized materials of construction, rigorous handling protocols, and readily available emergency treatment (e.g., calcium gluconate).[2]
-
Product/Intermediates: The chlorinated pyridine intermediates and the final product are classified as irritants and are harmful if swallowed or inhaled.[10][11][12][13]
-
-
Process Hazards:
-
High Temperatures & Pressures: Several steps may be run at elevated temperatures, and the use of aHF requires high-pressure reactors.[7][14] This introduces risks of thermal runaways and loss of containment.
-
Exothermic Reactions: Both chlorination and fluorination can be exothermic. Ensure the reactor's cooling capacity is sufficient to handle the heat load at scale to prevent a runaway reaction.
-
-
Required Controls:
-
Work in well-ventilated areas, preferably under a fume hood or in a contained environment.[15]
-
Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, face shields, and lab coats.[10][15]
-
Ensure easy access to safety showers, eyewash stations, and appropriate spill kits.[15]
-
Develop and strictly follow Standard Operating Procedures (SOPs) for all handling, reaction, and emergency response steps.
-
References
- 1. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. alfa-chemical.com [alfa-chemical.com]
- 3. 2 - chloro -5 - (trifluoromethyl) pyridine research - Dissertation [m.dissertationtopic.net]
- 4. asianpubs.org [asianpubs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 8. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
- 15. nbinno.com [nbinno.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Chloro-2-(trifluoromethyl)pyridine and 3-Chloro-2-(trifluoromethyl)pyridine for Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and agrochemical development, trifluoromethylpyridines are prized building blocks.[1] The unique properties conferred by the trifluoromethyl (CF3) group—such as enhanced metabolic stability and increased lipophilicity—make these scaffolds highly valuable.[1][2] However, the reactivity of these molecules is significantly influenced by the positioning of their substituents. This guide provides an in-depth comparison of the chemical reactivity of two isomeric building blocks: 5-Chloro-2-(trifluoromethyl)pyridine and 3-Chloro-2-(trifluoromethyl)pyridine. A nuanced understanding of their distinct chemical behaviors is essential for optimizing synthetic strategies.
This comparison will focus on two critical classes of reactions in drug development: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
The Decisive Role of Substituent Positioning: An Electronic and Steric Overview
The reactivity of substituted pyridines is fundamentally governed by the electronic influence of both the ring nitrogen and its substituents. The pyridine nitrogen is inherently electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the 2- and 4-positions.[3][4] The trifluoromethyl group is a powerful electron-withdrawing group, further enhancing the electrophilicity of the pyridine ring.[5]
In This compound , the chlorine atom is at the 5-position (meta to the nitrogen), while the potent electron-withdrawing trifluoromethyl group is at the 2-position (ortho to the nitrogen).
In 3-Chloro-2-(trifluoromethyl)pyridine , both the chlorine and the trifluoromethyl groups are in positions ortho and meta to the ring nitrogen, respectively. This arrangement leads to a different electronic and steric environment compared to its isomer.
Caption: Electronic influence of substituents in the two isomers.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone for functionalizing electron-deficient aromatic rings. The reaction proceeds through a two-step addition-elimination mechanism, with the rate-determining step being the formation of a negatively charged intermediate (a Meisenheimer complex).[6] The stability of this complex is the primary determinant of the reaction rate.[6]
For This compound , nucleophilic attack at the 5-position (where the chlorine is) results in a Meisenheimer complex where the negative charge cannot be directly delocalized onto the ring nitrogen through resonance.[6] This results in a higher energy intermediate and a consequently slower reaction rate.[6]
Conversely, while the chlorine in 3-Chloro-2-(trifluoromethyl)pyridine is also at a meta-position, the powerful electron-withdrawing effect of the adjacent trifluoromethyl group can still influence the electrophilicity of the C-Cl bond. However, the lack of direct resonance stabilization by the nitrogen remains a key factor.[6]
| Isomer | Nucleophile | Conditions | Yield | Observations |
| This compound | Piperidine | High Temperature/Pressure | Low to Moderate | Sluggish reaction due to the less activated C5 position.[7] |
| 3-Chloro-2-(trifluoromethyl)pyridine | Varies | Varies | Generally Low | Lacks direct resonance stabilization for the Meisenheimer complex.[6] |
A Standardized Protocol for SNAr with an Amine Nucleophile
-
Reaction Setup: In a sealed reaction vessel, dissolve the respective chloro-(trifluoromethyl)pyridine isomer (1.0 equiv) in a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Addition of Reagents: Add the amine nucleophile (1.2 equiv) and a base such as potassium carbonate (2.0 equiv).
-
Reaction Conditions: Heat the mixture to 120-150 °C and stir for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Caption: Generalized workflow for the SNAr reaction.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable tools for C-C and C-N bond formation.[3][8] The reactivity in these reactions is heavily influenced by the ease of the oxidative addition of the C-Cl bond to the palladium(0) catalyst.[3]
For This compound , the C-Cl bond is at the 5-position. While aryl chlorides are generally less reactive than bromides or iodides, the presence of the electron-withdrawing trifluoromethyl group can enhance the electrophilicity of the pyridine ring, which can be beneficial for the Suzuki coupling reaction.[9]
In the case of 3-Chloro-2-(trifluoromethyl)pyridine , the steric hindrance from the adjacent trifluoromethyl group could potentially influence the approach of the bulky palladium catalyst, possibly affecting the rate of oxidative addition.
| Isomer | Reaction Type | Coupling Partner | Catalyst/Ligand | Yield |
| This compound | Suzuki-Miyaura | Arylboronic acid | Pd(OAc)2 / SPhos | Good |
| 3-Chloro-2-(trifluoromethyl)pyridine | Suzuki-Miyaura | Arylboronic acid | Pd(OAc)2 / XPhos | Moderate |
| This compound | Buchwald-Hartwig | Primary Amine | Pd2(dba)3 / BrettPhos | Good to Excellent |
| 3-Chloro-2-(trifluoromethyl)pyridine | Buchwald-Hartwig | Primary Amine | Pd2(dba)3 / RuPhos | Moderate to Good |
A Standardized Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a glovebox, combine the chloro-(trifluoromethyl)pyridine isomer (1.0 equiv), the arylboronic acid (1.2 equiv), a base such as cesium carbonate (2.0 equiv), a palladium precursor like Pd2(dba)3 (1.5 mol%), and a suitable phosphine ligand (3 mol%) in a reaction vial.
-
Solvent Addition: Add anhydrous, degassed toluene to the vial.
-
Reaction Conditions: Seal the vial, remove it from the glovebox, and heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
Work-up and Purification: Follow the work-up and purification steps outlined in the SNAr protocol.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The comparative reactivity of this compound and 3-Chloro-2-(trifluoromethyl)pyridine underscores the profound impact of substituent positioning. For SNAr reactions, both isomers exhibit limited reactivity due to the meta-position of the chlorine atom relative to the ring nitrogen, which prevents direct resonance stabilization of the Meisenheimer intermediate.
In palladium-catalyzed cross-coupling reactions, both isomers can be effective substrates, but the choice of ligand and reaction conditions is critical for achieving high yields, especially given the general inertness of C-Cl bonds. The steric environment around the C-Cl bond in the 3-chloro isomer may necessitate the use of more specialized, sterically demanding ligands to facilitate efficient oxidative addition.
Ultimately, the selection between these two isomers will depend on the specific synthetic transformation and the desired final product. A thorough understanding of their electronic and steric properties is paramount for the rational design of efficient and high-yielding synthetic routes in the development of new pharmaceuticals and agrochemicals.
References
- 1. nbinno.com [nbinno.com]
- 2. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Validation of 5-Chloro-2-(trifluoromethyl)pyridine Derivatives: The Definitive Role of X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
The 5-chloro-2-(trifluoromethyl)pyridine scaffold is a privileged motif in modern medicinal chemistry, forming the core of numerous compounds under investigation for a wide range of therapeutic applications.[1] The specific placement of the chloro and trifluoromethyl groups significantly influences the molecule's electronic properties, binding affinities, and metabolic stability. Consequently, unambiguous structural validation of novel derivatives is not merely a procedural step but a cornerstone of reliable and reproducible drug discovery research. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and ultimately, the failure of promising drug candidates.
This guide provides an in-depth comparison of the analytical techniques used to validate the structure of this compound derivatives, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, compare the technique with powerful complementary methods, and provide field-proven protocols to ensure the integrity of your structural data.
X-ray Crystallography: The Unambiguous Arbiter of 3D Structure
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[2] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, this technique generates an electron density map from which atomic positions, bond lengths, bond angles, and absolute stereochemistry can be determined with unparalleled precision.[3] For complex molecules like substituted pyridines, where subtle changes can dramatically alter biological activity, this level of detail is invaluable.
Strengths and Limitations
| Feature | X-ray Crystallography |
| Information Provided | Exact 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry, and intermolecular interactions in the solid state. |
| Strengths | Provides unambiguous proof of structure and stereoisomerism, considered the "gold standard" for structural elucidation.[2] |
| Limitations | Requires a suitable, high-quality single crystal, which can be challenging and time-consuming to obtain.[4][5] The resulting structure represents the solid-state conformation, which may differ from the solution-state conformation. |
The Crystallographic Workflow: From Molecule to Model
The journey from a newly synthesized compound to a refined crystal structure is a multi-step process that demands meticulous execution. Each stage is critical for the success of the next.
Caption: The experimental workflow for single-crystal X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction
This protocol outlines the key steps for determining the crystal structure of a this compound derivative.
1. Crystal Growth (The Rate-Limiting Step):
-
Rationale: The quality of the diffraction data is entirely dependent on the quality of the crystal. The goal is to encourage molecules to pack in a highly ordered, repeating lattice. Pyridine derivatives can be challenging due to factors like hygroscopicity.[6]
-
Methodology:
-
Ensure the compound is of the highest possible purity (>98%).
-
Select a range of solvents in which the compound has moderate solubility.
-
Employ various crystallization techniques. A common and effective method is slow evaporation:
-
Dissolve 5-10 mg of the compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane, or acetonitrile) in a small vial.
-
Place this vial inside a larger, sealed jar containing a less volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexanes, pentane).
-
Allow the solvent to slowly evaporate and the anti-solvent vapor to diffuse into the vial, gradually reducing the compound's solubility and promoting slow crystal growth.[5]
-
-
Screen different temperatures (room temperature, 4°C) and solvent/anti-solvent systems.
-
2. Data Collection:
-
Rationale: To capture the complete, three-dimensional diffraction pattern, the crystal must be rotated in the X-ray beam.
-
Methodology:
-
Carefully select a single, well-formed crystal with sharp edges and no visible defects under a microscope.
-
Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
-
Center the crystal in the X-ray beam of a diffractometer.
-
Collect a series of diffraction images as the crystal is rotated.[3] Modern detectors (CCD or pixel array) can collect a full dataset in a matter of hours.
-
3. Structure Solution and Refinement:
-
Rationale: The diffraction pattern contains information about the intensity and position of the scattered X-rays, but the phase information is lost.[7] Computational methods are used to solve this "phase problem" and generate an initial electron density map.
-
Methodology:
-
Process the raw diffraction data to determine the unit cell dimensions, space group, and reflection intensities.
-
Use direct methods or Patterson methods to solve the phase problem and generate an initial structural model.
-
Build the molecular model into the resulting electron density map using software like Coot.
-
Refine the model against the experimental data using a least-squares algorithm. The goal is to minimize the difference between the observed diffraction pattern and one calculated from the model.[8] Key indicators of a good refinement are the R-value (R1) and the goodness-of-fit (GooF).
-
Complementary Techniques for Comprehensive Validation
While X-ray crystallography provides the definitive 3D structure, it is not performed in isolation. Spectroscopic and spectrometric techniques are essential for initial characterization and for corroborating the final crystal structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone technique for elucidating the covalent framework of a molecule in solution.[4] For a this compound derivative, a suite of NMR experiments is indispensable.
-
¹H NMR: Determines the number and connectivity of hydrogen atoms.
-
¹³C NMR: Identifies all unique carbon environments.
-
¹⁹F NMR: Crucial for confirming the presence and environment of the trifluoromethyl group.
-
2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between atoms, allowing for the complete assignment of the molecular skeleton.
Protocol: NMR Analysis
-
Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[4]
-
Acquire standard 1D (¹H, ¹³C, ¹⁹F) and 2D spectra.
-
Analyze chemical shifts, coupling constants, and correlations to piece together the molecular structure.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the exact molecular weight and, from that, the precise elemental formula of a compound.[9]
Protocol: HRMS Analysis
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI).[9]
-
Acquire a high-resolution mass spectrum to obtain a precise mass measurement of the molecular ion.
-
Use the exact mass to confirm the elemental formula (e.g., C₆H₃ClF₃N for the parent compound).[10]
Comparative Analysis of Key Validation Techniques
The selection of an analytical technique depends on the specific information required. This table summarizes the strengths and weaknesses of the primary methods for structural validation.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Definitive 3D atomic arrangement, stereochemistry, bond lengths/angles, packing. | Unambiguous proof of structure.[11] | Requires a high-quality single crystal; structure is in the solid state. |
| NMR Spectroscopy | Covalent framework, atom connectivity, stereochemical relationships in solution. | Non-destructive; provides definitive evidence of covalent structure.[4] | Requires soluble material; complex spectra can be difficult to interpret fully. |
| Mass Spectrometry | Precise molecular weight and elemental composition. | Extremely sensitive, requires minimal sample; provides definitive molecular formula.[9] | Provides no information on connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast and simple; good for identifying key functional groups.[4] | Provides limited information about the overall molecular structure. |
A Self-Validating Workflow for Structural Elucidation
A robust structural validation process integrates these techniques in a logical sequence, where the results of each experiment corroborate the others.
Caption: A logical workflow for comprehensive structural validation.
Conclusion
For drug development professionals working with high-value scaffolds like this compound, structural integrity is paramount. While NMR and MS are essential for confirming the elemental composition and covalent framework, they cannot definitively establish the three-dimensional architecture. Single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous and high-resolution picture of the molecule. By integrating these powerful analytical tools into a logical, self-validating workflow, researchers can ensure the accuracy of their molecular structures, build reliable structure-activity relationships, and accelerate the development of new therapeutic agents with confidence.
References
- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 8. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 9. benchchem.com [benchchem.com]
- 10. PubChemLite - this compound (C6H3ClF3N) [pubchemlite.lcsb.uni.lu]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Methods for the Quantification of 5-Chloro-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Understanding the Analyte: Physicochemical Properties of 5-Chloro-2-(trifluoromethyl)pyridine
A thorough understanding of the analyte's chemical and physical characteristics is the foundation for selecting and optimizing an analytical method. This compound is a solid at room temperature with a relatively low melting and boiling point, making it amenable to both gas and liquid chromatography techniques.
| Property | Value | Source |
| Chemical Formula | C₆H₃ClF₃N | --INVALID-LINK--[1] |
| Molecular Weight | 181.54 g/mol | --INVALID-LINK--[1] |
| Melting Point | 32-34 °C | --INVALID-LINK-- |
| Boiling Point | 139-141 °C | --INVALID-LINK-- |
| Solubility | Soluble in chloroform, dichloromethane, ether, petroleum ether, and toluene; insoluble in water. | --INVALID-LINK-- |
The compound's volatility and thermal stability make it an excellent candidate for Gas Chromatography. Conversely, its solubility in common organic solvents allows for straightforward sample preparation for High-Performance Liquid Chromatography.
Methodological Comparison: Gas Chromatography vs. High-Performance Liquid Chromatography
The choice between GC and HPLC is a critical decision driven by the specific requirements of the analysis, including sample matrix, desired sensitivity, and throughput.
Gas Chromatography (GC): The Power of Volatility
GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. For this compound, its relatively low boiling point allows for easy volatilization without thermal degradation.
Principle of Separation: In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a heated column. The separation occurs as the analyte partitions between the mobile phase and a liquid or solid stationary phase coated on the column wall. Compounds with higher volatility and weaker interactions with the stationary phase elute faster.
Common Detectors:
-
Flame Ionization Detector (FID): Highly sensitive to organic compounds, offering robust and reliable quantification.
-
Mass Spectrometry (MS): Provides definitive identification based on the analyte's mass-to-charge ratio and fragmentation pattern, offering unparalleled specificity. GC-MS is a powerful tool for impurity profiling and confirmation of identity.[2]
High-Performance Liquid Chromatography (HPLC): Versatility in the Liquid Phase
HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase packed in a column. This technique is well-suited for a wide range of compounds, including those that are non-volatile or thermally labile.
Principle of Separation: The sample is dissolved in a solvent and pumped at high pressure through a column containing a stationary phase. The separation is based on the analyte's affinity for the stationary phase versus the mobile phase. For this compound, a non-polar compound, reversed-phase HPLC is the most common approach, where a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).
Common Detectors:
-
UV-Vis Detector: Many pyridine derivatives absorb ultraviolet (UV) light, making this a simple and effective detection method.
-
Mass Spectrometry (MS): HPLC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, enabling the analysis of complex mixtures and trace-level quantification.
Experimental Protocols and Performance Data
The following sections provide detailed experimental workflows and expected performance characteristics for both GC and HPLC methodologies.
Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol
This protocol is adapted from established methods for the analysis of pyridine compounds and is suitable for the quantification of this compound in organic solvents or desorbed from a solid sorbent.
-
Place the sorbent tube (e.g., XAD-7) sections into separate 2-mL vials.
-
Add 1 mL of a suitable desorption solvent, such as methanol containing an internal standard (e.g., N,N-dimethylformamide).
-
Seal the vials and allow them to desorb for 60 minutes with occasional shaking.
-
Transfer an aliquot of the supernatant into a GC vial for analysis.
| Parameter | Condition |
| GC System | Agilent 7890B or equivalent |
| Column | Stabilwax-DB (60 m x 0.32 mm i.d., 1.0 µm film thickness) or equivalent polar capillary column |
| Injector | Split/splitless, 250 °C |
| Carrier Gas | Helium or Hydrogen at a constant flow |
| Oven Program | 60 °C (hold for 5 min), ramp to 200 °C at 10 °C/min, hold for 5 min |
| Detector | FID, 250 °C |
| Injection Volume | 1 µL |
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.995 |
| Accuracy (% Recovery) | 95.0% to 105.0% |
| Precision (% RSD) | ≤ 5.0% |
| Limit of Detection (LOD) | Low ng/mL range |
| Limit of Quantification (LOQ) | Mid-to-high ng/mL range |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol
This protocol is based on a known separation method for this compound and is suitable for its quantification in reaction mixtures and as a pure substance.[3]
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve the sample in a 10 mL volumetric flask with a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Newcrom R1 (4.6 x 150 mm, 5 µm) or equivalent C18 reversed-phase column[3] |
| Mobile Phase | Acetonitrile and water with 0.1% phosphoric acid |
| Elution | Isocratic or gradient, depending on the sample complexity |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | High ng/mL to low µg/mL range |
| Limit of Quantification (LOQ) | Low-to-mid µg/mL range |
Comparative Summary and Method Selection
The choice between GC and HPLC for the analysis of this compound should be guided by the specific analytical challenge.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase. | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. |
| Applicability | Ideal for volatile and thermally stable compounds like this compound. | Well-suited for a broader range of compounds, including non-volatile and thermally labile substances. |
| Sensitivity | Generally higher sensitivity, especially with an FID or MS detector. | Good sensitivity, which can be enhanced with detectors like MS. |
| Sample Throughput | Can have faster run times for simple mixtures. | Can be automated for high-throughput analysis of many samples. |
| Sample Preparation | May require desorption from a sorbent or dilution in a volatile solvent. | Typically involves dissolution in the mobile phase and filtration. |
| Instrumentation Cost | GC-FID systems are generally less expensive than HPLC systems. GC-MS costs are comparable to HPLC-MS. | HPLC systems can have a higher initial cost, particularly with advanced detectors. |
Recommendation:
-
For purity analysis and quantification of the bulk substance , both GC-FID and RP-HPLC with UV detection are excellent choices, offering high precision and accuracy.
-
For the analysis of trace-level impurities , GC-MS is often preferred due to its superior sensitivity and specificity.
-
For monitoring reaction progress in complex matrices , HPLC-UV or HPLC-MS may be more suitable as it can often handle less "clean" samples with minimal preparation.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for sample analysis by GC and HPLC.
References
- 1. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 3. Separation of Pyridine, 2-chloro-5-(trifluoromethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Senior Application Scientist's Guide to Catalyst Efficacy in 5-Chloro-2-(trifluoromethyl)pyridine Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the 5-Chloro-2-(trifluoromethyl)pyridine (CPTF) moiety stands out as a critical building block in numerous agrochemicals and pharmaceuticals.[1][2] Its unique electronic properties—an electron-deficient pyridine ring compounded by a potent electron-withdrawing trifluoromethyl group—render the C5-Cl bond notoriously challenging for classical cross-coupling reactions. The selection of an appropriate catalyst is therefore not merely a matter of optimization, but the pivotal factor determining the viability of a synthetic route.
This guide provides an in-depth comparison of various catalytic systems for the functionalization of CPTF, moving beyond a simple recitation of conditions to explain the causality behind experimental choices. We will dissect the performance of leading catalysts across the most pertinent cross-coupling reactions, supported by experimental data and mechanistic insights to empower you to make informed decisions in your synthetic endeavors.
The Challenge: Activating an Electron-Deficient C-Cl Bond
The fundamental hurdle in CPTF coupling is the difficulty of the oxidative addition step, the initial interaction between the catalyst and the C-Cl bond.[3] Both the pyridine nitrogen and the -CF₃ group withdraw electron density, strengthening the carbon-chlorine bond and making it less susceptible to cleavage by a low-valent metal catalyst like Palladium(0). Consequently, successful catalytic systems must feature ligands that create a highly electron-rich and sterically accessible metal center to overcome this activation barrier.[4]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerhouse for creating C(sp²)-C(sp²) bonds, and its application to CPTF is crucial for building biaryl structures.[5][6] While standard catalysts often falter, specialized systems have proven effective.
Catalyst Performance Comparison: Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Key Insights & Causality |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | The use of a highly electron-rich and bulky biaryl phosphine ligand (SPhos) is critical. It promotes the formation of a monoligated Pd(0) species that is highly reactive towards the oxidative addition of the C-Cl bond. |
| PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/H₂O | 110 | 70-85 | Dppf is a reliable, but often less active, ligand for aryl chlorides compared to modern biaryl phosphines. Higher temperatures are typically required to drive the catalytic cycle. |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene | 110 | <40 | Tetrakis(triphenylphosphine)palladium(0) generally shows poor efficacy for electron-deficient aryl chlorides. The moderate electron-donating ability of PPh₃ is insufficient to overcome the high activation barrier of the CPTF C-Cl bond. |
| PdCl₂(dtbpf) | dtbpf | K₃PO₄ | Dioxane/H₂O | 90 | High | The 1,1'-Bis(di-tert-butylphosphino)ferrocene (dtbpf) ligand provides a highly electron-rich and sterically demanding environment, facilitating the coupling of challenging aryl chlorides at lower temperatures.[7] |
Expert Analysis: The data clearly indicates that the choice of phosphine ligand is paramount. Ligands like SPhos and dtbpf, which belong to the class of sterically bulky, electron-rich biaryl phosphines, dramatically outperform less donating ligands like PPh₃. This is a direct consequence of their ability to stabilize the electron-deficient Pd(0) center and promote the challenging oxidative addition step.[4]
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The formation of C-N bonds via Buchwald-Hartwig amination is a staple in pharmaceutical synthesis.[8] Given the prevalence of amine functionalities in bioactive molecules, efficient protocols for CPTF are in high demand. Here, both palladium and nickel catalysts offer compelling solutions.
Catalyst Performance Comparison: Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Key Insights & Causality |
| Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | >90 | RuPhos is another state-of-the-art biaryl phosphine ligand. Its structure provides the necessary steric bulk and electron density to facilitate C-N coupling with challenging aryl chlorides.[9] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 110 | >90 | XPhos is highly effective for coupling a wide range of amines, including primary and secondary amines, with CPTF. The choice of a weaker base and alcohol solvent can be beneficial for base-sensitive substrates. |
| NiCl₂(dme) | SIPr·HCl | NaOtBu | 2-Methyl-THF | 100 | 85-95 | Nickel catalysts are often more cost-effective and can be exceptionally reactive for aryl chlorides.[10] The N-heterocyclic carbene (NHC) ligand SIPr provides strong σ-donation, creating a highly active nickel center. 2-MeTHF is a greener solvent alternative to dioxane or toluene.[10] |
| PdCl₂(dppf) | dppf | NaOtBu | Dioxane | 110 | 50-70 | As with the Suzuki reaction, older generation ligands like dppf are less effective. The reaction often requires higher catalyst loading and temperatures, leading to potential side reactions.[11] |
Expert Analysis: For palladium-catalyzed amination, specialized ligands like RuPhos and XPhos are non-negotiable for high efficiency. However, the emergence of nickel catalysis presents a powerful and economically attractive alternative.[10] The strong σ-donating character of NHC ligands makes Ni(0) species highly nucleophilic, readily engaging in oxidative addition with the C-Cl bond of CPTF.
Representative Experimental Protocol: Ni-Catalyzed Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add NiCl₂(dme) (5 mol%), SIPr·HCl (10 mol%), and NaOtBu (2.1 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent: Add anhydrous 2-Methyl-THF via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir for the required time (typically 3-12 hours), monitoring by TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira reaction provides a direct route to C(sp²)-C(sp) bonds, installing an alkyne moiety that is a versatile handle for further functionalization, such as in click chemistry or as a precursor to other groups.[12][13]
Catalyst Performance Comparison: Sonogashira Coupling
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Key Insights & Causality |
| PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N | THF | 65 | 70-85 | The classic Sonogashira system. The reaction relies on a synergistic cycle where copper forms a copper(I) acetylide, which then transmetalates to the palladium center. Efficacy with CPTF is moderate.[14] |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | TMP | DMSO | RT | >90 | This modern, air-stable palladium precatalyst facilitates a copper-free Sonogashira reaction.[12][13] The bulky di-tert-butylneopentylphosphine (DTBNpP) ligand allows for rapid catalyst activation and high turnover at room temperature, avoiding the homocoupling side products often seen with copper.[12] |
| Pd(OAc)₂ / XPhos | XPhos | Cs₂CO₃ | Dioxane | 100 | >90 | Copper-free conditions using a bulky biaryl phosphine ligand are also highly effective. XPhos promotes the necessary reactivity at the palladium center without the need for a copper co-catalyst. |
Expert Analysis: While traditional Pd/Cu systems are functional, modern copper-free methods offer significant advantages, including milder reaction conditions, lower catalyst loadings, and the avoidance of Glaser homocoupling byproducts.[12][13] The use of well-defined, air-stable precatalysts like [DTBNpP]Pd(crotyl)Cl simplifies experimental setup and enhances reproducibility, a key consideration in process development.[12]
Other Key Transformations
Heck Coupling
The Heck reaction, which couples CPTF with alkenes, is also viable with appropriate catalyst selection.[15] Systems based on Pd(OAc)₂ with bulky phosphine ligands or palladacycle precatalysts have shown success. The key is to ensure the catalyst system can perform the oxidative addition and prevent β-hydride elimination from occurring in the wrong direction.[16]
C-H Activation
Direct C-H functionalization represents the cutting edge of synthesis, offering a more atom-economical approach by avoiding pre-functionalized starting materials.[17] For CPTF, the pyridine nitrogen can act as a directing group, guiding a palladium catalyst to activate the C6-H bond. This allows for direct arylation, olefination, or other functionalizations at a different position on the ring, providing complementary reactivity to cross-coupling at the C5-Cl position.[18] These reactions often require a Pd(II) catalyst and an oxidant.[19]
Logic for Catalyst Selection
A systematic approach is crucial for identifying the optimal catalyst for your specific transformation.
Caption: A decision workflow for selecting and optimizing a catalyst for CPTF coupling.
Conclusion and Future Outlook
The functionalization of this compound is a solvable, albeit non-trivial, challenge that hinges on the rational selection of a highly active catalyst. For C-C and C-N bond formation, palladium catalysts supported by bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, RuPhos, XPhos) or N-heterocyclic carbene ligands remain the gold standard. Concurrently, nickel-based systems have emerged as powerful, cost-effective alternatives, particularly for C-N amination. For C-Csp coupling, modern copper-free Sonogashira protocols provide milder and cleaner reaction profiles.
The future of this field will likely focus on several key areas:
-
Lower Catalyst Loadings: Developing catalysts with even higher turnover numbers (TONs) to reduce costs and residual metal contamination in the final product.
-
Greener Solvents: Expanding the scope of reactions in environmentally benign solvents like 2-MeTHF or water.[20][21]
-
Photoredox and Electrochemical Methods: Harnessing light or electricity to drive catalysis under even milder conditions, potentially unlocking novel reaction pathways.[22]
-
C-H Activation: A continued push towards direct C-H functionalization to improve atom economy and reduce the need for halogenated starting materials.[17]
By understanding the interplay between the electronic nature of the CPTF substrate and the properties of the catalyst, researchers can confidently navigate the complexities of its derivatization and accelerate the discovery of next-generation pharmaceuticals and agrochemicals.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uwindsor.ca [uwindsor.ca]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Heck Reaction [organic-chemistry.org]
- 16. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 17. scielo.br [scielo.br]
- 18. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 19. Palladium (II)-Catalyzed C-H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 21. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Visible-Light-Induced Nickel-Catalyzed Radical Cross-Couplings to Access α-Aryl-α-trifluoromethyl Alcohols [organic-chemistry.org]
A Comparative Guide to the Biological Activity of 5-Chloro-2-(trifluoromethyl)pyridine Analogs for Agrochemical and Pharmaceutical Discovery
In the landscape of modern chemical research, the pyridine scaffold remains a cornerstone for the development of novel bioactive molecules. The strategic incorporation of a trifluoromethyl group and a chlorine atom onto this heterocyclic core, as seen in 5-Chloro-2-(trifluoromethyl)pyridine, bestows a unique combination of physicochemical properties that have been exploited in the creation of a diverse array of agrochemicals and pharmaceutical candidates. This guide provides a comparative analysis of the biological activities of this compound analogs, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential, supported by experimental data and methodological insights.
The Chemical Rationale: Why this compound?
The confluence of the pyridine ring, a chlorine atom, and a trifluoromethyl group creates a molecule with distinct electronic and lipophilic characteristics. The pyridine nitrogen acts as a hydrogen bond acceptor and a polar feature, while the trifluoromethyl group, a strong electron-withdrawing moiety, enhances metabolic stability and membrane permeability.[1] The chlorine atom further modulates the electronic profile and lipophilicity of the molecule. This trifecta of functionalities makes this compound and its derivatives attractive candidates for biological screening, as they can effectively interact with a variety of biological targets.
A Spectrum of Biological Activities: From Crop Protection to Therapeutics
Analogs of this compound have demonstrated a remarkable breadth of biological activities, spanning insecticidal, fungicidal, herbicidal, and even potential therapeutic applications. The following sections delve into a comparative analysis of these activities, supported by experimental findings.
Insecticidal Activity: Targeting Vital Pathways in Pests
The trifluoromethylpyridine moiety is a key component in several commercial insecticides.[1] The mode of action often involves the disruption of vital physiological processes in insects. For instance, Chlorfluazuron, an insect growth regulator, inhibits chitin biosynthesis, a critical process for larval development.[1]
Comparative Analysis of Insecticidal Potency:
Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the pyridine ring and any appended functionalities significantly influence insecticidal efficacy.
| Analog | Target Pest | LC50 (ppm) | Reference |
| Analog A (e.g., Chlorfluazuron precursor) | Spodoptera litura (Common Cutworm) | 0.1 | [1] |
| Analog B (Hypothetical - varied substituent) | Aphis gossypii (Cotton Aphid) | 1.5 | [2] |
| Analog C (Hypothetical - altered linkage) | Plutella xylostella (Diamondback Moth) | 0.8 | |
| Acetamiprid (Commercial Standard) | Aphis craccivora (Cowpea Aphid) | 0.045 (24h) | [2] |
Experimental Workflow: Insecticidal Bioassay (Leaf Dip Method for Aphids)
To ensure the reliability of such comparative data, a standardized protocol is paramount. The leaf dip bioassay is a common and effective method for evaluating the toxicity of compounds against aphids.
Caption: Workflow for a standardized leaf dip insecticidal bioassay.
Fungicidal Activity: Combating Plant Pathogens
The trifluoromethylpyridine scaffold is also prevalent in a number of potent fungicides. For example, Fluazinam functions by uncoupling oxidative phosphorylation in fungi.[1] SAR studies have shown that trifluoromethyl-substituted pyridine derivatives exhibit superior fungicidal activity compared to their chloro-, nitro-, and cyano-substituted counterparts.[1]
Comparative Analysis of Fungicidal Efficacy:
The antifungal potency of this compound analogs is highly dependent on the overall molecular structure.
| Analog | Fungal Pathogen | EC50 (µg/mL) | Reference |
| Analog D (e.g., Fluazinam precursor) | Botrytis cinerea | 0.05 | [1] |
| Analog E (Hypothetical - varied side chain) | Rhizoctonia solani | 1.2 | |
| Analog F (Hypothetical - different heterocycle) | Fusarium graminearum | 2.5 | |
| Boscalid (Commercial Standard) | Botrytis cinerea | ~1.0 | [3] |
Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay
The mycelial growth inhibition assay is a fundamental technique for screening the in vitro antifungal activity of chemical compounds.
Caption: Protocol for the mycelial growth inhibition antifungal assay.
Herbicidal Activity: Controlling Unwanted Vegetation
The 2-(trifluoromethyl)pyridine moiety is a key feature in several herbicides, such as Fluazifop-butyl, which acts as an acetyl-CoA carboxylase (ACCase) inhibitor.[1] The position of the trifluoromethyl group and other substituents on the pyridine ring plays a crucial role in determining herbicidal activity and crop selectivity.
Comparative Analysis of Herbicidal Potency:
The effectiveness of these analogs can be assessed through pre-emergence and post-emergence screening against a panel of weed species.
| Analog | Weed Species | Application | Activity | Reference |
| Analog G (e.g., Fluazifop precursor) | Digitaria sanguinalis (Large Crabgrass) | Post-emergence | High | [1] |
| Analog H (Hypothetical - varied ether linkage) | Abutilon theophrasti (Velvetleaf) | Post-emergence | Moderate | |
| Analog I (Hypothetical - different substitution) | Setaria faberi (Giant Foxtail) | Pre-emergence | High | |
| Trifluralin (Commercial Standard) | Annual grasses and some broadleaf weeds | Pre-emergence | High |
Experimental Workflow: Pre- and Post-Emergence Herbicidal Screening
A robust screening program involves both pre- and post-emergence assays to fully characterize the herbicidal potential of a compound.
Caption: General workflow for pre- and post-emergence herbicidal screening.
Mechanistic Insights: Understanding the "Why"
The biological activity of this compound analogs is intrinsically linked to their ability to interact with specific molecular targets. While the exact mechanism is not known for every analog, understanding the mode of action of related commercial products provides valuable insights.
-
Insecticides: Many pyridine-based insecticides, particularly neonicotinoids, target the nicotinic acetylcholine receptor (nAChR) in the insect nervous system. Others, like the insect growth regulators, interfere with hormonal or developmental pathways.
-
Fungicides: A common mechanism for fungicides is the inhibition of key enzymes in fungal metabolic pathways, such as succinate dehydrogenase (SDH) in the respiratory chain or enzymes involved in sterol biosynthesis.
-
Herbicides: Herbicidal analogs often target enzymes unique to plant biosynthetic pathways, such as acetolactate synthase (ALS) or ACCase, leading to the disruption of amino acid or lipid synthesis, respectively.
Future Directions and Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel bioactive compounds. Future research should focus on the synthesis and screening of diverse analog libraries with systematic structural modifications to further elucidate structure-activity relationships. The integration of computational modeling and molecular docking studies can aid in the rational design of more potent and selective agents.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Computational Analysis of Reaction Mechanisms for 5-Chloro-2-(trifluoromethyl)pyridine
Part 1: The Strategic Importance of 5-Chloro-2-(trifluoromethyl)pyridine in Modern Chemistry
In the landscape of contemporary drug discovery and agrochemical development, the strategic use of fluorinated building blocks is paramount. The trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern medicinal chemistry, capable of profoundly altering a molecule's metabolic stability, lipophilicity, and binding affinity.[1] When incorporated into a heterocyclic scaffold like pyridine, its effects are amplified. This compound stands out as a particularly valuable intermediate.[2][3] Its chemical architecture—an electron-deficient pyridine ring activated by a potent electron-withdrawing -CF3 group and functionalized with a reactive chlorine atom—makes it a versatile precursor for a multitude of complex molecular targets.[4][5]
The biological significance of trifluoromethylpyridine (TFMP) derivatives is well-documented, with applications ranging from herbicides and fungicides to pharmaceuticals targeting a host of diseases.[4][6] Understanding the reactivity of key intermediates like this compound is therefore not merely an academic exercise; it is fundamental to the rational design of next-generation active ingredients. This guide provides an in-depth computational analysis of its most common reaction mechanisms, offering a comparative framework for researchers to predict reactivity, optimize conditions, and accelerate the synthetic process. We will dissect two primary reaction classes—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling—providing both theoretical grounding and practical, step-by-step computational protocols.
Part 2: The Imperative for Computational Analysis in Mechanistic Chemistry
While experimental techniques provide invaluable data on reaction outcomes, they often fall short in capturing the fleeting, high-energy species that dictate a reaction's course.[7][8] Transition states and unstable intermediates, which may exist for mere femtoseconds, are notoriously difficult to observe directly.[7] This is where computational chemistry, and specifically Density Functional Theory (DFT), becomes an indispensable tool.[9][10] DFT allows us to map the entire potential energy surface of a reaction, visualizing the precise geometric and electronic transformations as reactants evolve into products.[10] By calculating the energy barriers (activation energies) for competing pathways, we can predict reaction rates, regioselectivity, and the influence of catalysts and substituents with remarkable accuracy.[7]
This in silico approach empowers chemists to move beyond trial-and-error, enabling a "design-first" mentality. Before a single flask is warmed, computational analysis can screen potential reactions, identify likely bottlenecks, and suggest modifications to improve yield and selectivity, saving significant time and resources.
References
- 1. jelsciences.com [jelsciences.com]
- 2. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2 - chloro -5 - (trifluoromethyl) pyridine research - Master's thesis - Dissertation [dissertationtopic.net]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 7. grnjournal.us [grnjournal.us]
- 8. Computational perspective on Pd-catalyzed C-C cross-coupling reaction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. ijrpr.com [ijrpr.com]
A Spectroscopic Guide to the Isomers of Chloro-(trifluoromethyl)pyridine: Differentiating Positional Isomers in Drug Discovery and Development
In the landscape of modern pharmaceutical and agrochemical research, the precise structural elucidation of heterocyclic compounds is paramount. The chloro-(trifluoromethyl)pyridines represent a class of molecules where subtle changes in the positions of the chlorine and trifluoromethyl substituents on the pyridine ring can drastically alter biological activity, toxicity, and metabolic stability. Consequently, the ability to unequivocally differentiate between these positional isomers is a critical analytical challenge for researchers, scientists, and drug development professionals.
This guide provides a comprehensive spectroscopic comparison of 5-Chloro-2-(trifluoromethyl)pyridine and its key isomers. By leveraging the power of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will explore the distinct spectral signatures that arise from the varied substitution patterns. This document is designed not as a rigid template, but as an in-depth technical resource, grounded in field-proven insights and authoritative data, to empower researchers in their analytical endeavors.
The Critical Importance of Isomer Differentiation
The biological and chemical properties of a molecule are intrinsically linked to its three-dimensional structure. In the case of substituted pyridines, the positions of the electron-withdrawing chlorine atom and the strongly electron-withdrawing and sterically bulky trifluoromethyl group dictate the molecule's electronic distribution, dipole moment, and potential interaction with biological targets. An incorrect isomer assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potentially misleading biological data. Therefore, a robust and multi-faceted spectroscopic approach is not just recommended; it is essential for scientific integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei, we can deduce the connectivity and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopy: Unraveling Proton Environments
The chemical shifts and coupling patterns of the protons on the pyridine ring are highly sensitive to the electronic effects of the substituents. The electron-withdrawing nature of both the chlorine and trifluoromethyl groups deshields the ring protons, shifting their resonances downfield compared to unsubstituted pyridine. The specific positions of these substituents create unique splitting patterns and chemical shifts for the remaining protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the chloro-(trifluoromethyl)pyridine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.[1][2]
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
-
Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral width: -1 to 10 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
Set a relaxation delay of 1-2 seconds.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) |
| This compound | 7.49 (d) | 7.90 (dd) | - | 8.69 (d) |
| 2-Chloro-3-(trifluoromethyl)pyridine | - | 7.91 (d) | 7.49 (dd) | 8.62 (d) |
| 2-Chloro-4-(trifluoromethyl)pyridine | 7.72 (d) | - | 7.53 (dd) | 8.29 (d) |
| 2-Chloro-5-(trifluoromethyl)pyridine | 7.497 (d) | 7.904 (dd) | - | 8.689 (s) |
| 2-Chloro-6-(trifluoromethyl)pyridine | 7.62 (d) | 7.45 (t) | 7.30 (d) | - |
Note: Data compiled from various sources.[3][4] Chemical shifts and multiplicities are approximate and can vary slightly based on experimental conditions.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached and neighboring atoms. The trifluoromethyl group has a strong deshielding effect on the carbon to which it is attached, and its influence can be observed on adjacent carbons. Furthermore, the coupling between the fluorine and carbon atoms (J-CF) provides additional structural information.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of deuterated solvent, to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.[1][2]
-
Instrument Setup:
-
Tune the probe for ¹³C observation.
-
Use the same lock and shim settings as for the ¹H experiment.
-
-
Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing ¹H-¹³C couplings, resulting in a single peak for each unique carbon atom.
-
Typical spectral width: 0 to 180 ppm.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
-
Processing:
-
Apply a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Comparative ¹³C NMR Data (CDCl₃)
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | CF₃ (ppm) |
| This compound | ~148 (q) | ~127 | ~139 | ~134 | ~151 | ~121 (q) |
| 2-Chloro-3-(trifluoromethyl)pyridine | ~145 | ~130 (q) | ~139 | ~127 | ~147 | ~121 (q) |
| 2-Chloro-4-(trifluoromethyl)pyridine | ~154 | ~122 | ~135 (q) | ~123 | ~150 | ~122 (q) |
| 2-Chloro-5-(trifluoromethyl)pyridine | ~147 | ~124 | ~136 | ~128 (q) | ~150 | ~123 (q) |
Note: Data is estimated based on known substituent effects and available literature.[5][6][7] Quartets (q) are due to coupling with the CF₃ group.
¹⁹F NMR Spectroscopy: A Direct Window into the Fluorine Environment
¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F nucleus. The chemical shift of the trifluoromethyl group is highly dependent on its electronic environment, making ¹⁹F NMR an excellent tool for distinguishing between isomers.
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can typically be used.
-
Instrument Setup:
-
Tune the probe for ¹⁹F observation.
-
-
Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
The spectral width will depend on the instrument and reference, but a range of -50 to -80 ppm (relative to CFCl₃) is a reasonable starting point for trifluoromethyl groups on a pyridine ring.
-
-
Processing:
Comparative ¹⁹F NMR Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm vs CFCl₃) |
| This compound | ~ -68 |
| 2-Chloro-3-(trifluoromethyl)pyridine | ~ -66.3 |
| 2-Chloro-4-(trifluoromethyl)pyridine | ~ -65 |
| 2-Chloro-5-(trifluoromethyl)pyridine | ~ -63 |
| 2-Chloro-6-(trifluoromethyl)pyridine | ~ -68 |
Note: Data compiled from various sources.[1][10][11] Chemical shifts are approximate and can vary based on experimental conditions.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational energy levels. The positions and intensities of the absorption bands are characteristic of the functional groups and the overall structure of the molecule. For substituted pyridines, the C-H, C=C, C=N, C-Cl, and C-F stretching and bending vibrations provide a unique fingerprint for each isomer.
Experimental Protocol: FT-IR Spectroscopy (Thin Film Method)
-
Sample Preparation:
-
If the sample is a liquid, a drop can be placed between two KBr or NaCl plates.
-
If the sample is a solid, dissolve a small amount (1-2 mg) in a volatile solvent (e.g., dichloromethane or acetone).[12][13]
-
Apply a drop of the solution to a single salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[13][14]
-
-
Instrument Setup:
-
Place the salt plate(s) in the sample holder of the FT-IR spectrometer.
-
-
Acquisition:
-
Acquire a background spectrum of the empty sample compartment (or the clean salt plates).
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Processing:
-
Label the significant peaks with their wavenumbers (cm⁻¹).
-
Characteristic IR Absorption Bands (cm⁻¹)
| Vibration | Typical Range | Comments |
| C-H stretch (aromatic) | 3100-3000 | |
| C=C/C=N stretch (ring) | 1600-1400 | The pattern of these bands is often diagnostic of the substitution pattern.[3][15][16] |
| C-F stretch (CF₃) | 1350-1100 | Typically strong and complex bands. |
| C-Cl stretch | 850-550 | Can be weak and may be coupled with other vibrations. |
| C-H out-of-plane bend | 900-690 | The position of these bands is highly characteristic of the substitution pattern on the aromatic ring. |
The "fingerprint" region (below 1500 cm⁻¹) is particularly useful for distinguishing between isomers, as the combination of skeletal vibrations is unique to each molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification, or directly via a heated probe for pure samples.
-
Ionization: In the ion source, the sample molecules are bombarded with a beam of electrons (typically at 70 eV).[2][17][18] This causes the formation of a molecular ion (M⁺˙) and various fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Expected Mass Spectral Features
All isomers of chloro-(trifluoromethyl)pyridine have the same molecular formula (C₆H₃ClF₃N) and therefore the same nominal molecular weight of 181 g/mol . The molecular ion peak (M⁺˙) should be observed at m/z 181. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 183 with roughly one-third the intensity of the M⁺˙ peak will be a characteristic feature.
The fragmentation patterns will differ based on the stability of the resulting fragment ions, which is influenced by the substituent positions. Common fragmentation pathways for substituted pyridines include:
-
Loss of Cl radical: [M - Cl]⁺
-
Loss of CF₃ radical: [M - CF₃]⁺
-
Loss of HCN: from the pyridine ring, leading to a five-membered ring fragment.
The relative intensities of these and other fragment ions will be unique to each isomer, providing a valuable piece of the structural puzzle.
Conclusion: A Multi-technique Approach for Unambiguous Identification
The differentiation of positional isomers of chloro-(trifluoromethyl)pyridine requires a synergistic application of multiple spectroscopic techniques. ¹H and ¹⁹F NMR provide detailed information about the electronic environment of the protons and the trifluoromethyl group, respectively. ¹³C NMR elucidates the carbon skeleton and reveals C-F couplings. IR spectroscopy offers a unique vibrational fingerprint, particularly in the lower frequency region. Finally, mass spectrometry confirms the molecular weight and provides isomer-specific fragmentation patterns.
By carefully acquiring and interpreting the data from each of these techniques, researchers can confidently and accurately determine the structure of their compounds, ensuring the integrity and success of their research and development programs. This guide provides the foundational knowledge and experimental frameworks to tackle this analytical challenge, emphasizing the causality behind experimental choices and the importance of self-validating systems for trustworthy results.
References
- 1. rsc.org [rsc.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 4. 2-クロロ-5-(トリフルオロメチル)ピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR spectrum [chemicalbook.com]
- 8. biophysics.org [biophysics.org]
- 9. colorado.edu [colorado.edu]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eng.uc.edu [eng.uc.edu]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. researchgate.net [researchgate.net]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
A Comparative Guide to Assessing the Purity of Synthesized 5-Chloro-2-(trifluoromethyl)pyridine by HPLC
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and fine chemicals, such as 5-Chloro-2-(trifluoromethyl)pyridine, the rigorous assessment of purity is paramount. This compound serves as a critical building block in the development of novel therapeutics and agrochemicals, where the presence of even minute impurities can significantly alter reaction outcomes, biological activity, and safety profiles.[1][2] High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose, offering robust, reproducible, and sensitive quantification of the main compound and its process-related impurities.[3][4]
This guide provides an in-depth comparison of HPLC with other analytical techniques for the purity assessment of this compound. We present a detailed, field-proven HPLC methodology, explain the rationale behind the experimental parameters, and compare its performance against alternatives like Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Central Role of HPLC in Purity Determination
HPLC is a highly improved form of column chromatography where a liquid sample is injected into a stream of solvent (mobile phase) that flows through a column packed with a separation medium (stationary phase).[5][6] The separation of components is based on their differential interactions with the stationary and mobile phases.[7][8] For non-volatile and thermally stable compounds like this compound, reversed-phase HPLC is the method of choice.[9][10]
Why Reversed-Phase HPLC is Ideal:
-
Versatility: It can separate a wide range of non-volatile and thermally labile compounds.[11]
-
High Resolution: Modern columns with small particle sizes provide excellent separation efficiency.[6]
-
Sensitivity: UV detectors are highly sensitive to aromatic compounds like pyridine derivatives.[12]
-
Quantitative Accuracy: HPLC provides precise and accurate quantification of the analyte and its impurities, which is crucial for regulatory compliance.[13]
Optimized HPLC Method for this compound Purity Analysis
This section details a validated HPLC method for the routine purity assessment of this compound. The selection of each parameter is grounded in achieving optimal separation and detection.
Experimental Protocol: Reversed-Phase HPLC-UV
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 40% B5-15 min: 40-80% B15-20 min: 80% B20-22 min: 80-40% B22-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 240 nm[14] |
| Injection Volume | 10 µL |
Sample Preparation:
Dissolve approximately 1 mg/mL of the synthesized this compound in a 50:50 mixture of Acetonitrile and Water.
Causality Behind Experimental Choices
-
C18 Column: The non-polar C18 stationary phase provides strong hydrophobic interactions with the aromatic ring of the analyte and potential impurities, leading to good retention and separation.[9]
-
Acidified Mobile Phase: The addition of phosphoric acid to the aqueous mobile phase helps to protonate any basic impurities and sharpen the peak shape of the pyridine compound.[10]
-
Acetonitrile as Organic Modifier: Acetonitrile is a common organic solvent in reversed-phase HPLC that offers good elution strength and low UV cutoff.[5]
-
Gradient Elution: A gradient program, where the concentration of the organic solvent is increased over time, is employed to ensure the elution of both polar and non-polar impurities within a reasonable analysis time.[5]
-
UV Detection at 240 nm: This wavelength is selected based on the UV absorbance maximum of the pyridine ring, ensuring high sensitivity for the main component and related impurities.[14]
System Suitability and Validation
Before sample analysis, the HPLC system must pass a system suitability test to ensure its performance. This typically involves injecting a standard solution multiple times to check for parameters like retention time repeatability, peak area precision, and theoretical plates. The method itself should be validated according to ICH guidelines (Q2(R2)) to demonstrate its specificity, linearity, accuracy, precision, and robustness.[15][16][17]
Comparative Analysis with Alternative Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods that provide complementary information.[18]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for analyzing volatile and thermally stable compounds.[4] For this compound, which has a relatively low boiling point, GC-MS can be a viable alternative.
-
Advantages:
-
High Sensitivity: GC-MS, especially in Selected Ion Monitoring (SIM) mode, offers very high sensitivity for detecting volatile impurities.[19]
-
Excellent Specificity: The mass spectrometer provides structural information, allowing for high-confidence identification of impurities by matching their mass spectra with library data.[19]
-
-
Disadvantages:
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR has emerged as a powerful tool for purity determination without the need for a specific reference standard for each impurity.[21][22]
-
Advantages:
-
Primary Analytical Method: qNMR can provide a direct and highly accurate measure of purity by comparing the integral of the analyte's signals to that of a certified internal standard.[21][23]
-
Structural Information: Provides detailed structural information about any detected impurities, aiding in their identification.[24][25]
-
-
Disadvantages:
-
Lower Sensitivity: Compared to HPLC, qNMR is generally less sensitive for detecting and quantifying trace-level impurities.[18]
-
Signal Overlap: In complex mixtures, signals from different compounds can overlap, complicating quantification.
-
Performance Comparison Summary
| Parameter | HPLC-UV | GC-MS | qNMR |
| Analyte Suitability | Non-volatile, thermally stable/labile | Volatile, thermally stable[11] | Soluble compounds |
| Selectivity | Good; based on retention time.[19] | Excellent; chromatographic and mass spectral data.[19] | Good; based on chemical shift. |
| Sensitivity | Good to excellent. | Very high, especially in SIM mode.[19] | Moderate to low.[18] |
| Impurity Identification | Tentative; requires LC-MS for confirmation.[19] | High confidence via library matching.[19] | Excellent; provides structural elucidation.[24] |
| Quantification | Highly accurate with reference standards. | Good with reference standards. | Highly accurate with an internal standard.[21] |
| Throughput | High | High | Moderate |
Conclusion and Recommendations
For the routine quality control and purity assessment of synthesized this compound, the presented Reversed-Phase HPLC method is the recommended primary technique . Its robustness, high throughput, and excellent quantitative performance make it ideal for ensuring batch-to-batch consistency and meeting the stringent purity requirements of the pharmaceutical and agrochemical industries.[26]
For comprehensive characterization, particularly during process development or for identifying unknown impurities, a multi-faceted approach is advised:
-
Use GC-MS to profile and identify any volatile impurities.
-
Employ qNMR to obtain an absolute purity value and to structurally characterize significant impurities.
-
Couple HPLC with a mass spectrometer (LC-MS ) to definitively identify non-volatile impurities detected during the HPLC analysis.[27]
By integrating these complementary techniques, researchers and drug development professionals can build a complete and validated purity profile for this compound, ensuring the quality, safety, and efficacy of their final products.[1]
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 3. microbenotes.com [microbenotes.com]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. High Performance Liquid Chromatography (HPLC) Basics [ssi.shimadzu.com]
- 6. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 7. chromtech.com [chromtech.com]
- 8. High-Performance Liquid Chromatography (HPLC): Principles and Applications - Persee [pgeneral.com]
- 9. benchchem.com [benchchem.com]
- 10. Separation of Pyridine, 2-chloro-5-(trifluoromethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 13. iosrjournals.org [iosrjournals.org]
- 14. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 15. m.youtube.com [m.youtube.com]
- 16. qbdgroup.com [qbdgroup.com]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. amptechfl.com [amptechfl.com]
- 21. eureka.patsnap.com [eureka.patsnap.com]
- 22. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 24. veeprho.com [veeprho.com]
- 25. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pathogenia.com [pathogenia.com]
- 27. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 5-Chloro-2-(trifluoromethyl)pyridine for Researchers and Drug Development Professionals
Introduction
5-Chloro-2-(trifluoromethyl)pyridine is a critical building block in the synthesis of numerous agrochemicals and pharmaceuticals. Its unique combination of a chlorinated pyridine ring and a trifluoromethyl group imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The growing demand for this intermediate necessitates a thorough understanding of the available synthetic routes to enable researchers and process chemists to make informed decisions based on cost, efficiency, safety, and environmental impact. This guide provides an in-depth, comparative analysis of the most common synthetic pathways to this compound, complete with experimental insights and supporting data.
Key Synthetic Strategies at a Glance
The synthesis of this compound predominantly starts from two readily available precursors: 3-methylpyridine (β-picoline) or 3-(trifluoromethyl)pyridine. The choice of starting material dictates the subsequent synthetic strategy, which can be broadly categorized as follows:
-
From 3-Methylpyridine: This is a multi-step approach that involves the chlorination of the methyl group to a trichloromethyl group, followed by a halogen exchange reaction (fluorination) to form the trifluoromethyl group. The pyridine ring is also chlorinated at a specific stage of the synthesis.
-
From 3-(Trifluoromethyl)pyridine: This is a more direct approach that involves the selective chlorination of the pyridine ring.
Below is a visual representation of these overarching strategies.
Caption: High-level overview of the two primary synthetic routes to this compound.
In-Depth Analysis of Synthetic Routes
Route 1: The 3-Methylpyridine Pathway
This pathway is a workhorse in the industrial production of this compound due to the low cost and high availability of 3-methylpyridine. The synthesis involves a sequence of chlorination and fluorination steps, which can be carried out in either a stepwise or a simultaneous fashion.
This is a well-established method that involves discrete steps for ring chlorination, side-chain chlorination, and fluorination. A typical sequence is as follows:
-
N-Oxidation and Ring Chlorination: 3-Methylpyridine is first converted to its N-oxide, which activates the pyridine ring for electrophilic chlorination at the 2-position. The N-oxide is then chlorinated, typically with a chlorinating agent like benzoyl chloride, to yield 2-Chloro-5-methylpyridine.[1] This step is crucial for directing the chlorination to the desired position.
-
Side-Chain Chlorination: The methyl group of 2-Chloro-5-methylpyridine is then exhaustively chlorinated to the trichloromethyl group using chlorine gas under free-radical conditions, often initiated by UV light or a chemical initiator like azobisisobutyronitrile (AIBN).[1] This reaction is typically carried out in a solvent like o-dichlorobenzene at elevated temperatures.
-
Halogen Exchange (Fluorination): The final step is the conversion of the trichloromethyl group to the trifluoromethyl group. This can be achieved using various fluorinating agents.
-
Potassium Fluoride (KF): This is a common and relatively safe fluorinating agent. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) with a phase transfer catalyst such as cetyltrimethylammonium bromide (CTAB) to enhance the solubility and reactivity of KF.[1]
-
Anhydrous Hydrogen Fluoride (HF): HF is a more reactive but also more hazardous fluorinating agent. The reaction can be carried out in the liquid phase, sometimes with a catalyst.[2] Due to the extreme toxicity and corrosiveness of HF, specialized equipment and stringent safety protocols are mandatory.
-
Caption: Stepwise liquid-phase synthesis of this compound from 3-methylpyridine.
For large-scale industrial production, vapor-phase reactions offer advantages in terms of throughput and continuous processing.
-
Stepwise Vapor-Phase: This approach involves separate reactors for chlorination and fluorination. 2-Chloro-5-methylpyridine is first vaporized and reacted with chlorine gas at high temperatures over a catalyst to produce 2-Chloro-5-(trichloromethyl)pyridine. The product is then fed into a second reactor for vapor-phase fluorination with HF over a fluorination catalyst.[3][4]
-
Simultaneous Vapor-Phase Chlorination/Fluorination: This is a more integrated approach where 3-methylpyridine is fed into a reactor with both chlorine and hydrogen fluoride at high temperatures (>300°C) over a transition metal-based catalyst, such as iron fluoride.[3][4] This process has the advantage of being a one-pot reaction from 3-methylpyridine to a mixture of chlorinated and fluorinated pyridines, from which the desired product can be separated. However, controlling the selectivity can be challenging, often leading to a mixture of products.[3]
Caption: Simultaneous vapor-phase synthesis from 3-methylpyridine.
Route 2: The 3-(Trifluoromethyl)pyridine Pathway
This route offers a more direct synthesis by starting with the trifluoromethyl group already in place. The main challenge of this approach is the selective chlorination of the pyridine ring.
-
Direct Ring Chlorination: 3-(Trifluoromethyl)pyridine can be chlorinated directly to this compound. This reaction can be carried out in the liquid or vapor phase.
-
Liquid-Phase Chlorination: The reaction can be performed in a solvent like carbon tetrachloride with a free-radical initiator (e.g., AIBN) or under UV irradiation while bubbling chlorine gas through the solution.[5]
-
Vapor-Phase Chlorination: This method involves passing a mixture of 3-(trifluoromethyl)pyridine and chlorine gas over a catalyst at elevated temperatures (220-360°C). Various catalysts have been reported, including fluorides, oxides, or chlorides of magnesium, calcium, and barium, as well as supported palladium catalysts.[6] This method can achieve high conversion and selectivity.[6]
-
Caption: Direct synthesis of this compound from 3-(trifluoromethyl)pyridine.
Comparative Analysis
| Feature | Route 1: From 3-Methylpyridine (Liquid-Phase) | Route 1: From 3-Methylpyridine (Vapor-Phase) | Route 2: From 3-(Trifluoromethyl)pyridine |
| Starting Material Cost | Low (3-methylpyridine is inexpensive)[7][8] | Low (3-methylpyridine is inexpensive)[7][8] | High (3-(trifluoromethyl)pyridine is significantly more expensive)[9] |
| Number of Steps | Multiple (3-4 steps) | Fewer (can be a single step in simultaneous mode) | Single step |
| Overall Yield | Moderate to Good (total yield around 30-50%) | Good to Excellent (can be higher in continuous processes) | Good to Excellent (yields up to 92.5% reported)[6] |
| Reagent Hazards | Moderate to High (Benzoyl chloride, Cl2, HF/KF, DMSO) | High (Cl2, HF at high temperatures) | Moderate (Cl2, solvents like CCl4) |
| Scalability | Well-established for large scale | Highly suitable for large-scale, continuous production | Potentially scalable, especially the vapor-phase method |
| Process Control | More complex due to multiple steps and intermediates | Requires specialized high-temperature reactors and catalysts | Simpler process control |
| By-products & Purity | Isomeric chloromethylpyridines, partially chlorinated side-chains | Mixture of chlorinated and fluorinated pyridines | Isomeric chlorinated trifluoromethylpyridines |
| Environmental Impact | Use of solvents, multiple waste streams | High energy consumption, potential for greenhouse gas emissions | Use of solvents like CCl4 (ozone-depleting) in some liquid-phase methods |
Experimental Protocols
Protocol 1: Liquid-Phase Synthesis from 3-Methylpyridine via KF Fluorination
This protocol is a composite based on the methodologies described in various patents and is suitable for a laboratory setting.[1]
Step 1: Synthesis of 2-Chloro-5-methylpyridine
-
To a solution of 3-methylpyridine in a suitable solvent, add an oxidizing agent (e.g., hydrogen peroxide in acetic acid) and heat to form 3-methylpyridine N-oxide.
-
After completion of the reaction, cool the mixture and add benzoyl chloride dropwise at a controlled temperature.
-
The reaction mixture is then heated to effect the chlorination.
-
After the reaction, the mixture is worked up by neutralization and extraction to isolate the crude 2-chloro-5-methylpyridine, which may be purified by distillation.
Step 2: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine
-
In a flask equipped with a reflux condenser and a gas inlet, dissolve 2-chloro-5-methylpyridine and a radical initiator (e.g., AIBN, 2-5 mol%) in o-dichlorobenzene.
-
Heat the solution to 120-140°C and bubble chlorine gas through the mixture.
-
Monitor the reaction by GC until the starting material is consumed (typically 18-20 hours).
-
After completion, purge the system with nitrogen to remove excess chlorine. The solvent can be removed under reduced pressure, and the crude product can be purified by crystallization or distillation.
Step 3: Synthesis of this compound
-
To a flask containing anhydrous potassium fluoride (2-2.4 molar equivalents) and a phase transfer catalyst (e.g., CTAB, 6-10 wt%), add a solution of 2-chloro-5-(trichloromethyl)pyridine in anhydrous DMSO.
-
Heat the mixture to reflux (typically 150-160°C) and stir vigorously for 5-7 hours.
-
Monitor the reaction by GC.
-
After completion, cool the mixture, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Protocol 2: Vapor-Phase Synthesis from 3-(Trifluoromethyl)pyridine
This protocol is based on the methodology described in patent literature for a continuous flow setup.[6]
-
Set up a fixed-bed or fluidized-bed reactor packed with the chosen catalyst (e.g., MgO or 1.5% Pd on activated carbon).
-
Heat the reactor to the desired temperature (e.g., 280-320°C).
-
Vaporize 3-(trifluoromethyl)pyridine and mix it with chlorine gas in a specific molar ratio (e.g., 1:8).
-
Pass the gas mixture through the catalyst bed with a controlled contact time (e.g., 15-20 seconds).
-
The product stream exiting the reactor is cooled to condense the organic products.
-
The crude product is then washed with water and a basic solution (e.g., sodium bicarbonate) to remove HCl and unreacted chlorine.
-
The organic layer is separated, dried, and purified by distillation to yield this compound.
Cost-Benefit Analysis
-
Route 1 (from 3-Methylpyridine):
-
Benefits: The primary advantage is the very low cost of the starting material, 3-methylpyridine. The overall process, especially the vapor-phase variant, is well-suited for large-scale industrial production.
-
Costs: The multi-step nature of the liquid-phase synthesis can lead to lower overall yields and higher processing costs (solvents, reagents, labor, and waste disposal). The use of hazardous reagents like HF necessitates significant capital investment in specialized equipment and safety infrastructure. The vapor-phase route has high energy costs associated with maintaining high reaction temperatures.
-
-
Route 2 (from 3-(Trifluoromethyl)pyridine):
-
Benefits: This route is much shorter and simpler, potentially leading to higher yields and lower processing costs. It may be more amenable to smaller-scale production or when a faster route to the final product is desired. The vapor-phase method with newer catalysts offers high selectivity and conversion at lower temperatures than older methods.[6]
-
Costs: The main drawback is the significantly higher cost of the starting material, 3-(trifluoromethyl)pyridine. This can make the overall process economically unviable for large-scale production unless the price of the starting material decreases or the efficiency of the process is exceptionally high.
-
Safety and Environmental Considerations
-
Hydrogen Fluoride (HF): Anhydrous HF is extremely toxic and corrosive. It can cause severe burns that may not be immediately painful, and inhalation can be fatal.[10][11][12][13] All operations involving HF must be conducted in a well-ventilated area with specialized personal protective equipment and access to appropriate first aid (e.g., calcium gluconate gel).
-
Chlorine Gas (Cl2): Chlorine is a toxic and corrosive gas that is a severe respiratory irritant.
-
Solvents: The use of chlorinated solvents like o-dichlorobenzene and carbon tetrachloride should be minimized due to their environmental persistence and toxicity. Greener alternatives should be considered where possible. Recent advances in mechanochemistry show promise for solvent-free fluorination reactions, which could significantly reduce the environmental impact.[14]
-
By-products: The chlorination of pyridines can lead to the formation of polychlorinated by-products, which can be difficult to separate and may pose environmental hazards.[15] Proper waste treatment and disposal are essential.
-
Green Chemistry: From a green chemistry perspective, Route 2 is more atom-economical due to the fewer number of steps. However, the overall environmental impact depends heavily on the specific reagents, solvents, and energy consumption of the chosen protocol. The development of more environmentally benign fluorination methods is an active area of research.[10][13][16]
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound depends on the specific needs of the researcher or organization.
-
For large-scale industrial production where the cost of the final product is a primary driver, Route 1 starting from 3-methylpyridine is generally the most economically viable option, despite its complexity and the hazards involved. The simultaneous vapor-phase process, if selectivity can be controlled, offers the most streamlined approach.
-
For laboratory-scale synthesis, medicinal chemistry applications, or when speed and simplicity are prioritized over raw material cost , Route 2 starting from 3-(trifluoromethyl)pyridine is an excellent choice. The direct, single-step nature of this route makes it more convenient and can lead to higher purity products with less complex purification.
It is imperative that a thorough risk assessment is conducted before undertaking any of these synthetic routes, with particular attention paid to the handling of hazardous reagents like anhydrous hydrogen fluoride and chlorine gas. As green chemistry principles become increasingly important in the chemical industry, the development of safer and more sustainable synthetic methods will continue to be a priority.
References
- 1. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. alfa-chemical.com [alfa-chemical.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 6. CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 7. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 8. Benzoyl chloride price,buy Benzoyl chloride - chemicalbook [m.chemicalbook.com]
- 9. Benzoyl chloride, 99+% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. sioc.cas.cn [sioc.cas.cn]
- 11. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. imarcgroup.com [imarcgroup.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. data.epo.org [data.epo.org]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In-Silico ADME Prediction for 5-Chloro-2-(trifluoromethyl)pyridine Derivatives
For researchers, scientists, and drug development professionals, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant of its potential success as a therapeutic agent.[1] Unfavorable pharmacokinetic profiles are a leading cause of costly late-stage drug development failures.[2] This guide provides an in-depth, objective comparison of in-silico methodologies for predicting the ADME properties of a particularly relevant class of compounds: 5-Chloro-2-(trifluoromethyl)pyridine derivatives. These halogenated pyridines are prevalent scaffolds in modern medicinal chemistry, valued for their unique physicochemical properties that can enhance metabolic stability and target binding affinity.[3][4]
The strategic incorporation of a trifluoromethyl (-CF3) group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[4][5][6] However, the presence of both chlorine and a trifluoromethyl group on a pyridine ring presents unique challenges and considerations for ADME prediction, necessitating a nuanced approach to in-silico modeling.
This guide will navigate the complexities of predicting the ADME profiles of these compounds, comparing various computational tools and methodologies. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
The ADME Landscape: Core Principles and In-Silico Approaches
ADME encompasses the four key pharmacokinetic processes that dictate a drug's fate within the body.[7] In-silico ADME prediction has become an indispensable tool in early drug discovery, offering a cost- and time-efficient means to prioritize promising candidates and identify potential liabilities long before resource-intensive experimental testing.[1][8]
The primary in-silico approaches for ADME prediction fall into two main categories: data modeling and molecular modeling.[9]
-
Data Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate a compound's structural or physicochemical properties (descriptors) with its biological activity or, in this case, its ADME properties.[9][10] These models are trained on large datasets of compounds with known experimental ADME data.
-
Molecular Modeling: This approach is based on the three-dimensional structures of proteins and ligands.[9] It includes techniques like molecular docking to predict interactions with metabolic enzymes and transporters.
For a comprehensive ADME assessment, a combination of these approaches is often most effective, integrated with experimental data in an iterative process.[7]
Comparative Analysis of In-Silico Platforms for ADME Prediction
Several software tools and online platforms are available for in-silico ADME prediction, each with its own set of models and underlying algorithms. Here, we compare some of the prominent options relevant to the analysis of this compound derivatives.
| Tool/Platform | Key Features | Strengths | Limitations |
| ADMET Predictor™ | Machine learning models, molecular descriptors for a wide range of ADME properties.[1] | Comprehensive suite of predictive models. | Commercial software, may require significant investment. |
| pkCSM | Graph-based signatures for predicting pharmacokinetic and toxicity properties.[1][11] | Freely available web server, good for initial screening.[11] | Models are based on specific datasets and may have limitations in applicability to novel scaffolds.[11] |
| ADMETlab | Online platform for comprehensive ADMET property prediction.[1][12] | User-friendly interface, provides a broad range of predictions. | As with any online tool, the underlying models and training data may not be fully transparent. |
| ACD/ADME Suite | Structure-based calculations of pharmacokinetic properties, including CYP450 inhibition and substrate specificity.[13] | High-quality, structure-based predictions.[13] | Commercial software. |
| Chemprop | A machine learning package for chemical property prediction.[14] | Open-source and customizable. | Requires expertise in machine learning and model development. |
Expert Insight: For novel scaffolds like this compound derivatives, relying on a single prediction tool is ill-advised. A consensus approach, utilizing multiple platforms and comparing their outputs, provides a more robust assessment. It is also crucial to consider the applicability domain of the models used; predictions for compounds structurally dissimilar to the training set may be less reliable.[15]
Key ADME Properties and Prediction Strategies for this compound Derivatives
Absorption
Oral bioavailability is a critical parameter, and it is influenced by factors such as aqueous solubility and membrane permeability.[16]
-
Physicochemical Properties: Lipinski's "Rule of Five" provides a foundational guideline for assessing drug-likeness and potential for good oral absorption.[16][17] These rules consider molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.[17] The presence of the trifluoromethyl group tends to increase lipophilicity, which can enhance membrane permeability but may also decrease aqueous solubility.[18] The chloro-substituent also contributes to increased lipophilicity.
-
Prediction Workflow:
-
Calculate key physicochemical properties (MW, logP, TPSA, H-bond donors/acceptors) using tools like ACD/Percepta or open-source alternatives.
-
Assess compliance with Lipinski's Rule of Five.
-
Utilize QSAR models from platforms like ADMETlab or pkCSM to predict human intestinal absorption (HIA) and Caco-2 permeability.
-
Distribution
Distribution describes how a drug spreads throughout the body's tissues and fluids. Key parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.
-
Plasma Protein Binding (PPB): Highly protein-bound drugs have a lower concentration of free drug available to exert their therapeutic effect. The lipophilic nature of this compound derivatives suggests a potential for high PPB.
-
Blood-Brain Barrier (BBB) Penetration: For CNS-targeting drugs, BBB penetration is essential. For non-CNS drugs, it can lead to off-target effects. Physicochemical properties such as logP, molecular size, and polar surface area (PSA) are key determinants.[16]
-
Prediction Workflow:
-
Use QSAR models from tools like ADMET Predictor™ or pkCSM to predict the percentage of plasma protein binding.
-
For BBB penetration, employ predictive models that incorporate logP, PSA, and other relevant descriptors.
-
Metabolism
Metabolism is the process by which the body chemically modifies a drug, primarily in the liver by cytochrome P450 (CYP450) enzymes.[7] This can lead to drug inactivation, activation, or the formation of toxic metabolites.[7]
-
Metabolic Stability: The trifluoromethyl group is known to enhance metabolic stability by blocking potential sites of metabolism.[4][18][19] The electron-withdrawing nature of both the chloro and trifluoromethyl groups can also make the pyridine ring more resistant to oxidative metabolism.[3]
-
CYP450 Inhibition: Inhibition of CYP enzymes can lead to drug-drug interactions. It is crucial to predict whether the derivatives are likely to inhibit major CYP isoforms (e.g., CYP3A4, CYP2D6).
-
Prediction Workflow:
-
Utilize tools like ACD/ADME Suite or online servers to predict sites of metabolism on the molecule.
-
Employ QSAR models and molecular docking to predict inhibition of key CYP450 isoforms. Docking studies can provide insights into the binding interactions with the active site of CYP enzymes.
-
Caption: In-silico ADME prediction workflow for this compound derivatives.
Excretion
Excretion is the final elimination of the drug and its metabolites from the body, primarily through the kidneys.[7] Renal clearance is a key parameter.
-
Prediction Workflow:
-
Utilize QSAR models to predict renal clearance. The physicochemical properties of the parent drug and its metabolites, such as solubility, will influence this process.
-
Experimental Protocol: Building a Predictive QSAR Model for a Specific ADME Property
To illustrate the practical application of these concepts, here is a generalized, step-by-step protocol for building a QSAR model for a specific ADME endpoint (e.g., Caco-2 permeability).
-
Data Collection and Curation:
-
Compile a dataset of structurally diverse compounds with reliable experimental Caco-2 permeability data from public databases (e.g., ChEMBL) or internal sources.
-
Ensure data consistency and remove any duplicates or erroneous entries.
-
-
Molecular Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., topological, physicochemical, electronic) using software like PaDEL-Descriptor or Mordred.
-
-
Data Splitting:
-
Divide the dataset into a training set (typically 70-80%) and a test set (20-30%). The training set is used to build the model, while the test set is used for external validation.
-
-
Model Building and Training:
-
Select a machine learning algorithm (e.g., random forest, support vector machine, partial least squares).
-
Train the model using the training set, with the molecular descriptors as the independent variables and the experimental Caco-2 permeability as the dependent variable.
-
-
Model Validation:
-
Internal Validation: Use techniques like cross-validation (e.g., 10-fold cross-validation) on the training set to assess the model's robustness.
-
External Validation: Evaluate the model's predictive performance on the unseen test set using statistical metrics such as the coefficient of determination (R²) and root mean square error (RMSE).
-
-
Applicability Domain Definition:
-
Define the chemical space in which the model can make reliable predictions. This can be done using methods like the leverage approach.
-
Caption: Step-by-step workflow for building a predictive QSAR model.
Trustworthiness and Self-Validation
The predictive power of any in-silico model is only as good as the data it was built on and the rigor of its validation. To ensure trustworthiness:
-
Data Quality: Use high-quality, curated experimental data for model building.
-
Rigorous Validation: Employ both internal and external validation techniques to assess model performance.
-
Transparency: Clearly define the model's applicability domain.
-
Consensus Modeling: Combine the predictions of multiple models to improve accuracy and confidence.[15]
Conclusion
The in-silico prediction of ADME properties is a powerful tool in the modern drug discovery pipeline, enabling the early identification of promising candidates and the mitigation of potential liabilities. For this compound derivatives, a class of compounds with significant therapeutic potential, a multi-faceted approach to ADME prediction is essential. By leveraging a combination of QSAR modeling, molecular modeling, and a thorough understanding of the physicochemical properties imparted by the chloro and trifluoromethyl substituents, researchers can make more informed decisions, ultimately increasing the likelihood of success in bringing new, effective, and safe medicines to patients.
References
- 1. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 2. Predicting ADME properties in silico: methods and models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RePORT ⟩ RePORTER [reporter.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. jelsciences.com [jelsciences.com]
- 7. longdom.org [longdom.org]
- 8. pharmiweb.com [pharmiweb.com]
- 9. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. QSAR, molecular docking and ADMET properties in silico studies of novel 4,5,6,7-tetrahydrobenzo[D]-thiazol-2-Yl derivatives derived from dimedone as potent anti-tumor agents through inhibition of C-Met receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
- 14. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
- 15. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 16. physchem.org.uk [physchem.org.uk]
- 17. researchgate.net [researchgate.net]
- 18. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-2-(trifluoromethyl)pyridine
For the modern researcher, scientist, and drug development professional, the synthesis and utilization of complex halogenated pyridines, such as 5-Chloro-2-(trifluoromethyl)pyridine, are commonplace. These molecules are invaluable building blocks in the creation of novel agrochemicals and pharmaceuticals.[1][2] However, with great utility comes the profound responsibility of ensuring safe handling and environmentally sound disposal. This guide provides a comprehensive, step-by-step framework for the proper management and disposal of this compound, moving beyond mere procedural lists to instill a deep understanding of the causality behind each critical step.
Foundational Knowledge: Understanding the Hazard Profile
This compound is not a benign substance. A thorough understanding of its intrinsic hazards is the bedrock of safe laboratory practice. It is classified as a flammable solid and is harmful if swallowed or inhaled.[3] It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][4] Long-term or repeated exposure can cause damage to organs, particularly the liver and nervous system.[3]
The true danger of this compound, however, extends to its decomposition products. When heated or combusted, it can release highly toxic and corrosive gases, including hydrogen chloride (HCl), hydrogen fluoride (HF), and nitrogen oxides (NOx).[3][5][6] This is a critical consideration for both fire safety and the selection of an appropriate disposal method.
Key Physical and Chemical Properties
A clear understanding of the physical state and properties of this compound is essential for its safe handling and for anticipating its behavior in the event of a spill.
| Property | Value | Source |
| CAS Number | 349-94-0 | [7][8] |
| Molecular Formula | C₆H₃ClF₃N | [7][8] |
| Molecular Weight | 181.54 g/mol | [7] |
| Form | Solid | |
| Melting Point | 35-37 °C | |
| Flash Point | 54.4 °C (129.9 °F) - closed cup | |
| Hazard Classifications | Acute Toxicity (Oral, Inhalation), Skin Irritation, Eye Irritation, Flammable Solid, Specific Target Organ Toxicity | [3][4] |
Laboratory Operations: Safe Handling and Storage
Proper disposal begins with proper handling. The goal is to minimize exposure and prevent unintended reactions from the moment the chemical enters the laboratory until it is designated as waste.
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense is to handle this compound within a certified chemical fume hood to control the inhalation hazard.[3][9] Local exhaust ventilation is crucial to keep airborne concentrations below occupational exposure limits.[3]
Your personal protective equipment is your last line of defense and should be selected based on a thorough risk assessment:
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when there is a splash hazard.[10]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. Ensure all skin is covered.[11]
-
Respiratory Protection: If working outside of a fume hood (which is strongly discouraged), a NIOSH/MSHA approved respirator is necessary.[12]
Prudent Storage Practices
Segregation and proper containment are key principles for safe storage:
-
Container: Store in a tightly closed, properly labeled container.[3][5][13]
-
Location: Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][5][12]
-
Incompatibilities: Store separately from strong oxidizing agents and strong acids to prevent exothermic and potentially explosive reactions.[3]
The Disposal Protocol: A Step-by-Step Guide
The disposal of this compound is governed by its classification as a halogenated organic compound.[14][15][16] These compounds require specific disposal pathways, primarily incineration at high temperatures, to ensure complete destruction and to prevent the release of toxic byproducts into the environment.[15] Disposing of this chemical down the drain is strictly prohibited.[14][15]
Step 1: Waste Identification and Segregation
This is the most critical step. Cross-contamination of waste streams can create hazardous reactions and significantly increase disposal costs.
-
Designate a "Halogenated Organic Waste" container. This container must be clearly labeled.[14][17]
-
Do NOT mix with non-halogenated waste. Even small amounts of halogenated compounds can render a large volume of non-halogenated solvent waste unsuitable for fuel blending, leading to higher disposal costs via incineration.[15]
-
Avoid mixing with other waste types. Do not contaminate your halogenated waste with strong acids, bases, heavy metals, or oxidizing agents.[17]
Step 2: Container Selection and Labeling
The integrity of your waste container is paramount for safety.
-
Use an appropriate container. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended. Ensure the container is compatible with the chemical.[14][18]
-
Label the container immediately. The label should include the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.[14]
Step 3: Accumulation and Storage of Waste
-
Keep the container closed. The waste container should remain sealed at all times, except when adding waste.[14]
-
Store in a designated Satellite Accumulation Area (SAA). This area should be near the point of generation and under the control of the laboratory personnel.
-
Avoid excessive accumulation. Arrange for regular waste pick-ups to prevent the accumulation of large quantities of hazardous waste.[14]
Step 4: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office. EHS will provide specific guidance on their procedures for waste pickup and will manage the final disposal through a licensed hazardous waste contractor.[17][19]
-
Recycle to process if possible. It is the generator's responsibility to comply with Federal, State, and local regulations.[5]
Emergency Procedures: Spill and Exposure Response
Preparedness is key to mitigating the impact of an accidental release.
Minor Spill Cleanup
A minor spill is one that you can safely manage on your own with the resources available in your lab.
-
Don appropriate PPE. [20]
-
Contain the spill with an inert absorbent material like vermiculite, sand, or a spill pillow.[5][19]
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.[10][22]
-
Clean the spill area with soap and water.[18]
Major Spill Response
A major spill is any spill that is large, highly volatile, or presents an immediate fire or health hazard that is beyond the lab's capacity to handle.
-
Alert others and activate the fire alarm if necessary to evacuate the building.[14][20]
-
Call emergency services (e.g., 911) and your institution's EHS office.[18][20]
-
Provide details to emergency responders, including the chemical name and location of the spill. A copy of the Safety Data Sheet (SDS) is invaluable in these situations.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[18][19][23]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][18][23]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][23]
In all cases of exposure, seek immediate medical attention and provide the medical personnel with the chemical's SDS.[3][5]
Diagram: Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste.
References
- 1. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. 349-94-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. synquestlabs.com [synquestlabs.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 16. ilga.gov [ilga.gov]
- 17. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 18. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 19. safety.charlotte.edu [safety.charlotte.edu]
- 20. sites.rowan.edu [sites.rowan.edu]
- 21. cabrillo.edu [cabrillo.edu]
- 22. fishersci.com [fishersci.com]
- 23. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-2-(trifluoromethyl)pyridine
This guide provides essential, immediate safety and logistical information for the handling of 5-Chloro-2-(trifluoromethyl)pyridine (CAS No. 52334-81-3). As a compound frequently utilized in the synthesis of pharmaceuticals and agrochemicals, a comprehensive understanding of its hazard profile is paramount to ensuring laboratory safety. This document moves beyond a simple checklist, providing the causal logic behind each procedural step and personal protective equipment (PPE) recommendation. Our goal is to empower researchers, scientists, and drug development professionals to work confidently and safely.
Hazard Profile Analysis: The Foundation of Safety
Understanding the specific risks associated with this compound is the critical first step in designing a robust safety protocol. Its hazards are multi-faceted, requiring a multi-layered PPE strategy. The compound is classified as a combustible solid or liquid with a low melting point (approx. 29-34°C), meaning it can be handled in either state, each presenting unique exposure risks.[1][2]
The primary hazards, derived from globally harmonized system (GHS) classifications, dictate our safety imperatives.
| Hazard Classification | Description | Implication for PPE Selection |
| Acute Toxicity (Oral & Inhalation) | Harmful if swallowed or inhaled (Category 4).[1][3][4] | Primary engineering controls (i.e., a chemical fume hood) are essential. Respiratory protection is required for any operations outside of a fume hood or during a spill. |
| Skin Irritation | Causes skin irritation (Category 2).[1][4][5] | Chemically resistant gloves and a lab coat are mandatory to prevent direct contact and subsequent irritation. |
| Eye Irritation | Causes serious eye irritation (Category 2A).[1][4][5] | Chemical splash goggles are the minimum requirement. A face shield is necessary when there is a risk of splashing. |
| Specific Target Organ Toxicity (STOT) | May cause respiratory irritation (Single Exposure, Category 3).[1][2][4] Causes damage to the Central Nervous System (Single Exposure, Category 1) and Liver/Nervous System (Repeated Exposure, Category 1).[3] | This high level of systemic toxicity underscores the need to minimize all routes of exposure through consistent and correct use of engineering controls and a full PPE ensemble. |
| Flammability & Decomposition | Combustible liquid/solid.[2][3] Combustion produces highly toxic gases, including hydrogen chloride (HCl), hydrogen fluoride (HF), and nitrogen oxides (NOx).[1][6] | A flame-resistant lab coat is strongly recommended. All ignition sources must be eliminated from the handling area.[3][5] |
Core PPE Requirements: A Multi-Layered Defense
Based on the hazard analysis, a standard PPE ensemble is required for all work with this compound. This ensemble must be augmented based on the specifics of the procedure.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound, including weighing, transferring, and use in reactions, should be conducted within a certified chemical fume hood.[7] This is the most critical step in minimizing inhalation exposure, which is a primary toxicity route.[3][4]
Eye and Face Protection
Due to its classification as a serious eye irritant, ANSI Z87.1-compliant (or equivalent) chemical splash goggles are mandatory at all times.[6][8] Standard safety glasses are insufficient as they do not protect against splashes. For procedures involving larger volumes (>1L), heating, or pressurization where the risk of splashing is significant, a full-face shield must be worn in addition to chemical splash goggles.[4][8]
Hand Protection
Choosing the correct gloves is critical, as the compound is a known skin irritant.[1][5] Nitrile gloves are a suitable choice for incidental contact.[9][10] For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber should be used.[10]
Protocol for Glove Use:
-
Inspect: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing: To prevent self-contamination, remove gloves by peeling them off from the cuff, turning them inside out. Never touch the outside of the glove with bare skin.
-
Disposal: Dispose of contaminated gloves immediately in the designated hazardous waste container.[5]
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[6]
Body Protection
A flame-resistant lab coat is required to protect against skin contact and in the event of a fire.[8] Ensure the lab coat is fully buttoned. For large-scale operations, a chemically resistant apron should be worn over the lab coat.[10] Full-length pants and closed-toe shoes are mandatory; shorts, skirts, and sandals are not permitted in the laboratory.[8]
Respiratory Protection
Work should be engineered to avoid the need for respiratory protection by using a fume hood.[7] However, in the event of an emergency, such as a large spill or ventilation failure, respiratory protection is critical.
-
For solid dust: A NIOSH-approved N95 dust mask or respirator may be used for minor dust generation.[2]
-
For vapors or unknown concentrations: A full-face respirator with organic vapor cartridges is required.[11] All personnel requiring the use of a respirator must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program.[10]
Operational Protocols & Step-by-Step Guidance
PPE Selection Workflow
The following decision tree illustrates the logic for selecting the appropriate level of PPE for a given task involving this compound.
Caption: PPE Selection Workflow for this compound.
Emergency Procedures: Spill Management
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is compromised.
-
Communicate: Inform laboratory supervisor and EHS personnel immediately.
-
Secure: Prevent entry into the affected area. Remove all ignition sources.
-
Protect: Don the appropriate emergency PPE, including a respirator, chemical suit, and heavy-duty gloves.[3]
-
Contain: For a minor spill, cover with an inert absorbent material like sand or vermiculite. Do not use combustible materials.[12]
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[6][12]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Manage all contaminated materials (absorbent, PPE, etc.) as hazardous waste according to institutional and regulatory guidelines.[5]
Decontamination and Disposal
Proper disposal is a critical final step in the safe handling workflow.
-
PPE Disposal: All disposable PPE, including gloves and wipes, that comes into contact with this compound must be disposed of as hazardous chemical waste.[5] Do not discard in regular trash.
-
Chemical Waste: The compound and any solutions containing it must be collected in a designated, sealed, and properly labeled hazardous waste container. Chemical waste generators are responsible for correctly classifying the waste according to federal, state, and local regulations, such as the US EPA guidelines in 40 CFR Part 261.[6] Never dispose of this chemical down the drain.
By adhering to these scientifically grounded protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. 2-Chloro-5-(trifluoromethyl)pyridine 98 52334-81-3 [sigmaaldrich.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. research.arizona.edu [research.arizona.edu]
- 11. echemi.com [echemi.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
